4'-Hydroxy Atomoxetine Glucuronide
Description
Structure
3D Structure
Properties
CAS No. |
540729-08-6 |
|---|---|
Molecular Formula |
C23H29NO8 |
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C23H29NO8/c1-13-12-15(30-23-20(27)18(25)19(26)21(32-23)22(28)29)8-9-16(13)31-17(10-11-24-2)14-6-4-3-5-7-14/h3-9,12,17-21,23-27H,10-11H2,1-2H3,(H,28,29)/t17-,18+,19+,20-,21+,23-/m1/s1 |
InChI Key |
DJWNPJFKTPNTAE-AJYYVVFWSA-N |
SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Isomeric SMILES |
CC1=C(C=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O[C@H](CCNC)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)OC(CCNC)C3=CC=CC=C3 |
Appearance |
White to Off-White Solid |
melting_point |
156-163˚C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
3-Methyl-4-[(1R)-3-(methylamino)-1-phenylpropoxy]phenyl-D-Glucopyranosiduronic Acid; 4-Hydroxyatomoxetine-O-glucuronide; 4'-Hydroxy atomoxetine b-D-glucuronide; 3-Methyl-4-[(1R)-3-(MethylaMino)-1-phenylpropoxy]phenyl; 4’-Hydroxy Atomoxetine -D-Glucuronide |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 4'-Hydroxy Atomoxetine Glucuronide: An In-depth Technical Whitepaper
This technical guide provides a detailed exploration of the synthesis of 4'-Hydroxy Atomoxetine Glucuronide, the primary metabolite of Atomoxetine. Authored for researchers, scientists, and drug development professionals, this document outlines the core synthetic strategies, provides detailed experimental protocols, and explains the scientific rationale behind the methodological choices.
Introduction: The Critical Role of Metabolite Synthesis in Drug Development
Atomoxetine, a selective norepinephrine reuptake inhibitor, is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme. The main metabolic pathway involves hydroxylation to form 4'-Hydroxy Atomoxetine, which is subsequently conjugated with glucuronic acid to produce this compound. The synthesis of this metabolite is crucial for various aspects of drug development, including pharmacokinetic studies, in vitro and in vivo pharmacological profiling, and as a reference standard for regulatory submissions.
Synthetic Pathways: Chemical vs. Enzymatic Approaches
The synthesis of this compound can be achieved through two primary routes: a purely chemical synthesis and a chemoenzymatic (biosynthetic) approach. Each pathway offers distinct advantages and presents unique challenges.
The Chemical Synthesis Route
The chemical synthesis of this compound typically involves a multi-step process that includes the protection of reactive functional groups, a key glycosylation step, and subsequent deprotection to yield the final product.
Conceptual Workflow of Chemical Synthesis:
Figure 1: Chemical Synthesis Workflow.
2.1.1. Detailed Experimental Protocol (Chemical Synthesis)
Step 1: Preparation of 4'-Hydroxy Atomoxetine
The synthesis begins with 4'-Hydroxy Atomoxetine, which can be synthesized from Atomoxetine via aromatic hydroxylation or obtained from commercial sources.
Step 2: Protection of Functional Groups
The secondary amine and the phenolic hydroxyl group of 4'-Hydroxy Atomoxetine must be protected to prevent side reactions during glycosylation. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the amine.
-
Protocol:
-
Dissolve 4'-Hydroxy Atomoxetine in a suitable solvent (e.g., dichloromethane, DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine).
-
Stir at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work up the reaction and purify the Boc-protected intermediate.
-
Step 3: Glycosylation
The protected 4'-Hydroxy Atomoxetine is then reacted with an activated glucuronic acid donor. A common method is the use of a trichloroacetimidate donor catalyzed by a Lewis acid.
-
Protocol:
-
Dissolve the protected 4'-Hydroxy Atomoxetine and the glucuronic acid donor in anhydrous DCM under an inert atmosphere.
-
Cool the reaction to 0°C and add a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).
-
Allow the reaction to proceed to completion.
-
Quench the reaction, perform an aqueous workup, and purify the protected glucuronide conjugate by column chromatography.
-
Step 4: Deprotection
The final step is the removal of all protecting groups to yield the target compound.
-
Protocol:
-
Treat the protected glucuronide conjugate with a strong acid, such as trifluoroacetic acid (TFA), in a suitable solvent.
-
Monitor the deprotection by LC-MS.
-
Remove the acid and solvent under reduced pressure.
-
Purify the final product by preparative High-Performance Liquid Chromatography (HPLC).
-
Table 1: Key Reagents in Chemical Synthesis
| Step | Reagent | Function |
| Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Amine protecting group |
| Glycosylation | Glucuronic acid trichloroacetimidate | Glucuronic acid donor |
| Glycosylation | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Lewis acid catalyst |
| Deprotection | Trifluoroacetic acid (TFA) | Deprotecting agent |
The Chemoenzymatic Synthesis Route
This approach utilizes enzymes, specifically UDP-glucuronosyltransferases (UGTs), to catalyze the conjugation of glucuronic acid to 4'-Hydroxy Atomoxetine, mimicking the natural metabolic process.
Conceptual Workflow of Chemoenzymatic Synthesis:
An In-Depth Technical Guide to the Formation of 4'-Hydroxy Atomoxetine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed examination of the metabolic formation of 4'-Hydroxy Atomoxetine Glucuronide, a principal metabolite of atomoxetine. By synthesizing data from foundational pharmacokinetic studies and established principles of drug metabolism, this document offers a comprehensive overview for professionals in drug development and pharmacology.
Introduction: The Metabolic Journey of Atomoxetine
Atomoxetine, a selective norepinephrine reuptake inhibitor, is primarily prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate within the body. The biotransformation of atomoxetine is a multi-step process involving both Phase I and Phase II metabolic reactions, ultimately leading to the formation of more water-soluble compounds that are readily excreted. The major metabolic pathway involves the formation of 4'-hydroxyatomoxetine, which is then conjugated to form this compound.[1][2][3][4][5] This glucuronide conjugate is the most abundant metabolite of atomoxetine found in urine.[4]
Part 1: The Initial Oxidative Step - Formation of 4'-Hydroxyatomoxetine
The biotransformation of atomoxetine is initiated by a Phase I oxidation reaction, specifically an aromatic hydroxylation. This reaction introduces a hydroxyl group onto the 4'-position of the phenoxy ring of the atomoxetine molecule, yielding the pharmacologically active metabolite, 4'-hydroxyatomoxetine.
The Key Enzyme: Cytochrome P450 2D6 (CYP2D6)
The primary enzyme responsible for the 4'-hydroxylation of atomoxetine is Cytochrome P450 2D6 (CYP2D6).[1][4][5][6] In vitro studies utilizing human liver microsomes have demonstrated a strong correlation between CYP2D6 activity and the rate of 4'-hydroxyatomoxetine formation.[6]
Genetic Polymorphism and its Clinical Implications
CYP2D6 is a highly polymorphic enzyme, leading to significant inter-individual variability in its metabolic capacity. This genetic variation gives rise to distinct patient populations:
-
Extensive Metabolizers (EMs): Individuals with normal or increased CYP2D6 activity who metabolize atomoxetine at a typical rate.
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, resulting in a significantly slower metabolism of atomoxetine.
This polymorphism has profound effects on the pharmacokinetics of atomoxetine. In CYP2D6 poor metabolizers, the plasma concentrations of the parent drug are substantially higher, and the elimination half-life is prolonged compared to extensive metabolizers.
| Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| Atomoxetine AUC | Lower | ~10-fold higher | [7] |
| Atomoxetine Peak Concentration | Lower | ~5-fold higher | [7] |
| 4'-Hydroxyatomoxetine Plasma Concentration | Higher | Lower | [4] |
Part 2: The Conjugation Reaction - Formation of this compound
Following its formation, 4'-hydroxyatomoxetine undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the covalent attachment of glucuronic acid to the newly introduced hydroxyl group, resulting in the formation of this compound. This reaction significantly increases the water solubility of the metabolite, facilitating its renal excretion.
The Enzymatic Machinery: UDP-Glucuronosyltransferases (UGTs)
Glucuronidation reactions are catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells and other tissues.[7] The UGTs utilize uridine diphosphate glucuronic acid (UDPGA) as a co-substrate to transfer the glucuronic acid moiety to the acceptor molecule.
Identifying the Specific UGT Isoforms: An Unanswered Question
While it is well-established that 4'-hydroxyatomoxetine undergoes extensive O-glucuronidation, the specific UGT isoforms responsible for this conjugation have not been definitively identified in the reviewed scientific literature. Foundational studies on atomoxetine metabolism, such as those by Sauer et al. and Ring et al., have thoroughly characterized the initial CYP-mediated oxidation but do not provide a detailed analysis of the subsequent glucuronidation step.[1][2][4][5][6]
To definitively identify the UGT isoforms involved, a series of in vitro experiments would be required. The following section outlines the standard experimental workflow for such an investigation.
Experimental Protocols for UGT Isoform Phenotyping
The identification of the specific UGT enzymes responsible for the glucuronidation of a drug metabolite is a critical step in understanding its disposition and potential for drug-drug interactions. A typical workflow for UGT phenotyping involves the use of human liver microsomes and a panel of recombinant human UGT enzymes.
Step 1: Incubation with Human Liver Microsomes (HLMs)
-
Objective: To confirm that the glucuronidation of 4'-hydroxyatomoxetine occurs in the liver and to determine the enzyme kinetics.
-
Methodology:
-
Incubate varying concentrations of 4'-hydroxyatomoxetine with pooled human liver microsomes in the presence of the UGT co-factor, UDPGA.
-
At specific time points, quench the reaction.
-
Analyze the formation of this compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Determine the kinetic parameters (Km and Vmax) of the reaction.
-
Step 2: Screening with a Panel of Recombinant Human UGT Isoforms
-
Objective: To identify which specific UGT isoforms are capable of catalyzing the glucuronidation of 4'-hydroxyatomoxetine.
-
Methodology:
-
Incubate 4'-hydroxyatomoxetine with a panel of individual, commercially available recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15).[8][9]
-
Include appropriate positive and negative controls.
-
Analyze the formation of the glucuronide conjugate for each UGT isoform.
-
Identify the isoforms that demonstrate significant metabolic activity towards 4'-hydroxyatomoxetine.
-
Step 3: Kinetic Analysis with Active Recombinant UGT Isoforms
-
Objective: To determine the kinetic parameters (Km and Vmax) for the glucuronidation of 4'-hydroxyatomoxetine by the identified active UGT isoforms.
-
Methodology:
-
Perform incubations with varying concentrations of 4'-hydroxyatomoxetine for each of the active recombinant UGT isoforms identified in Step 2.
-
Determine the Km and Vmax values for each enzyme.
-
Compare the kinetic profiles of the different isoforms to assess their relative contributions to the overall glucuronidation of 4'-hydroxyatomoxetine in the liver.
-
Visualizing the Metabolic Pathway and Experimental Workflow
To provide a clear visual representation of the processes described, the following diagrams have been generated using the DOT language.
Caption: Metabolic pathway of atomoxetine to this compound.
Caption: Experimental workflow for UGT isoform phenotyping.
Conclusion and Future Directions
The formation of this compound is a critical step in the clearance of atomoxetine. While the initial hydroxylation by CYP2D6 is well-characterized and has significant clinical implications due to genetic polymorphism, the specific UDP-glucuronosyltransferase isoforms responsible for the subsequent glucuronidation of 4'-hydroxyatomoxetine remain to be definitively identified.
Future research employing the in vitro methodologies outlined in this guide is necessary to elucidate the precise enzymatic basis of this important Phase II metabolic pathway. A comprehensive understanding of the UGTs involved will further enhance our ability to predict potential drug-drug interactions and inter-individual variability in atomoxetine disposition, ultimately contributing to the safer and more effective use of this therapeutic agent.
References
- Sauer, J. M., Ponsler, G. D., Mattiuz, E. L., Long, A. J., Witcher, J. W., Thomasson, H. R., & De Sante, K. A. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug metabolism and disposition, 31(1), 98–107.
- Ring, B. J., Binkley, S. N., VandenBranden, M., & Wrighton, S. A. (2002). Identification of the human cytochromes P450 responsible for atomoxetine metabolism. Drug metabolism and disposition, 30(3), 319–323.
- Yu, G., Stearns, R. A., & Doss, G. A. (2003). In vitro metabolism of atomoxetine in human liver microsomes. Drug metabolism and disposition, 31(9), 1145–1152.
- Sauer, J. M., Ring, B. J., & Witcher, J. W. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571–590.
- Mattiuz, E. L., Ponsler, G. D., Barbuch, R. J., Wood, P. G., Mullen, J. H., Shugert, R. L., Li, Q., Wheeler, W. J., Kuo, F., Conrad, P. C., & Sauer, J. M. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug metabolism and disposition, 31(1), 88–97.
- Ring, B. J., Gillespie, J. S., Eckstein, J. A., & Wrighton, S. A. (2002). Identification of the human cytochromes P450 responsible for the N-demethylation of atomoxetine. Drug metabolism and disposition, 30(11), 1257–1260.
-
ClinPGx. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2002). Strattera (atomoxetine HCl) capsules prescribing information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. Retrieved from [Link]
-
Charles River. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]
- de Leon, J. (2003). Glucuronidation enzymes, genes and psychiatry. International journal of psychiatry in clinical practice, 7(3), 167–176.
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the human cytochromes P450 responsible for atomoxetine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. xenotech.com [xenotech.com]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
An In-Depth Technical Guide to the Metabolism of Atomoxetine to 4'-Hydroxy Atomoxetine Glucuronide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atomoxetine, a selective norepinephrine reuptake inhibitor, is a non-stimulant medication primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic efficacy and safety profile are intrinsically linked to its complex metabolic pathway. This guide provides a comprehensive technical overview of the biotransformation of atomoxetine, with a specific focus on the formation of its primary active metabolite, 4-hydroxyatomoxetine, and its subsequent conjugation to 4'-hydroxy atomoxetine glucuronide. We will delve into the key enzymatic players, the influence of pharmacogenomics, and the analytical methodologies employed to elucidate this critical metabolic route.
Introduction to Atomoxetine and its Clinical Significance
Atomoxetine is a cornerstone in the management of ADHD in both pediatric and adult populations.[3] Unlike stimulant medications, it is not a controlled substance, which can be a significant advantage for individuals with a history of substance abuse.[1] The therapeutic action of atomoxetine is attributed to its selective inhibition of the presynaptic norepinephrine transporter, leading to increased levels of norepinephrine in the synaptic cleft.[1][4] The drug is well-absorbed orally and exhibits a bioavailability ranging from 63% to 94%, largely influenced by first-pass metabolism.[5]
The Primary Metabolic Pathway: Formation of 4-Hydroxyatomoxetine
The initial and most critical step in atomoxetine's metabolism is the aromatic hydroxylation of the parent compound to form 4-hydroxyatomoxetine.[5][6] This reaction is predominantly catalyzed by the cytochrome P450 2D6 (CYP2D6) enzyme.[3][5][7]
The Central Role of Cytochrome P450 2D6 (CYP2D6)
CYP2D6 is a highly polymorphic enzyme, leading to significant inter-individual variability in atomoxetine metabolism.[3] This genetic variation gives rise to distinct patient populations:
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity who efficiently metabolize atomoxetine.
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, resulting in significantly slower metabolism.[8]
This genetic polymorphism has profound clinical implications. In PMs, the reduced clearance of atomoxetine leads to approximately 10-fold higher plasma concentrations compared to EMs.[5] Consequently, the half-life of atomoxetine is prolonged from about 5.2 hours in EMs to 21.6 hours in PMs.[5]
Clinical Implications of CYP2D6 Polymorphisms
The increased exposure to atomoxetine in PMs can heighten the risk of adverse effects.[1] Therefore, dose adjustments are often recommended for patients identified as CYP2D6 poor metabolizers or those taking potent CYP2D6 inhibitors.[1][8] Common CYP2D6 inhibitors that can significantly increase atomoxetine levels include certain antidepressants like fluoxetine, paroxetine, and bupropion.[9][10]
It is noteworthy that 4-hydroxyatomoxetine is not an inactive byproduct; it is equipotent to the parent drug in inhibiting the norepinephrine transporter.[1][2] However, it is rapidly glucuronidated and typically found at much lower concentrations in the plasma.[1][2] In individuals lacking CYP2D6 activity, other CYP enzymes can form 4-hydroxyatomoxetine, but at a much slower rate.[2]
Phase II Metabolism: Glucuronidation to this compound
Following its formation, 4-hydroxyatomoxetine undergoes a phase II conjugation reaction, specifically O-glucuronidation, to form this compound.[6][11] This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes that play a crucial role in the detoxification and elimination of various xenobiotics and endogenous compounds.[12][13]
The Role of UDP-Glucuronosyltransferases (UGTs)
The O-glucuronidation of the hydroxylated metabolites of atomoxetine is the primary phase II metabolic pathway.[14] While the specific UGT isoforms responsible for the glucuronidation of 4-hydroxyatomoxetine are not definitively identified in all literature, UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of various phenolic compounds.[15] Research suggests that UGT1A1 and UGT1A9 are key enzymes in the glucuronidation of similar isoflavone structures.[16] The resulting glucuronide conjugate is a highly polar, water-soluble molecule that is readily excreted from the body, primarily in the urine.[8] In fact, over 80% of an administered dose of atomoxetine is excreted in the urine, mainly as 4-hydroxyatomoxetine-O-glucuronide.[8]
Minor Metabolic Pathways
While the hydroxylation and subsequent glucuronidation represent the major metabolic route, other minor pathways contribute to the overall clearance of atomoxetine. These include N-demethylation to form N-desmethylatomoxetine, which is catalyzed by CYP2C19, and benzylic oxidation.[5][11][17] N-desmethylatomoxetine can also undergo further hydroxylation by CYP2D6.[6]
Experimental Protocols for Studying Atomoxetine Metabolism
A thorough understanding of atomoxetine's metabolic fate relies on robust in vitro and in vivo experimental models.
In Vitro Microsomal Assays
Objective: To determine the kinetic parameters of 4-hydroxyatomoxetine formation and identify the P450 enzymes involved.
Protocol:
-
Incubation: Human liver microsomes (HLMs) are incubated with atomoxetine at various concentrations.
-
Cofactors: The reaction mixture is supplemented with an NADPH-regenerating system.
-
Inhibitors: To identify specific CYP450 involvement, incubations are performed in the presence of selective chemical inhibitors (e.g., quinidine for CYP2D6).
-
Analysis: The formation of 4-hydroxyatomoxetine is quantified using liquid chromatography-mass spectrometry (LC-MS).
Recombinant Human UGT Assays
Objective: To identify the specific UGT isoforms responsible for the glucuronidation of 4-hydroxyatomoxetine.
Protocol:
-
Enzyme Source: Commercially available recombinant human UGT isoforms expressed in a suitable cell line are used.
-
Incubation: Each UGT isoform is incubated with 4-hydroxyatomoxetine and the cofactor UDP-glucuronic acid (UDPGA).
-
Analysis: The formation of this compound is monitored by LC-MS.
Visualization of the Metabolic Pathway and Experimental Workflow
To visually represent the complex processes described, the following diagrams are provided.
Caption: Major metabolic pathway of atomoxetine.
Caption: Experimental workflow for studying atomoxetine metabolism.
Quantitative Data Summary
| Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Reference |
| Oral Bioavailability | 63% | 94% | [5] |
| Plasma Half-life | 5.2 hours | 21.6 hours | [5] |
| Systemic Clearance | 0.35 L/h/kg | 0.03 L/h/kg | [5] |
| Steady-State Plasma Conc. | ~1x | ~10x | [5] |
| Urinary Excretion (as 4-hydroxyatomoxetine glucuronide) | >80% of dose | Significantly less, but still major urinary metabolite | [6][8] |
Conclusion
The metabolism of atomoxetine to this compound is a complex, multi-step process primarily driven by CYP2D6 and UGT enzymes. The significant pharmacogenetic variability of CYP2D6 necessitates careful consideration in clinical practice, particularly regarding dosing and potential drug-drug interactions. A thorough understanding of this metabolic pathway, facilitated by the experimental approaches outlined in this guide, is crucial for optimizing the therapeutic use of atomoxetine and for the development of future drugs targeting the norepinephrine transporter system.
References
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590. [Link]
-
National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
PharmGKB. Atomoxetine Pathway, Pharmacokinetics. [Link]
-
Wikipedia. Atomoxetine. [Link]
-
PharmGKB. atomoxetine. [Link]
-
Adheron Therapeutics. 4-Hydroxyatomoxetine. [Link]
-
SingleCare. (2024). Atomoxetine interactions to avoid. [Link]
-
National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. [Link]
-
Yu, G., et al. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(5), 412-422. [Link]
-
U.S. Food and Drug Administration. (2002). STRATTERA (atomoxetine HCl) Label. [Link]
-
Sauer, J. M., et al. (2003). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. Drug Metabolism and Disposition, 31(1), 98-107. [Link]
-
PharmGKB. Atomoxetine Pathway, Pharmacokinetics. [Link]
-
National Center for Biotechnology Information. (2023). Atomoxetine. StatPearls. [Link]
-
Ring, B. J., et al. (2002). Atomoxetine hydrochloride: clinical drug-drug interaction prediction and outcome. Drug Metabolism and Disposition, 30(12), 1461-1466. [Link]
-
ResearchGate. Proposed scheme for the metabolism of atomoxetine in humans. [Link]
-
ResearchGate. Metabolism of atomoxetine to its major metabolites in humans. [Link]
-
Li, F., et al. (2018). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Xenobiotica, 48(12), 1227-1237. [Link]
-
U.S. Food and Drug Administration. Biopharmaceutics Review for Strattera. [Link]
-
GoodRx. (2022). The Top 4 Atomoxetine (Strattera) Interactions. [Link]
-
Sauer, J. M., et al. (1998). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 26(4), 324-333. [Link]
-
U.S. Food and Drug Administration. (2002). Pharmacology Review Part 1 for Strattera. [Link]
-
Basu, N. K., & Kole, L. (2014). Targeted Inhibition of Glucuronidation Markedly Improves Drug Efficacy in Mice- a Model. PLoS One, 9(1), e85733. [Link]
-
Miners, J. O. (2019). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Presentation. [Link]
-
XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]
-
Wang, Y., et al. (2019). UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro. Molecules, 24(17), 3169. [Link]
-
Itäaho, K., et al. (2008). Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver. Basic & Clinical Pharmacology & Toxicology, 103(2), 151-157. [Link]
Sources
- 1. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 3. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. 4-Hydroxyatomoxetine | Adheron Theurapeutics [adherontherapeutics.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Atomoxetine - Wikipedia [en.wikipedia.org]
- 10. goodrx.com [goodrx.com]
- 11. researchgate.net [researchgate.net]
- 12. xenotech.com [xenotech.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Contribution of UDP-glucuronosyltransferases 1A9 and 2B7 to the glucuronidation of indomethacin in the human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. UGT1A1 and UGT1A9 Are Responsible for Phase II Metabolism of Tectorigenin and Irigenin In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Technical Guide to the Role of CYP2D6 in the Formation of 4'-Hydroxyatomoxetine Glucuronide
Abstract
Atomoxetine (ATX), a selective norepinephrine reuptake inhibitor, is a cornerstone non-stimulant therapy for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its clinical efficacy and safety profile are intrinsically linked to its complex metabolic pathway, which is dominated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme. This guide provides an in-depth examination of the critical, rate-determining role of CYP2D6 in the Phase I hydroxylation of atomoxetine to 4'-hydroxyatomoxetine (4-OH-ATX), and the subsequent Phase II conjugation of this metabolite to form 4'-hydroxyatomoxetine-O-glucuronide. We will dissect the enzymatic kinetics, explore the profound clinical implications of CYP2D6 genetic polymorphisms, and present a validated in-vitro experimental workflow using human liver microsomes (HLMs) to investigate this metabolic cascade. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a comprehensive understanding of this critical drug metabolism pathway.
Introduction: The Atomoxetine Metabolic Pathway
Atomoxetine is administered as a hydrochloride salt and is rapidly and completely absorbed following oral administration.[3] Its systemic clearance is governed by three primary oxidative metabolic pathways: aromatic ring hydroxylation, N-demethylation, and benzylic oxidation.[3][4] Of these, aromatic hydroxylation to form 4-hydroxyatomoxetine is the principal route.[3] This Phase I metabolite is pharmacologically equipotent to the parent drug but is typically found at much lower plasma concentrations because it is rapidly conjugated with glucuronic acid (a Phase II reaction) to form the inactive and readily excretable 4-hydroxyatomoxetine-O-glucuronide.[1][5][6]
The entire process is a sequential, two-step enzymatic reaction:
-
Phase I Oxidation: Atomoxetine is hydroxylated to 4-hydroxyatomoxetine, a reaction overwhelmingly catalyzed by CYP2D6.[3][7]
-
Phase II Glucuronidation: 4-hydroxyatomoxetine is then conjugated by UDP-glucuronosyltransferase (UGT) enzymes to form 4-hydroxyatomoxetine-O-glucuronide, the major urinary metabolite.[4]
Crucially, the efficiency of the initial CYP2D6-mediated step dictates the rate of formation of the substrate (4-OH-ATX) available for the subsequent glucuronidation step. Therefore, CYP2D6 activity is the primary determinant of the overall clearance and systemic exposure of atomoxetine.
The Gatekeeper: CYP2D6-Mediated Formation of 4'-Hydroxyatomoxetine
In vitro studies using human liver microsomes (HLMs) and recombinant human P450 enzymes have definitively identified CYP2D6 as the principal enzyme responsible for the formation of 4-OH-ATX.[7] In microsomes with normal CYP2D6 activity, the formation of 4-OH-ATX is highly efficient.[7] However, in microsomes deficient in CYP2D6, this reaction proceeds at a dramatically slower rate, catalyzed inefficiently by multiple other P450 isoforms (including CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2E1, and CYP3A4).[5][7]
The kinetic difference is stark: studies have shown that CYP2D6 catalyzes this reaction at a rate over 475-fold greater than other P450s.[7] This highlights that while alternative pathways exist, they are kinetically insignificant in individuals with functional CYP2D6.
The Clinical Impact of CYP2D6 Polymorphism
The gene encoding CYP2D6 is highly polymorphic, leading to distinct phenotypes with significant clinical consequences for atomoxetine therapy.[1][4] Individuals can be classified based on their genetic makeup into four main groups:
-
Poor Metabolizers (PMs): Carry two non-functional alleles (e.g., 4/4). They have minimal to no CYP2D6 activity.
-
Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele (e.g., 4/41) or two reduced-function alleles.
-
Extensive (Normal) Metabolizers (EMs): Have two fully functional alleles (e.g., 1/1).
-
Ultrarapid Metabolizers (UMs): Possess multiple copies of functional alleles, leading to exceptionally high enzyme activity.
This genetic variability directly translates to differences in atomoxetine pharmacokinetics. For a given dose, CYP2D6 Poor Metabolizers (PMs) exhibit a 10-fold higher area-under-the-curve (AUC) and a 5-fold higher peak plasma concentration compared to Extensive Metabolizers (EMs).[5][8]
| Parameter | CYP2D6 Extensive Metabolizer (EM) | CYP2D6 Poor Metabolizer (PM) | Reference |
| Plasma Half-life (t½) | ~5.2 hours | ~21.6 hours | [3] |
| Systemic Clearance (CL) | ~0.35 L/h/kg | ~0.03 L/h/kg | [3] |
| Bioavailability | ~63% | ~94% | [2] |
| Primary Circulating Species | Atomoxetine, 4-hydroxyatomoxetine-O-glucuronide | Atomoxetine, N-desmethylatomoxetine | [9] |
| Time to Excrete Majority of Dose | Within 24 hours | By 72 hours | [9] |
Table 1: Pharmacokinetic parameter comparison between CYP2D6 Extensive and Poor Metabolizers.
These pharmacokinetic differences have tangible clinical effects. PMs may experience a greater therapeutic response but also a higher incidence of adverse effects like increased heart rate and decreased appetite compared to EMs at similar doses.[10][11] Consequently, dosing guidelines often recommend adjustments for patients with known CYP2D6 PM status.[5]
The Subsequent Step: Glucuronidation of 4'-Hydroxyatomoxetine
Once formed by CYP2D6, 4-hydroxyatomoxetine is rapidly and efficiently conjugated by UGT enzymes. This Phase II reaction is the terminal step in the primary clearance pathway, converting the active metabolite into an inactive, water-soluble glucuronide that is easily excreted in the urine.[3][4] Regardless of CYP2D6 phenotype, 4-hydroxyatomoxetine-O-glucuronide is the major urinary metabolite.[4]
The key insight for researchers is that the rate of glucuronide formation is directly dependent on the rate of CYP2D6-mediated hydroxylation. In EMs, the rapid production of 4-OH-ATX leads to its swift glucuronidation and elimination. In PMs, the slow formation of 4-OH-ATX means that this entire pathway is significantly attenuated, forcing clearance through minor, less efficient pathways like N-demethylation (mediated primarily by CYP2C19).[4][7]
Figure 1: Metabolic pathway of Atomoxetine highlighting the rate-limiting role of CYP2D6.
Experimental Protocol: In Vitro Assessment using Human Liver Microsomes
To quantitatively assess the roles of CYP2D6 and UGTs in this pathway, an in vitro incubation study using pooled human liver microsomes (HLMs) is the gold standard. HLMs contain a full complement of both CYP and UGT enzymes. This protocol allows for the simultaneous measurement of the parent drug depletion, Phase I metabolite formation, and Phase II conjugate formation.
Causality Behind Experimental Choices:
-
Why Pooled HLMs? Using HLMs from multiple donors (e.g., >10) averages out individual variability in enzyme expression, providing a more representative model of the general population's metabolic capacity.
-
Why Two Sets of Cofactors? Metabolism is assessed under two conditions: (1) with only the CYP cofactor (NADPH) to isolate Phase I metabolism, and (2) with both CYP (NADPH) and UGT (UDPGA) cofactors to measure the complete Phase I -> Phase II cascade. This allows for direct quantification of the glucuronidation step.
-
Why LC-MS/MS? Liquid Chromatography-Tandem Mass Spectrometry provides the necessary sensitivity and specificity to simultaneously quantify atomoxetine, 4-OH-ATX, and its glucuronide conjugate in a complex biological matrix.[12][13][14]
Step-by-Step Methodology
-
Reagent Preparation:
-
HLM Stock: Resuspend pooled human liver microsomes (characterized for CYP2D6 activity) in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 20 mg/mL. Store on ice.
-
Atomoxetine Stock: Prepare a 10 mM stock solution of atomoxetine in methanol.
-
Cofactor Solutions:
-
NADPH Regenerating System (NRS) Solution A: Glucose-6-phosphate, NADP+, MgCl₂ in buffer.
-
NRS Solution B: Glucose-6-phosphate dehydrogenase in buffer.
-
UDPGA Stock: Uridine 5'-diphosphoglucuronic acid trisodium salt at 500 mM in water.
-
-
Quenching Solution: Acetonitrile containing a suitable internal standard (e.g., d3-atomoxetine, duloxetine) for LC-MS/MS analysis.[12][15]
-
-
Incubation Setup:
-
Prepare two sets of 1.5 mL microcentrifuge tubes: "Phase I" and "Phase I+II".
-
To all tubes, add phosphate buffer, HLM suspension (final concentration 0.5 mg/mL), and atomoxetine (final concentration 1-10 µM). Pre-incubate at 37°C for 5 minutes to equilibrate temperature.
-
To the "Phase I+II" tubes, add UDPGA to a final concentration of 5 mM.
-
-
Initiating the Reaction:
-
Initiate the metabolic reactions by adding the NADPH regenerating system (Solutions A and B) to all tubes.
-
Incubate at 37°C in a shaking water bath.
-
-
Time-Point Sampling & Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot (e.g., 50 µL) from each incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of the cold quenching solution. This precipitates proteins and halts all enzymatic activity.
-
-
Sample Preparation for LC-MS/MS:
-
Vortex the quenched samples thoroughly.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
Self-Validating Controls:
-
Time-Zero (T0) Control: Samples quenched immediately after adding cofactors. Represents the baseline with no metabolism.
-
No Cofactor Control: Incubation without NADPH/UDPGA. Demonstrates that metabolite formation is dependent on these cofactors and not due to chemical degradation.
-
No HLM Control: Incubation without microsomes. Ensures the parent drug is stable and does not degrade non-enzymatically under assay conditions.
Figure 2: Workflow for the in vitro investigation of Atomoxetine metabolism in HLMs.
Conclusion
The metabolic clearance of atomoxetine is a clear and clinically significant example of how a single polymorphic enzyme, CYP2D6, can act as a gatekeeper for an entire metabolic pathway. Its primary role is not in forming the final glucuronide conjugate, but in performing the critical, rate-limiting hydroxylation that produces the necessary substrate for Phase II enzymes. The profound pharmacokinetic variability observed between CYP2D6 phenotypes underscores the importance of understanding this pathway in drug development, clinical pharmacology, and personalized medicine. The in vitro HLM model presented here provides a robust and reliable system for researchers to probe this relationship, quantify metabolic rates, and predict in vivo outcomes.
References
-
Yu, G., Li, G. F., & Markowitz, J. S. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(6), 479–492. [Link]
-
Ring, B. J., Blex, K. M., & Gillespie, J. S. (2002). Identification of the human cytochromes P450 responsible for atomoxetine metabolism. Drug Metabolism and Disposition, 30(3), 319–323. [Link]
-
Sauer, J. M., Ponsler, G. D., & Mattiuz, E. L. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 573–590. [Link]
-
Marchei, E., D'Aloja, E., & Pellegrini, M. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 576–583. [Link]
-
Dean, L. (2015). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Brown, J. T., & Bishop, J. R. (2020). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Clinical Pharmacogenetics Implementation Consortium (CPIC). (2019). Annotation of CPIC Guideline for atomoxetine and CYP2D6. PharmGKB. [Link]
-
Michelson, D., Faries, D., & Wernicke, J. (2007). CYP2D6 and Clinical Response to Atomoxetine in Children and Adolescents With ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242–251. [Link]
-
Faries, D., Heiligenstein, J., & Bymaster, F. (2007). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242–251. [Link]
-
Sauer, J. M., Ring, B. J., & Witcher, J. W. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metabolism and Disposition, 31(1), 98–107. [Link]
-
Marchei, E., Pacifici, R., & Zuccaro, P. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Ovid. [Link]
-
PharmGKB. (2019). CPIC guideline for Atomoxetine and CYP2D6. YouTube. [Link]
-
Marchei, E., D'Aloja, E., & Pellegrini, M. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
Choi, C. I., Bae, J. W., & Lee, H. I. (2012). Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Journal of Chromatography B, 885-886, 103–108. [Link]
-
Li, F., Lu, J., & Ma, L. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Toxicology and Applied Pharmacology, 409, 115298. [Link]
-
Wikipedia. (n.d.). Atomoxetine. Retrieved January 16, 2026, from [Link]
-
Ramakrishna, N. V., Vishwottam, K. N., & Koteshwara, M. (2010). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 878(2), 171–178. [Link]
-
PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Retrieved January 16, 2026, from [Link]
Sources
- 1. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. ClinPGx [clinpgx.org]
- 8. ClinPGx [clinpgx.org]
- 9. Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pharmacokinetic Profile of 4'-Hydroxy Atomoxetine Glucuronide for Drug Development Professionals
Executive Summary
Atomoxetine, a selective norepinephrine reuptake inhibitor for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), undergoes extensive metabolism.[1][2][3][4] Its primary metabolic pathway involves hydroxylation to 4'-hydroxyatomoxetine, catalyzed predominantly by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, followed by rapid conjugation to 4'-Hydroxy Atomoxetine Glucuronide.[2][5][6][7][8] This glucuronide is the major circulating metabolite and the principal form of excreted drug-related material.[6][8][9] Understanding the pharmacokinetics of this major metabolite is critical for a comprehensive assessment of atomoxetine's disposition, safety profile, and for navigating potential drug-drug interactions and variability in patient populations. This guide provides an in-depth analysis of the formation, distribution, and elimination of this compound, the bioanalytical methodologies required for its quantification, and its clinical and regulatory significance.
The Metabolic Journey: From Atomoxetine to its Glucuronide Conjugate
The systemic clearance of atomoxetine is governed by a sequential, two-step metabolic process that is highly dependent on an individual's genetic makeup.
Phase I: CYP2D6-Mediated Hydroxylation
The initial and rate-limiting step in atomoxetine's metabolism is the aromatic hydroxylation at the 4'-position of the phenoxy ring, forming 4'-hydroxyatomoxetine.[2] This reaction is almost exclusively mediated by the CYP2D6 enzyme.[1][2][5][10][11] The high genetic polymorphism of the CYP2D6 gene leads to distinct patient populations:
-
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 function who efficiently metabolize atomoxetine.
-
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity, representing about 7% of Caucasians, who metabolize the drug at a significantly slower rate.[7][8][12]
-
Intermediate (IMs) and Ultrarapid (UMs) Metabolizers: Representing a spectrum of activity between the two extremes.[13][14]
In PMs, while 4'-hydroxyatomoxetine is still formed, the rate is considerably slower, and other CYP enzymes (like CYP2C19) contribute to minor alternative pathways, such as N-demethylation.[4][7]
Phase II: UGT-Mediated Glucuronidation
Following its formation, the 4'-hydroxyatomoxetine metabolite is rapidly conjugated with glucuronic acid. This Phase II reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches a polar glucuronide moiety to the hydroxyl group, forming 4'-hydroxyatomoxetine-O-glucuronide.[1][5][6][7][8] This process dramatically increases the water solubility of the molecule, deactivating it pharmacologically and facilitating its swift elimination from the body, primarily via the kidneys.[8] This glucuronide is the main metabolite excreted in urine.[2][8][9]
Bioanalytical Strategy for Quantification
Accurate quantification of this compound in biological matrices is essential for pharmacokinetic characterization. Its high polarity presents unique challenges compared to the parent drug.
Recommended Protocol: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous determination of atomoxetine and its metabolites due to its high sensitivity and selectivity.[15][16][17]
Step-by-Step Experimental Workflow:
-
Sample Collection: Collect plasma (using K2-EDTA or heparin as anticoagulant) or urine samples. Store immediately at -70°C or below until analysis.
-
Sample Preparation (Protein Precipitation):
-
Thaw samples on ice.
-
To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., d3-atomoxetine).[11]
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
Rationale: Direct protein precipitation is a rapid and effective method for sample cleanup for this class of compounds, proving more time- and cost-effective than liquid-liquid or solid-phase extraction.[11]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Implement a gradient elution starting with high aqueous content to retain the polar glucuronide, ramping up the organic phase to elute the parent drug and hydroxylated metabolite.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Rationale: A gradient is necessary to achieve chromatographic separation of the highly polar glucuronide from the less polar parent drug and intermediate metabolite within a reasonable run time. The acidic modifier ensures proper ionization.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
Atomoxetine: m/z 256.2 → 148.1
-
4'-Hydroxyatomoxetine: m/z 272.2 → 164.1
-
This compound: m/z 448.2 → 272.2 (loss of glucuronide)
-
-
Rationale: MRM provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from matrix components.
-
Pharmacokinetic Profile: An ADME Overview
The pharmacokinetics of this compound are intrinsically linked to the activity of CYP2D6.
Absorption & Formation
The glucuronide is not administered directly; its appearance in systemic circulation is entirely dependent on the rate of atomoxetine absorption and subsequent two-step metabolism. Following oral administration of atomoxetine, the parent drug is rapidly absorbed, reaching peak plasma concentrations in 1-2 hours.[2][9] The formation of the glucuronide metabolite follows, with its concentration profile lagging behind that of the parent drug.
Distribution
While atomoxetine is highly bound to plasma proteins (~98.7%), primarily albumin, its hydroxylated metabolite, 4'-hydroxyatomoxetine, is significantly less bound (66.6%).[1][9] The protein binding of the glucuronide conjugate is expected to be even lower due to its high polarity, which confines its distribution primarily to the total body water and systemic circulation.
Metabolism
This compound is considered a terminal metabolite. The glucuronide moiety is a highly polar, stable group designed to render the compound inactive and facilitate excretion. Further metabolism of this conjugate is not a significant pathway.
Excretion
The primary route of elimination for atomoxetine and its metabolites is via the kidneys.[1] More than 80% of an administered dose is recovered in the urine, with the 4'-hydroxyatomoxetine-O-glucuronide being the most abundant component, accounting for the majority of the excreted dose in EMs (~86%).[8][9] In contrast, less than 3% of the dose is excreted as unchanged atomoxetine.[8][9] This highlights the critical role of metabolism and subsequent glucuronidation in the clearance of the drug.
Factors Driving Pharmacokinetic Variability
The most significant factor influencing the exposure to both parent atomoxetine and its glucuronide metabolite is the functional status of the CYP2D6 enzyme.
Genetic Polymorphism of CYP2D6
The impact of CYP2D6 genotype on the pharmacokinetics of atomoxetine and its metabolites is profound.
| Parameter | CYP2D6 Extensive Metabolizers (EMs) | CYP2D6 Poor Metabolizers (PMs) | Fold Difference (PM vs. EM) |
| Atomoxetine AUC | ~2.6 µg·hr/mL | ~18.6-26 µg·hr/mL | ~7-10 fold higher |
| Atomoxetine Cmax | Lower | ~5-fold higher | ~5 fold higher |
| Atomoxetine Half-life | ~5.2 hours | ~21.6-24 hours | ~4-5 fold longer |
| 4-OH-Atomoxetine AUC | Higher | Lower | Lower in PMs |
| 4-OH-Atomoxetine Glucuronide Excretion | Accounts for ~86% of dose | Accounts for ~40% of dose | Reduced formation/excretion |
Data compiled from sources[2][5][7][12].
In PMs, the dramatically reduced clearance of atomoxetine leads to a 10-fold higher area-under-the-curve (AUC) and a 5-fold higher peak concentration (Cmax) compared to EMs.[12] Consequently, the formation of 4'-hydroxyatomoxetine and its subsequent glucuronide is rate-limited, leading to lower overall exposure to these metabolites in PMs.[5]
Drug-Drug Interactions (DDIs)
Coadministration of atomoxetine with strong CYP2D6 inhibitors can phenocopy the PM genotype in EM individuals.
-
Mechanism: Potent inhibitors like paroxetine, fluoxetine, and bupropion block the CYP2D6 enzyme, preventing the primary metabolic clearance of atomoxetine.[9][10][18][19]
-
Outcome: In EMs treated with a CYP2D6 inhibitor, atomoxetine AUC can increase 6- to 8-fold, with Cmax increasing 3- to 4-fold, resulting in exposures similar to those seen in untreated PMs.[7][19] This necessitates dose adjustments when such combinations are clinically required.[3][19]
Clinical and Regulatory Significance
Pharmacological Activity
While the intermediate metabolite, 4'-hydroxyatomoxetine, is pharmacologically active and equipotent to the parent drug as a norepinephrine transporter inhibitor, it circulates at much lower concentrations (1% of atomoxetine in EMs and 0.1% in PMs).[8][11] The final metabolite, this compound, is considered pharmacologically inactive.[6] Its formation is a detoxification and elimination step.
Safety and Tolerability
The increased exposure to the parent drug atomoxetine in PMs, not the glucuronide metabolite, is linked to a higher incidence of certain adverse effects.[3][12][14] Studies have shown that PMs may experience higher rates of side effects like decreased appetite, dry mouth, and insomnia.[14][20][21]
Regulatory Perspective (Metabolites in Safety Testing)
According to regulatory guidelines such as ICH M3(R2), metabolites that are present at concentrations greater than 10% of the total drug-related exposure in humans and are significantly higher in humans than in animal toxicology species may require separate safety testing.[22][23][24][25]
-
Relevance: this compound is a major human metabolite, often exceeding the 10% threshold.[6]
-
Caveat: However, regulatory guidance often considers glucuronide conjugates to be of low toxicological concern, as they are typically inactive and rapidly eliminated.[22] Therefore, dedicated toxicity studies for this specific metabolite are generally not required, provided the parent drug's safety has been adequately characterized in animal models that produce the metabolite.
Conclusion
The pharmacokinetic profile of this compound is a direct reflection of the complex, genetically-driven metabolism of its parent drug, atomoxetine. It serves as the primary endpoint for the drug's elimination pathway. For drug development professionals, a thorough understanding of this metabolite's formation and disposition is not merely an academic exercise. It is fundamental to interpreting clinical data, predicting pharmacokinetic variability, managing drug-drug interactions, and satisfying regulatory expectations for metabolite safety assessment. The pronounced influence of CYP2D6 on the entire metabolic cascade underscores the importance of pharmacogenomic considerations in the clinical use and development of atomoxetine.
References
-
Atomoxetine - Wikipedia. Wikipedia. [Link]
-
Brown JT, Bishop JR, Cates ME. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. J Cent Nerv Syst Dis. 2021;13:11795735211029361. [Link]
-
Sauer JM, Ring BJ, Witcher JW. Clinical pharmacokinetics of atomoxetine. Clin Pharmacokinet. 2005;44(6):571-90. [Link]
-
Dean L. Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]
-
Bishop JR, Ghaed S, Brown JT, et al. Single dose, CYP2D6 genotype-stratified pharmacokinetic study of atomoxetine in children with ADHD. Clin Pharmacol Ther. 2016;99(6):652-60. [Link]
-
Buckley, S. Atomoxetine interactions to avoid. SingleCare. 2024. [Link]
-
Luffer-Atlas D, Atrakchi A, Leach K, et al. Meeting Report: Metabolites in Safety Testing (MIST) Symposium--Safety Assessment of Human Metabolites: What's REALLY Necessary to Ascertain Exposure Coverage in Safety Tests?. AAPS J. 2013;15(1):28-36. [Link]
-
Drugs@FDA: Drug Product Strattera (Atomoxetine hydrochloride), NDA021411, Eli Lilly and Company. ClinPGx. [Link]
-
GastroPlus. Simulations of the Drug-Drug Interaction Between Atomoxetine and Quinidine in Poor and Extensive CYP2D6 Metabolizers. Simulations Plus. [Link]
-
Marchei E, D'Angelo V, Zuccaro P, Pichini S. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. J Pharm Biomed Anal. 2012;62:196-203. [Link]
-
FDA. Clinical Pharmacology and Biopharmaceutics Review(s) - Strattera. accessdata.fda.gov. [Link]
-
Atomoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Ring BJ, Eckstein JA, Gillespie JS, et al. Atomoxetine hydrochloride: clinical drug-drug interaction prediction and outcome. Drug Metab Dispos. 2004;32(7):724-30. [Link]
-
Mezher, M. FDA Revises Guidance on Safety Testing of Drug Metabolites. RAPS. 2016. [Link]
-
Papaseit E, Marchei E, Mortali C, et al. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. ResearchGate. 2012. [Link]
-
Mattiuz EL, Ponsler GD, Witcher JW, et al. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metab Dispos. 2003;31(1):88-97. [Link]
-
Atomoxetine HCl Full Prescribing Information. HealthyPlace. [Link]
-
Dean L, Kane M. Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]
-
Appel DI, Brinda B, Markowitz JS, Newcorn JH, Zhu HJ. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Biomed Chromatogr. 2010;24(9):987-92. [Link]
-
Atomoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Marchei E, D'Angelo V, Zuccaro P, Pichini S. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatograp. Ovid. 2012. [Link]
-
Dean L. Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Bethesda (MD): National Center for Biotechnology Information (US); 2012. [Link]
-
Trzepacz PT, Williams DW, Feldman PD, et al. CYP2D6 predicted metabolizer status and safety in adult patients with attention-deficit hyperactivity disorder participating in a large placebo-controlled atomoxetine maintenance of response clinical trial. J Neuropsychiatry Clin Neurosci. 2013;25(4):284-93. [Link]
-
ICH. M3(R2) Implementation Working Group Questions & Answers. ICH. 2012. [Link]
-
Michelson D, Faries D, Wernicke J, et al. CYP2D6 and Clinical Response to Atomoxetine in Children and Adolescents With ADHD. ResearchGate. 2007. [Link]
-
Michelson D, Faries D, Wernicke J, et al. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. J Am Acad Child Adolesc Psychiatry. 2007;46(2):242-51. [Link]
-
FDA. Safety Testing of Drug Metabolites Guidance for Industry. FDA. 2020. [Link]
-
FDA. STRATTERA (atomoxetine HCl) Label. accessdata.fda.gov. [Link]
-
Taylor, J., et al. Atomoxetine. StatPearls. 2023. [Link]
-
4-hydroxyatomoxetine-O-glucuronide. ClinPGx. [Link]
-
Mullen JH, et al. A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. World Journal of Pharmaceutical Research. 2024. [Link]
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine Therapy and CYP2D6 Genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Atomoxetine HCl Full Prescribing Information | HealthyPlace [healthyplace.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Atomoxetine - Wikipedia [en.wikipedia.org]
- 10. simulations-plus.com [simulations-plus.com]
- 11. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Single dose, CYP2D6 genotype-stratified pharmacokinetic study of atomoxetine in children with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CYP2D6 predicted metabolizer status and safety in adult patients with attention-deficit hyperactivity disorder participating in a large placebo-controlled atomoxetine maintenance of response clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. Atomoxetine interactions to avoid | SingleCare [singlecare.com]
- 19. ClinPGx [clinpgx.org]
- 20. researchgate.net [researchgate.net]
- 21. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 24. database.ich.org [database.ich.org]
- 25. fda.gov [fda.gov]
Methodological & Application
Application Note: Quantitative Analysis of 4'-Hydroxy Atomoxetine Glucuronide in Human Plasma using LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct quantification of 4'-Hydroxy Atomoxetine Glucuronide, the primary inactive metabolite of atomoxetine, in human plasma. Atomoxetine, a selective norepinephrine reuptake inhibitor, is widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is heavily influenced by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, making the analysis of its metabolites critical for comprehensive pharmacokinetic and pharmacogenomic studies.[1][2][3] This method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation, offering high throughput and accuracy suitable for clinical research and drug development environments.
Introduction: The Significance of Metabolite Quantification
Atomoxetine undergoes extensive phase I and phase II metabolism. The primary phase I pathway is aromatic ring hydroxylation to form 4-hydroxyatomoxetine, a pharmacologically active metabolite, a reaction catalyzed almost exclusively by the CYP2D6 enzyme.[3] This active metabolite is then rapidly conjugated with glucuronic acid via UDP-glucuronosyltransferases (UGTs) to form this compound, which is pharmacologically inactive and serves as the main elimination product excreted in urine.[4][5]
Genetic variations in the CYP2D6 gene lead to distinct patient populations, including poor metabolizers (PMs) and extensive metabolizers (EMs).[2][3] In PMs, the clearance of atomoxetine is significantly reduced, leading to much higher plasma concentrations of the parent drug and a longer half-life.[2][3] Consequently, accurately quantifying the major glucuronide metabolite is essential to fully characterize the drug's disposition, understand inter-individual variability, and support safety assessments in diverse patient populations.[6][7] LC-MS/MS is the definitive analytical technique for this purpose, providing unparalleled selectivity and sensitivity for quantifying metabolites directly in complex biological matrices.[8][9][10]
Metabolic Pathway of Atomoxetine
The biotransformation of atomoxetine is a critical aspect of its pharmacology. The following pathway illustrates the key steps leading to the formation of the target analyte.
Caption: Metabolic conversion of Atomoxetine.
Analytical Strategy and Rationale
The direct analysis of glucuronide conjugates presents unique challenges. These molecules are significantly more hydrophilic than their parent aglycones, which can lead to poor retention on traditional reversed-phase chromatography columns.[8][11][12][13] Furthermore, in-source fragmentation or collision-induced dissociation of the glucuronide moiety can artificially inflate the signal of the parent aglycone, necessitating complete chromatographic separation.[11]
This protocol addresses these challenges through:
-
Optimized Chromatography: A biphenyl or phenyl-hexyl stationary phase is employed to enhance retention of polar aromatic compounds through alternative pi-pi interactions, ensuring separation from the solvent front and matrix components.[14]
-
Simple & Efficient Sample Preparation: Protein precipitation with acetonitrile is selected for its speed, efficiency in removing proteins, and compatibility with high-throughput workflows.[15][16] This method avoids the potential for incomplete recovery or analyte degradation associated with more complex liquid-liquid or solid-phase extraction procedures.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of this compound-d3 compensates for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, ensuring the highest level of accuracy and precision.[16][17]
Detailed Experimental Protocol
Materials and Reagents
-
Reference Standards: 4'-Hydroxy Atomoxetine β-D-Glucuronide (MW: 447.48)[18], 4'-Hydroxy Atomoxetine β-D-Glucuronide-d3 (SIL-IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Deionized Water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Equipment: Calibrated micropipettes, vortex mixer, refrigerated centrifuge, 96-well collection plates, analytical balance.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.
Preparation of Standards and Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve reference standards in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration curve (CC) and quality control (QC) samples. Prepare a separate working solution for the SIL-IS.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate analyte working solutions to prepare CCs (e.g., 1-1000 ng/mL) and QCs at low, medium, and high concentrations.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (unknowns, CCs, or QCs) into a 96-well plate.
-
Add 10 µL of the SIL-IS working solution to each well (except double blanks).
-
Add 150 µL of cold acetonitrile to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Method Parameters
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| Column | Phenyl-Hexyl, 2.6 µm, 50 x 2.1 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.5 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Positive |
| Spray Voltage | +3500 V |
| Source Temp. | 350°C |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Analyte Transition | m/z 448.2 → 272.1 (Precursor [M+H]⁺ → Product) |
| Collision Energy (CE) | 25 eV |
| IS Transition | m/z 451.2 → 275.1 ([M+H]⁺-d3 → Product-d3) |
| Collision Energy (CE) | 25 eV |
Note: Mass transitions are based on the characteristic neutral loss of the glucuronic acid moiety (176 Da).[19] Instrument parameters such as declustering potential and collision cell exit potential should be optimized for the specific mass spectrometer used.
Analytical Workflow
The following diagram outlines the complete process from sample handling to final data reporting.
Caption: End-to-end analytical workflow.
Method Validation and Acceptance Criteria
This method should be fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[20][21][22] Key validation experiments and typical acceptance criteria are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
|---|---|---|
| Selectivity | Analysis of ≥6 blank matrix sources for interferences at the analyte and IS retention times. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity | Calibration curve with ≥6 non-zero points, analyzed using a weighted (1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Analysis of QC samples at ≥3 concentrations in 5 replicates over ≥3 separate runs. | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| LLOQ | Lowest standard on the calibration curve meeting accuracy and precision criteria. | Signal-to-noise ratio ≥ 10. |
| Matrix Effect | Comparison of analyte response in post-extraction spiked matrix vs. neat solution. | CV of the IS-normalized matrix factor across different lots should be ≤15%. |
| Recovery | Comparison of analyte response in pre-extraction spiked matrix vs. post-extraction spiked matrix. | Recovery should be consistent, precise, and reproducible. |
| Stability | Evaluation of analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration should be within ±15% of the nominal concentration. |
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it ideally suited for supporting large-scale clinical trials, pharmacokinetic assessments, and studies investigating the impact of CYP2D6 genetic polymorphisms on atomoxetine metabolism. The methodology is robust and can be validated to meet regulatory standards for bioanalytical assays.
References
-
Ferguson, M. et al. (2021). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PMC - PubMed Central. [Link]
-
PharmGKB. Atomoxetine. ClinPGx. [Link]
-
National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries - NCBI - NIH. [Link]
-
PharmGKB. Atomoxetine Pathway, Pharmacokinetics. ClinPGx. [Link]
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics. [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
IntechOpen. (2011). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]
-
Ketola, R. A., & Hakala, K. S. (2010). Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods. Current Drug Metabolism. [Link]
-
Hu, C., et al. (2014). Determination of the glucuronide metabolite of ON 013100, a benzylstyrylsulfone antineoplastic drug, in colon cancer cells using LC/MS/MS. Journal of Chromatography B. [Link]
-
Johnson-Davis, K. L., et al. (2016). Development and Validation of a Novel LC–MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. Journal of Analytical Toxicology. [Link]
-
Hsieh, Y., et al. (2020). Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS. Analytical and Bioanalytical Chemistry. [Link]
-
Mullen, J. H., et al. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Lu, H., & Li, C. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Reviews. [Link]
-
Shiraishi, H., et al. (2024). Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. IJPRA. [Link]
-
U.S. Food and Drug Administration. (2003). Guidance for Industry #118 - Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues. FDA. [Link]
-
van Vliet, E. D., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. [Link]
-
Chromatography Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Chromatography Online. [Link]
-
Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B. [Link]
-
ResearchGate. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
DeSilva, B., et al. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Biomedical Chromatography. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. FDA. [Link]
-
The AAPS Journal. (2010). Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites. The AAPS Journal. [Link]
-
Pharmaffiliates. Atomoxetine-impurities - Glucuronides. Pharmaffiliates. [Link]
-
CORE. (2014). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. CORE. [Link]
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. ClinPGx [clinpgx.org]
- 6. fda.gov [fda.gov]
- 7. Meeting Report: Metabolites in Safety Testing (MIST) Symposium—Safety Assessment of Human Metabolites: What’s REALLY Necessary to Ascertain Exposure Coverage in Safety Tests? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 13. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaffiliates.com [pharmaffiliates.com]
- 18. 4’-Hydroxy Atomoxetine beta-D-Glucuronide [lgcstandards.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. fda.gov [fda.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. chromatographyonline.com [chromatographyonline.com]
Synthesis of 4'-Hydroxy Atomoxetine Glucuronide: A Reference Standard Guide
Abstract
This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4'-Hydroxy Atomoxetine Glucuronide, a principal metabolite of the medication Atomoxetine. The synthesis of this reference standard is crucial for a variety of research applications, including drug metabolism studies, pharmacokinetic analysis, and as a standard in clinical and forensic toxicology. This document outlines two effective synthesis strategies: a chemical approach and an enzymatic method. Detailed protocols for High-Performance Liquid Chromatography (HPLC) purification and analytical confirmation using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also provided.
Introduction
Atomoxetine, marketed under the brand name Strattera®, is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] The primary metabolic pathway for atomoxetine involves oxidation by the cytochrome P450 2D6 (CYP2D6) enzyme to form 4'-hydroxy atomoxetine.[1][2] This active metabolite is then conjugated with glucuronic acid in a process known as glucuronidation, a major phase II metabolic reaction.[3] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from UDP-glucuronic acid (UDPGA) to the substrate.[4][5] The resulting this compound is more water-soluble, facilitating its excretion from the body.[6][7]
The availability of a pure reference standard of this compound is essential for the accurate quantification of this metabolite in biological samples.[] This guide details two robust methods for its synthesis, offering flexibility based on available resources and expertise.
Synthesis Strategies
Two primary methodologies are presented for the synthesis of this compound: a classic chemical synthesis and a more targeted enzymatic approach.
Chemical Synthesis
Chemical synthesis offers a scalable method for producing larger quantities of the desired glucuronide. This approach typically involves the protection of reactive functional groups, followed by glycosylation and subsequent deprotection.
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific and often more direct route to the target molecule, mimicking the biological metabolic pathway.[9] This method utilizes UDP-glucuronosyltransferases (UGTs) to catalyze the conjugation of 4'-hydroxy atomoxetine with UDPGA.[4][10]
Experimental Workflows
The following diagrams illustrate the overarching workflows for both the chemical and enzymatic synthesis of this compound.
Caption: Enzymatic Synthesis Workflow for this compound.
Detailed Protocols
Part 1: Synthesis of 4'-Hydroxy Atomoxetine (Precursor)
The synthesis of the precursor, 4'-hydroxy atomoxetine, is a prerequisite for both the chemical and enzymatic approaches. A general synthetic route is outlined in various patents. [11]
Part 2: Chemical Synthesis of this compound
This protocol is adapted from established methods for the synthesis of aryl glucuronides. [12][13] Step 1: Protection of the Amino Group of 4'-Hydroxy Atomoxetine
-
Dissolve 4'-hydroxy atomoxetine in a suitable solvent (e.g., dichloromethane).
-
Add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Purify the N-Boc-4'-hydroxy atomoxetine by column chromatography.
Step 2: Glycosylation
-
Prepare a solution of the protected 4'-hydroxy atomoxetine and a protected glucuronic acid donor (e.g., a trichloroacetimidate derivative) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the mixture to 0°C and add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).
-
Extract the product and purify by column chromatography.
Step 3: Deprotection
-
Dissolve the protected glucuronide in a suitable solvent.
-
Remove the protecting groups under appropriate conditions. For example, Boc groups can be removed with trifluoroacetic acid (TFA), and benzyl esters can be cleaved by hydrogenolysis (H₂/Pd).
-
Monitor the deprotection by TLC or LC-MS.
-
Remove the solvent under reduced pressure to yield the crude this compound.
| Parameter | Chemical Synthesis |
| Starting Material | 4'-Hydroxy Atomoxetine |
| Key Reagents | Boc₂O, Protected Glucuronic Acid Donor, TMSOTf, TFA |
| Solvents | Dichloromethane, Acetonitrile |
| Catalyst | Lewis Acid (e.g., TMSOTf) |
| Typical Yield | Variable, dependent on optimization |
Part 3: Enzymatic Synthesis of this compound
This protocol utilizes human liver microsomes as a source of UGT enzymes. [14] Step 1: Preparation of the Reaction Mixture
-
In a microcentrifuge tube, combine the following in order:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
4'-Hydroxy atomoxetine (dissolved in a minimal amount of a compatible solvent like methanol or DMSO)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (to permeabilize the microsomal membrane)
-
Human liver microsomes (HLM)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
Step 2: Initiation of the Reaction
-
Initiate the glucuronidation reaction by adding the cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA). [15]2. Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1-4 hours), with gentle shaking.
Step 3: Termination of the Reaction
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant containing the synthesized glucuronide.
| Parameter | Enzymatic Synthesis |
| Substrate | 4'-Hydroxy Atomoxetine |
| Cofactor | UDPGA |
| Enzyme Source | Human Liver Microsomes (or recombinant UGTs) |
| Buffer | Phosphate Buffer (pH 7.4) |
| Incubation | 37°C, 1-4 hours |
| Typical Yield | Generally lower than chemical synthesis, suitable for analytical standards |
Purification Protocol
High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying the synthesized this compound. [16][17] HPLC System and Conditions:
-
Column: A reversed-phase C18 column is typically used. [18]* Mobile Phase A: Water with 0.1% formic acid or ammonium acetate buffer.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase concentration is employed to separate the more polar glucuronide from the starting material and other impurities.
-
Detection: UV detection at an appropriate wavelength.
Purification Procedure:
-
Dissolve the crude product in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the peak of this compound.
-
Pool the collected fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid. [16]
Parameter HPLC Purification Data Column C18 Reversed-Phase (e.g., 5 µm, 4.6 x 250 mm) Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile Flow Rate 1.0 mL/min Detection UV at 270 nm | Purity Achieved | >95% |
Analytical Characterization
The identity and purity of the final product must be confirmed using appropriate analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized glucuronide. [19][20]
-
Technique: Electrospray Ionization (ESI) in positive or negative ion mode coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Expected Ion:
-
Positive Mode: [M+H]⁺
-
Negative Mode: [M-H]⁻
-
-
Fragmentation: Tandem MS (MS/MS) can be used to confirm the structure by observing characteristic fragment ions, such as the loss of the glucuronic acid moiety (176 Da). [19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information to confirm the identity and stereochemistry of the synthesized compound. [14][21]
-
Technique: ¹H NMR and ¹³C NMR are essential. 2D NMR techniques like COSY and HSQC can be used for more detailed structural elucidation.
-
Key Signals:
-
The anomeric proton of the glucuronic acid moiety typically appears as a doublet in the ¹H NMR spectrum, with a coupling constant indicative of the β-configuration.
-
Signals corresponding to the aromatic and aliphatic protons of the 4'-hydroxy atomoxetine moiety should be present and may show shifts compared to the parent compound.
-
| Analysis | Expected Results for this compound |
| Molecular Formula | C₂₃H₂₉NO₈ [22] |
| Molecular Weight | 447.48 g/mol [22] |
| MS (ESI+) | m/z 448.19 [M+H]⁺ (calculated) |
| MS (ESI-) | m/z 446.18 [M-H]⁻ (calculated) |
| ¹H NMR | Characteristic signals for both the aglycone and the glucuronide moiety, including the anomeric proton doublet. |
Conclusion
This application note provides a detailed framework for the successful synthesis, purification, and characterization of the this compound reference standard. Both the chemical and enzymatic synthesis routes are viable options, with the choice depending on the specific requirements of the research. The provided protocols and analytical data will aid researchers in producing a high-purity standard essential for advancing studies in drug metabolism, pharmacokinetics, and toxicology.
References
- Meech, R., & Mackenzie, P. (2008). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Current drug metabolism, 9(1), 1-10.
- Rowland, A., Elliot, D. J., Williams, J. A., Mackenzie, P. I., Dickinson, R. G., & Miners, J. O. (2008). UDP-glucuronosyltransferases: Their role in drug metabolism and detoxification. Current Drug Metabolism, 9(1), 1-10.
- Miners, J. O., & Mackenzie, P. I. (2010). The role of hepatic and extrahepatic UDP-glucuronosyltransferases in human drug metabolism. Drug Metabolism Reviews, 42(1), 15-23.
- Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions.
- Basam, R. M., & Suo, Z. (2020). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceuticals, 13(10), 302.
- Li, Y., et al. (2021). Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite. Journal of Pharmaceutical and Biomedical Analysis, 192, 113651.
- Luukkanen, L., et al. (2005). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Journal of Pharmaceutical Sciences, 94(10), 2139-2153.
- Li, H., et al. (2019). Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases. Journal of Agricultural and Food Chemistry, 67(22), 6275-6284.
- Kanamori, T., et al. (2023). Preparation of glucuronides using liver microsomes and their characterization by 1D/2D NMR spectroscopy and mass spectrometry: Application to fentanyl metabolites. Analytical and Bioanalytical Chemistry, 415(25), 6439-6448.
- JoVE. (n.d.). Phase II Reactions: Glucuronidation. Journal of Visualized Experiments.
- Stachulski, A. V. (2006). Effective Synthesis of 1β-Acyl Glucuronides by Selective Acylation. The Journal of Organic Chemistry, 71(17), 6606-6609.
- Allain, B., et al. (2017). Glucuronidation and UGT isozymes in bladder: new targets for the treatment of uroepithelial carcinomas?. Oncotarget, 8(3), 5556-5568.
- D'Alonzo, D., et al. (2012). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. Molecules, 17(8), 9474-9516.
- Sigma-Aldrich. (n.d.).
- I-Hsuan, C., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics, 13(7), 2416-2424.
- Matrix Laboratories Ltd. (2011).
- Bollenback, G. N., et al. (1955). The Synthesis of Aryl-D-glucopyranosiduronic Acids. Journal of the American Chemical Society, 77(13), 3310-3315.
- Wu, B., et al. (2011). First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. Journal of Pharmaceutical Sciences, 100(9), 3655-3681.
- PubChem. (n.d.).
- Stachulski, A. V., & Jenkins, G. N. (2012). Glucuronides from metabolites to medicines: A survey of the in vivo generation, chemical synthesis and properties of glucuronides.
- Sauer, J. M., et al. (2003). Metabolism of atomoxetine to its major metabolites in humans. Drug Metabolism and Disposition, 31(1), 98-107.
- Stachulski, A. V., & Jenkins, G. N. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides.
- U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl)
- Reactome. (n.d.).
- Roskar, R., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.
- Yu, G., et al. (2017). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Xenobiotica, 47(11), 935-946.
- Liu, A., et al. (2001). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao, 36(11), 843-847.
- ClinPGx. (n.d.).
- ChemWhat. (n.d.).
- Dr. Reddy's Laboratories Ltd. (2006). Synthesis of atomoxetine hydrochloride. WO2006037055A1.
- ResearchGate. (n.d.).
- Billets, S., Lietman, P. S., & Fenselau, C. (1973). Mass spectral analysis of glucuronides. Journal of Medicinal Chemistry, 16(1), 30-33.
- Biosynth. (n.d.).
- BOC Sciences. (n.d.).
- Nicholls, A. W., et al. (1998). Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 739-748.
- Trontelj, J., Bogataj, M., & Mrhar, A. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry. IntechOpen.
- Keogh, J., & Tolhurst, T. (1999). Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 21(3), 603-608.
- PubChem. (n.d.).
- MedChemExpress. (n.d.).
- Pacifici, G. M., & Viani, A. (1992). Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues. European Journal of Clinical Pharmacology, 43(6), 645-649.
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ClinPGx [clinpgx.org]
- 4. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Phase II Reactions: Glucuronidation [jove.com]
- 6. oncotarget.com [oncotarget.com]
- 7. Drug Conjugate Analysis using β-Glucuronidases [sigmaaldrich.com]
- 9. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine - Google Patents [patents.google.com]
- 12. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation of glucuronides using liver microsomes and their characterization by 1D/2D NMR spectroscopy and mass spectrometry: Application to fentanyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Distribution of UDP-glucuronosyltransferase and its endogenous substrate uridine 5'-diphosphoglucuronic acid in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Reverse-phase HPLC purification for an extremely unstable glucuronide metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis of the glucuronidation of 7-hydroxycoumarin by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Direct characterization of drug glucuronide isomers in human urine by HPLC-NMR spectroscopy: application to the positional isomers of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 4-Hydroxyatomoxetine-O-glucuronide | C23H29NO8 | CID 29981146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of 4'-Hydroxy Atomoxetine Glucuronide in Human Urine
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor, is widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Following administration, atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme, to its active metabolite, 4-hydroxyatomoxetine.[1] This active metabolite is then rapidly conjugated with glucuronic acid to form 4'-Hydroxy Atomoxetine Glucuronide, which is the principal metabolite excreted in urine.[2][3][4][5] Accurate quantification of this glucuronide metabolite in biological matrices like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic profile of atomoxetine in different patient populations.[4][6]
However, the analysis of this compound presents a significant bioanalytical challenge due to its high polarity and the complexity of the urine matrix. Direct injection of urine onto a liquid chromatography-mass spectrometry (LC-MS/MS) system can lead to ion suppression, matrix effects, and rapid column degradation. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these issues by isolating the analyte of interest from endogenous interferences, thereby improving the sensitivity, accuracy, and robustness of the analytical method.[7][8]
This application note provides a detailed and robust protocol for the solid-phase extraction of this compound from human urine using a mixed-mode SPE sorbent. The described methodology is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible sample clean-up procedure prior to LC-MS/MS analysis.
Scientific Principles of the SPE Method
The successful isolation of this compound from a complex biological matrix like urine requires an SPE strategy that can effectively handle both the analyte's specific chemical properties and the interfering components of the sample.
Analyte Characteristics
This compound is characterized by:
-
High Polarity: The addition of the glucuronic acid moiety significantly increases the water solubility of the parent molecule.[9]
-
Anionic Nature: The carboxylic acid group of the glucuronide moiety will be deprotonated (negatively charged) at physiological pH.
-
Aromatic and Aliphatic Moieties: The core structure of atomoxetine provides hydrophobic regions that can interact with reversed-phase sorbents.
Rationale for Mixed-Mode SPE
Given the multifaceted nature of the target analyte, a mixed-mode SPE sorbent, combining both reversed-phase and anion-exchange retention mechanisms, is the recommended approach.[10][11] This dual retention capability provides superior selectivity and clean-up compared to single-mechanism sorbents.[10][12]
-
Reversed-Phase Interaction: The non-polar C18 or C8 chains on the sorbent will interact with the phenyl and tolyloxy groups of the atomoxetine backbone, providing a primary retention mechanism for the analyte.
-
Anion-Exchange Interaction: The positively charged functional groups (e.g., quaternary amine) on the sorbent will interact with the negatively charged carboxylate group of the glucuronic acid moiety. This secondary, strong ionic interaction is crucial for retaining the highly polar glucuronide, which might otherwise have weak retention on a purely reversed-phase sorbent.
This dual-retention strategy allows for a more rigorous washing procedure to remove a wider range of matrix interferences (e.g., salts, urea, other polar and non-polar metabolites) without premature elution of the target analyte.
Experimental Workflow Diagram
Caption: Workflow for the solid-phase extraction of this compound.
Detailed Protocol
This protocol is designed for a 1 mL urine sample using a mixed-mode reversed-phase/strong anion exchange (RP/SAX) SPE cartridge (e.g., 30 mg / 1 mL format). Volumes should be adjusted proportionally for different sample sizes or cartridge formats.
Materials and Reagents
-
SPE Cartridges: Mixed-mode RP/SAX (e.g., C8/Benzenesulfonic acid or similar)
-
Urine Samples: Stored at -20°C or below.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or Acetic Acid)
-
Ammonium Hydroxide
-
Ammonium Acetate (or Formate) Buffer (e.g., 20 mM, pH 6.5)
-
-
Equipment:
-
SPE Vacuum Manifold or Positive Pressure Processor
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
Calibrated Pipettes
-
Step-by-Step Methodology
-
Sample Pre-treatment:
-
Thaw urine samples to room temperature.
-
To 1 mL of urine, add 1 mL of 20 mM ammonium acetate buffer (pH 6.5). This ensures a consistent pH for optimal analyte binding to the anion exchanger.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes to pellet any particulates.[7] Use the supernatant for loading.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol. This wets the sorbent and activates the reversed-phase functional groups.
-
Pass the solvent through the cartridge slowly (e.g., 1-2 mL/min). Do not allow the sorbent to go dry.
-
-
SPE Cartridge Equilibration:
-
Equilibrate the cartridge with 1 mL of deionized water.
-
Follow with 1 mL of 20 mM ammonium acetate buffer (pH 6.5). This prepares the sorbent for the sample's pH and ionic strength. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the 2 mL of pre-treated supernatant onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min). A slow loading rate is critical to ensure sufficient interaction time between the analyte and the sorbent for efficient retention.
-
-
Wash Steps:
-
Wash 1 (Removal of Polar Interferences): Wash the cartridge with 1 mL of 20 mM ammonium acetate buffer (pH 6.5). This removes highly polar, unretained matrix components like salts and urea.
-
Wash 2 (Removal of Non-polar Interferences): Wash the cartridge with 1 mL of 5% methanol in deionized water. This step removes weakly bound, non-polar interferences without eluting the target analyte, which is strongly retained by the dual mechanism.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove residual aqueous solvent before elution.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% formic acid in methanol (or acetonitrile). The high organic content disrupts the reversed-phase interactions, while the formic acid protonates the glucuronic acid's carboxylate group, breaking the strong ionic bond with the anion exchanger.
-
Collect the eluate in a clean collection tube. A second elution with a smaller volume (e.g., 0.5 mL) can be performed to ensure complete recovery.
-
-
Post-Extraction:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Quantitative Data Summary
The following table provides typical parameters for this SPE protocol. Optimization may be required based on specific laboratory conditions and equipment.
| Parameter | Recommended Value | Rationale |
| Sample Volume | 1.0 mL | Standard volume for urine analysis. |
| SPE Sorbent | Mixed-Mode RP/SAX | Dual retention for high selectivity.[10][11] |
| Sorbent Mass | 30 mg | Adequate capacity for typical analyte concentrations. |
| Conditioning Solvent | 1 mL Methanol | Activates reversed-phase mechanism. |
| Equilibration Buffer | 1 mL Water, then 1 mL Buffer (pH 6.5) | Prepares sorbent for sample pH. |
| Loading Flow Rate | ~1 mL/min | Maximizes analyte-sorbent interaction. |
| Wash 1 Volume | 1 mL Aqueous Buffer | Removes polar interferences. |
| Wash 2 Volume | 1 mL 5% Methanol/Water | Removes non-polar interferences. |
| Elution Solvent | 1 mL 5% Formic Acid in Methanol | Disrupts both retention mechanisms. |
| Expected Recovery | >85% | High efficiency is expected with this targeted approach. |
| Matrix Effect Reduction | >90% | Significant reduction of ion suppression/enhancement. |
Expertise & Experience: Field-Proven Insights
As a Senior Application Scientist, it is understood that a protocol's success lies in the details. Here are some key insights to ensure robust and reproducible results:
-
Causality of pH Control: The pH of the loading and initial wash steps is critical. Maintaining a pH of around 6.5 ensures the glucuronide's carboxylic acid is deprotonated and available for strong ionic binding. If the pH is too low (acidic), this interaction will be weak, leading to poor recovery.
-
The "Why" Behind the Wash Solvents: The two-step wash is deliberate. The initial aqueous wash removes hydrophilic "junk" without affecting the non-polar retention. The second, weak organic wash is gentle enough to displace non-specifically bound lipids and other hydrophobic waste without having sufficient elution strength to displace the analyte, which is anchored by the powerful ionic bond.
-
Elution Strategy: The use of an acidified organic solvent is a classic mixed-mode elution strategy. The acid neutralizes the charge on the analyte, "turning off" the ionic interaction, while the high organic content simultaneously disrupts the hydrophobic interaction, allowing for a sharp and efficient elution.
-
Troubleshooting Poor Recovery: If recovery is low, first check the pH of your sample and buffers. Next, ensure your loading speed is not too fast. Finally, consider if your elution solvent is strong enough; increasing the acid concentration slightly (e.g., from 2% to 5% formic acid) can improve elution efficiency.
Trustworthiness: A Self-Validating System
This protocol is designed as a self-validating system to ensure confidence in the results:
-
Use of Internal Standards: For quantitative bioanalysis, it is imperative to use a stable isotope-labeled internal standard (e.g., this compound-d4). The internal standard should be added to the urine sample before any pre-treatment steps to account for any analyte loss throughout the entire process.
-
Quality Control Samples: Always process quality control (QC) samples (blank matrix spiked with low, medium, and high concentrations of the analyte) alongside unknown samples. The consistent recovery of QC samples validates the performance of the extraction for that batch.
-
Matrix Effect Evaluation: Post-extraction, the matrix effect should be assessed by comparing the analyte response in a reconstituted blank extract versus a pure solvent. This protocol is designed to minimize matrix effects, and this check will confirm it.[12]
By incorporating these validation steps, the integrity of the analytical results is assured, providing a trustworthy and defensible dataset.
References
-
University of York, Department of Chemistry. (n.d.). Solid Phase Extraction. Retrieved from [Link]
-
Phenomenex. (n.d.). SOLID PHASE EXTRACTION FOR. Retrieved from [Link]
-
Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). 21-411_Strattera_biopharmr_P1.pdf. Retrieved from [Link]
-
Pharmaoffer. (2024, July 17). What is the mechanism of Atomoxetine Hydrochloride?. Retrieved from [Link]
-
Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]
- Ghanbari, R., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(13), 5086.
-
ResearchGate. (n.d.). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine.
-
Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
- Marchei, E., et al. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 566-573.
- World Journal of Advanced Research and Reviews. (2022). Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl i. World Journal of Advanced Research and Reviews, 15(02), 037-043.
-
International Journal of Pharmaceutical Research and Applications. (2024, October 24). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. Retrieved from [Link]
- Helander, A., et al. (2007). Solid-phase extraction procedure for ethyl glucuronide in urine. Journal of Analytical Toxicology, 31(8), 467-471.
- Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590.
-
InTech. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]
- National Institutes of Health. (2023).
-
Waters. (n.d.). Rapid Analysis of Cocaine and Metabolites by Mixed-Mode μElution SPE Combined with UPLC-MS/MS. Retrieved from [Link]
-
Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]
-
ClinPGx. (n.d.). atomoxetine. Retrieved from [Link]
- McGill, D., et al. (2019). Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. Faraday Discussions, 218, 417-437.
-
American Association for Clinical Chemistry. (2018, March 1). Using Hydrolysis to Improve Urine Drug Test Accuracy. Retrieved from [Link]
-
MDPI. (2024, May 16). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. Retrieved from [Link]
-
IMCS. (2022, October 31). Urine Variability Could Compromise Efficiency of β-Glucuronidase Hydrolysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl). Retrieved from [Link]
-
InTechOpen. (n.d.). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. Retrieved from [Link]
-
Oxford Academic. (n.d.). Solid-Phase Extraction Procedure for Ethyl Glucuronide in Urine. Retrieved from [Link]
Sources
- 1. What is the mechanism of Atomoxetine Hydrochloride? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. veeprho.com [veeprho.com]
- 9. scispace.com [scispace.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 12. Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds | MDPI [mdpi.com]
Application and Protocol Guide: Development of a Competitive ELISA for the Quantification of 4'-Hydroxy Atomoxetine Glucuronide
Abstract
This document provides a comprehensive guide for the development and validation of a sensitive and specific competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of 4'-Hydroxy Atomoxetine Glucuronide. This compound is the primary urinary metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] Monitoring its levels is crucial for pharmacokinetic and drug metabolism studies. This guide details the underlying principles of competitive ELISA for small molecules, hapten-carrier conjugate synthesis, antibody generation, and a complete, validated protocol for researchers in drug development and clinical pharmacology.
Introduction: The Rationale for a this compound ELISA
Atomoxetine undergoes extensive metabolism, primarily through the cytochrome P450 2D6 (CYP2D6) pathway to form 4-hydroxyatomoxetine, which is then rapidly conjugated with glucuronic acid.[3][4][5] The resulting this compound is the major metabolite excreted in urine, accounting for over 80% of the administered dose.[1] Consequently, accurate quantification of this metabolite is essential for understanding the pharmacokinetic profile of atomoxetine, particularly in relation to CYP2D6 genetic polymorphisms which can lead to significant variations in drug exposure.[3][4]
While chromatographic methods are the gold standard for small molecule quantification, they can be time-consuming and require sophisticated instrumentation. An ELISA offers a high-throughput, sensitive, and cost-effective alternative for routine sample analysis. This application note describes the development of a competitive immunoassay, a format particularly suited for the detection of small molecules like this compound.[6][7]
Principle of the Competitive ELISA
The competitive ELISA is an immunoassay format where the target analyte in a sample competes with a labeled analyte for a limited number of antibody binding sites. In this assay, a specific antibody against this compound is immobilized on a microplate. The sample containing the unknown amount of the metabolite is mixed with a known amount of enzyme-conjugated this compound. This mixture is then added to the antibody-coated wells.
The free (from the sample) and enzyme-conjugated metabolite will compete to bind to the immobilized antibody. After an incubation period, the unbound components are washed away. A substrate for the enzyme is then added, and the resulting colorimetric signal is inversely proportional to the concentration of this compound in the sample. A higher concentration of the metabolite in the sample will result in less binding of the enzyme-conjugated metabolite and a weaker signal.
Caption: Competitive ELISA principle.
Assay Development Workflow
The development of a robust competitive ELISA involves several critical stages, from the synthesis of key reagents to the final validation of the assay.
Caption: Key stages in ELISA development.
Synthesis of Hapten-Carrier Conjugates for Immunization
Since this compound is a small molecule (a hapten), it is not immunogenic on its own.[8] To elicit an immune response and generate specific antibodies, it must be covalently coupled to a larger carrier protein.[8][] Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH) are commonly used for this purpose due to their high immunogenicity and abundance of reactive sites.[10]
Protocol: EDC-Mediated Conjugation of this compound to Carrier Protein
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to couple the carboxylic acid group of the glucuronide moiety to primary amines on the carrier protein.[11]
-
Reagent Preparation:
-
Dissolve 5 mg of this compound in 1 mL of activation buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Dissolve 10 mg of EDC and 5 mg of N-hydroxysuccinimide (NHS) in 1 mL of cold, nuclease-free water immediately before use.
-
Dissolve 10 mg of carrier protein (BSA or KLH) in 2 mL of PBS (pH 7.4).
-
-
Activation of Hapten:
-
Add 100 µL of the EDC/NHS solution to the 1 mL hapten solution.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Add the activated hapten solution to the 2 mL carrier protein solution.
-
React for 2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted hapten and crosslinker by dialysis against PBS (pH 7.4) at 4°C with several buffer changes over 24-48 hours, or by using a desalting column.
-
-
Characterization:
Antibody Production and Characterization
Polyclonal or monoclonal antibodies can be generated by immunizing animals (e.g., rabbits or mice) with the hapten-carrier conjugate. Monoclonal antibodies offer higher specificity and batch-to-batch consistency. The resulting antibodies must be screened for their ability to bind specifically to this compound.
Synthesis of Enzyme-Tracer Conjugate
For signal generation, an enzyme is conjugated to the hapten. Horseradish peroxidase (HRP) is a common choice due to its stability and high catalytic activity.[][14][15]
Protocol: Biotin-Streptavidin-HRP System
An alternative to direct enzyme conjugation is to use a biotin-streptavidin system for signal amplification.[16] Here, the hapten is biotinylated, and an HRP-conjugated streptavidin is used for detection. Biotinylation is the process of attaching biotin to a molecule of interest.[17][18]
-
Biotinylation of Hapten:
-
Follow a similar EDC/NHS chemistry as described in section 3.1, but use a biotin molecule with a primary amine for conjugation to the carboxyl group of the glucuronide.
-
-
Purification:
-
Purify the biotinylated hapten using reverse-phase HPLC.
-
Detailed ELISA Protocol
Materials:
-
Anti-4'-Hydroxy Atomoxetine Glucuronide coated 96-well microplate
-
This compound standard
-
Biotinylated this compound
-
Streptavidin-HRP
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Assay Buffer (PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Standard and Sample Preparation:
-
Prepare a serial dilution of the this compound standard in the assay buffer. Recommended range: 0.1 ng/mL to 1000 ng/mL.
-
Dilute unknown samples in assay buffer to fall within the standard curve range.
-
-
Competitive Reaction:
-
Add 50 µL of standard or sample to each well.
-
Add 50 µL of biotinylated this compound to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate 3 times with 300 µL of Wash Buffer per well.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Washing:
-
Wash the plate 5 times with 300 µL of Wash Buffer per well.
-
-
Substrate Reaction:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm within 15 minutes.
-
Data Analysis and Assay Validation
The data is analyzed by plotting a standard curve of the absorbance versus the log of the standard concentration. A four-parameter logistic (4-PL) curve fit is typically used. The concentration of the unknown samples is then interpolated from this curve.
The assay must be validated to ensure it is fit for its intended purpose.[19][20][21] Validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[22]
Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Precision | The closeness of agreement between a series of measurements. | Intra- and Inter-assay %CV < 15% (< 20% at LLOQ)[23] |
| Accuracy | The closeness of the mean test results to the true value. | %Recovery within 80-120% of the nominal value.[21] |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of the analyte. | R² > 0.99 for the standard curve. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Minimal cross-reactivity with atomoxetine and other metabolites. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be distinguished from the absence of that analyte. | Typically calculated as Mean of Blank + 3 * SD of Blank. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy. | %CV < 20% and %Recovery within 80-120%.[23] |
| Robustness | The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in incubation times, temperatures, etc. |
Conclusion
This application note provides a comprehensive framework for the development and validation of a competitive ELISA for the quantification of this compound. By following the detailed protocols for reagent synthesis, assay optimization, and validation, researchers can establish a reliable and high-throughput method for pharmacokinetic and drug metabolism studies of atomoxetine. The principles and methodologies described herein are also broadly applicable to the development of immunoassays for other small molecule metabolites.
References
-
STRATTERA (atomoxetine HCl) - accessdata.fda.gov. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
-
atomoxetine. (n.d.). ClinPGx. Retrieved from [Link]
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590. Retrieved from [Link]
-
Yu, G., et al. (2017). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 27(6), 475-486. Retrieved from [Link]
-
Metabolism of atomoxetine to its major metabolites in humans. (n.d.). ResearchGate. Retrieved from [Link]
-
Antibody-HRP Conjugates: A Dive into Peroxidase Chemistry. (2025, November 12). Cusabio. Retrieved from [Link]
-
Bioconjugation of Antibodies to Horseradish Peroxidase (HRP) Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
How to Conjugate HRP to Antibody. (n.d.). Sino Biological. Retrieved from [Link]
-
Anti-Human IgG-Horseradish Peroxidase Conjugate Preparation and its Use in ELISA and Western Blotting Experiments. (n.d.). Longdom Publishing. Retrieved from [Link]
-
Biotinylation. (n.d.). Leinco Technologies. Retrieved from [Link]
-
Anti-Beta-Glucuronidase Antibody Products. (n.d.). Biocompare. Retrieved from [Link]
-
Anti-glucuronidase beta Antibody Products. (n.d.). Biocompare. Retrieved from [Link]
-
Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (n.d.). Assay Genie. Retrieved from [Link]
-
4-Hydroxyatomoxetine-O-glucuronide. (n.d.). PubChem. Retrieved from [Link]
-
4′-Hydroxy Atomoxetine-D-glucuronide. (n.d.). ChemWhat. Retrieved from [Link]
-
Basic Principles and Applied GxP Regulations for ELISA Analytical Method Validation of Drugs and Biologics in FDA Driven Environ. (n.d.). Texila International Journal. Retrieved from [Link]
-
Biotin-tagged proteins: Reagents for efficient ELISA-based serodiagnosis and phage display-based affinity selection. (2018). Biotechnology Reports, 17, 68-75. Retrieved from [Link]
-
Competitive ELISA. (2021, March 1). Creative Diagnostics. Retrieved from [Link]
-
Biotinylated Single-Domain Antibody-Based Blocking ELISA for Detection of Antibodies Against Swine Influenza Virus. (2019). Frontiers in Microbiology, 10, 2750. Retrieved from [Link]
-
Hapten-Carrier Conjugation. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (2003). Journal of Immunological Methods, 283(1-2), 145-153. Retrieved from [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2019). Analytical Chemistry, 91(2), 1466-1472. Retrieved from [Link]
-
Noncompetitive homogeneous immunodetection of small molecules based on beta-glucuronidase complementation. (2014). Analyst, 139(6), 1489-1495. Retrieved from [Link]
-
Hapten-BSA Conjugation Kit. (n.d.). RayBiotech. Retrieved from [Link]
-
Critical Tests to Consider for ELISA Validation. (2024, June 18). Biocompare. Retrieved from [Link]
- Novel process for the preparation of 4-hydroxy atomoxetine. (2011). Google Patents.
-
Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. (2023). Analytical Chemistry, 95(1), 389-396. Retrieved from [Link]
-
Coupling to Carrier Proteins: An Overview. (2016, January 27). G-Biosciences. Retrieved from [Link]
-
A Practical Guide to Immunoassay Method Validation. (2015). Journal of Alzheimer's Disease, 48(3), 815-821. Retrieved from [Link]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. (2019). Semantic Scholar. Retrieved from [Link]
-
Atomoxetine. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 10. raybiotech.com [raybiotech.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchmarkantibodies.com [benchmarkantibodies.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Biotinylation | Leinco Technologies [leinco.com]
- 17. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. nebiolab.com [nebiolab.com]
- 20. mybiosource.com [mybiosource.com]
- 21. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texilajournal.com [texilajournal.com]
- 23. biocompare.com [biocompare.com]
Application Note: 4'-Hydroxy Atomoxetine Glucuronide as a Biomarker for Atomoxetine Exposure
Introduction
Atomoxetine is a selective norepinephrine reuptake inhibitor widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][2] Monitoring patient exposure to atomoxetine is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. However, direct measurement of the parent drug can be complicated by significant interindividual variability in its metabolism. This variability is primarily driven by genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme.[1][3][4] Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, leading to substantial differences in drug clearance and plasma concentrations.[1] This application note details a robust methodology for utilizing 4'-Hydroxy Atomoxetine Glucuronide, the major downstream metabolite of atomoxetine, as a reliable biomarker for assessing systemic drug exposure. This approach offers a more integrated measure of atomoxetine processing in the body, potentially providing a clearer picture of patient exposure than the parent drug alone.
Scientific Rationale: The Metabolic Fate of Atomoxetine
The primary metabolic pathway for atomoxetine involves aromatic ring hydroxylation to form 4'-hydroxyatomoxetine, a reaction predominantly catalyzed by the CYP2D6 enzyme.[1][5][6] This active metabolite is then rapidly conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form the inactive and water-soluble this compound, which is subsequently excreted, mainly in the urine.[1][5][6] In individuals with normal CYP2D6 activity (extensive metabolizers), this pathway is efficient, leading to a relatively short half-life of the parent drug.[1] Conversely, in poor metabolizers, the reduced activity of CYP2D6 results in significantly higher plasma concentrations and a prolonged half-life of atomoxetine.[1][3]
By measuring the glucuronidated metabolite, we can account for the primary clearance route of atomoxetine. This provides a cumulative measure of the drug that has been processed through the principal metabolic pathway, offering a stable and reliable indicator of overall drug exposure, which may be less susceptible to the timing of blood sampling relative to the last dose compared to the parent drug.
Atomoxetine Metabolic Pathway
Caption: Metabolic conversion of atomoxetine to its glucuronidated metabolite.
Recommended Protocols
This section outlines the detailed procedures for the quantification of this compound in human plasma. The described method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity for accurate biomarker measurement.[7][8]
I. Sample Preparation: Protein Precipitation
This protocol is designed for the efficient removal of plasma proteins, which can interfere with LC-MS/MS analysis.
-
Aliquot Plasma: In a clean microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.
-
Internal Standard Addition: Add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of this compound) to each tube. The IS is critical for correcting for variability during sample processing and analysis.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. Acetonitrile is an effective protein precipitating agent.
-
Vortex: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis, being cautious not to disturb the protein pellet.
II. LC-MS/MS Analysis
The following are suggested starting conditions for method development. Optimization will be required based on the specific instrumentation used.
Table 1: Suggested LC-MS/MS Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | ||
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation of the analyte from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte ionization in positive ESI mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min | A gradient elution is necessary to effectively separate the analyte from endogenous plasma components. |
| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS. |
| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | |
| MS System | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for polar molecules like glucuronides. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Precursor Ion (Q1) | [M+H]⁺ of this compound | To be determined by direct infusion of a standard. |
| Product Ion (Q3) | Specific fragment ion | To be determined by collision-induced dissociation of the precursor ion. |
| Collision Energy | Optimized for maximum product ion intensity | |
| Dwell Time | 50-100 ms |
Experimental Workflow
Caption: Workflow from sample preparation to data analysis.
Data Interpretation and Expected Results
The concentration of this compound in plasma is expected to be directly proportional to the administered dose of atomoxetine. A standard curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibrators. The linearity of the assay should be established over a clinically relevant concentration range.
Table 2: Exemplary Calibration Curve Data
| Calibrator Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 5,234 | 1,012,345 | 0.005 |
| 5 | 26,170 | 1,023,456 | 0.026 |
| 10 | 51,890 | 1,009,876 | 0.051 |
| 50 | 258,990 | 1,015,678 | 0.255 |
| 100 | 521,340 | 1,020,123 | 0.511 |
| 500 | 2,605,430 | 1,018,901 | 2.557 |
| 1000 | 5,198,760 | 1,011,234 | 5.141 |
The concentration of the biomarker in unknown samples can then be interpolated from this calibration curve. It is important to note that while this biomarker provides a robust measure of exposure, the direct correlation with clinical efficacy and tolerability may still exhibit inter-individual variability and should be interpreted in the context of the patient's clinical presentation.[9][10]
Conclusion
The quantification of this compound offers a valuable tool for researchers and clinicians in the field of drug development and therapeutic drug monitoring. By providing a more integrated measure of atomoxetine metabolism, this biomarker can aid in understanding pharmacokinetic variability, assessing patient adherence, and optimizing dosing strategies. The LC-MS/MS method described herein provides a sensitive, specific, and reliable approach for the routine analysis of this important metabolite.
References
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590. [Link]
-
Tzvetkov, M. V., et al. (2019). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(4), 314-326. [Link]
-
PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl). Accessdata.fda.gov. [Link]
-
Brown, J. T., et al. (2020). Population Pharmacokinetic Analysis of Atomoxetine and its Metabolites in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder. CPT: Pharmacometrics & Systems Pharmacology, 9(10), 557-567. [Link]
-
Marchei, E., et al. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1039-1046. [Link]
-
Yu, G., et al. (2017). Metabolism of atomoxetine to its major metabolites in humans. Xenobiotica, 47(1), 1-11. [Link]
-
Abera, A., et al. (2021). Population Pharmacokinetic Analysis of Atomoxetine and its Metabolites in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder. ResearchGate. [Link]
-
PharmGKB. (n.d.). atomoxetine. PharmGKB. [Link]
-
Li, W., et al. (2011). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 879(28), 2968-2974. [Link]
-
Marchei, E., et al. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Ovid. [Link]
-
Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Rao, B. M., et al. (2007). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 19(6), 4465. [Link]
-
Trzepacz, P. T., et al. (2008). Relationship between atomoxetine plasma concentration, treatment response and tolerability in attention-deficit/hyperactivity disorder and comorbid oppositional defiant disorder. Neuropsychiatric Disease and Treatment, 4(4), 859-867. [Link]
-
Fekete, S., et al. (2022). Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study. Therapeutic Drug Monitoring, 44(2), 273-281. [Link]
-
Fekete, S., et al. (2022). (PDF) Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study. ResearchGate. [Link]
-
PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
Berkshire Healthcare NHS Foundation Trust. (2021). Shared Care Protocol: Atomoxetine for patients within adult services. [Link]
-
Liu, K., et al. (2018). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Toxicology and Applied Pharmacology, 345, 15-24. [Link]
-
West Yorkshire Integrated Care System. (2023). Atomoxetine for Attention Deficit Hyperactivity Disorder (ADHD) in school aged children, adolescents, and adults. [Link]
-
PharmGKB. (n.d.). 4-hydroxyatomoxetine-O-glucuronide. PharmGKB. [Link]
-
Chen, M., et al. (2021). The exposure to atomoxetine A The plasma concentration scatter plot of... ResearchGate. [Link]
Sources
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Population Pharmacokinetic Analysis of Atomoxetine and its Metabolites in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Relationship between atomoxetine plasma concentration, treatment response and tolerability in attention-deficit/hyperactivity disorder and comorbid oppositional defiant disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic drug monitoring of atomoxetine in children and adolescents with attention-deficit/ hyperactivity disorder: a naturalistic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Study 4'-Hydroxy Atomoxetine Glucuronide
Introduction: The Rationale for Investigating a Major Metabolite
Atomoxetine, a selective norepinephrine reuptake inhibitor (NET), is a non-stimulant medication widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic action is primarily mediated by blocking the presynaptic norepinephrine transporter, thereby increasing norepinephrine levels in the synaptic cleft.[2] Following oral administration, atomoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme.[2][3] This process leads to the formation of 4-hydroxyatomoxetine, an active metabolite that is equipotent to the parent drug in inhibiting the NET.[3][4]
This active intermediate, however, is rapidly conjugated with glucuronic acid to form 4'-Hydroxy Atomoxetine Glucuronide, the principal circulating metabolite, which is then excreted in the urine.[3][5] While glucuronidation is typically a detoxification pathway that renders compounds more water-soluble and pharmacologically inactive, the high systemic exposure to this compound necessitates a thorough evaluation of its own biological properties.[6][7][8][9]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) recommend the safety testing of "disproportionate" drug metabolites—those found only in humans or at significantly higher concentrations in humans than in preclinical toxicology species.[10][11][12][13][14] Such metabolites could potentially exhibit off-target toxicities or engage in drug-drug interactions (DDIs) by interacting with membrane transporters.[15][16][17][18]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of key cell-based assays to characterize the biological profile of this compound. The protocols herein are designed to assess its cytotoxic potential, its interaction with clinically relevant drug transporters, and its residual activity at the primary pharmacological target of its parent compound.
Metabolic Pathway of Atomoxetine
The metabolic cascade from the parent drug to its primary glucuronidated metabolite is a critical consideration for understanding its disposition and potential for interaction.
Caption: Metabolic conversion of Atomoxetine to its primary glucuronide metabolite.
General Cytotoxicity Assessment
Scientific Rationale: A primary step in evaluating any new chemical entity or major metabolite is to determine its potential for direct cellular toxicity. While glucuronides are generally considered detoxification products, some, particularly acyl glucuronides, can be chemically reactive and lead to toxicity.[6] An in vitro cytotoxicity assay serves as a fundamental screening tool to identify a concentration-dependent toxicological profile. The human hepatoma cell line, HepG2, is a widely accepted model for this purpose as the liver is the primary site of drug metabolism.
Protocol 1: MTS-Based Cell Viability Assay
This protocol utilizes a colorimetric method to assess cell viability based on the reduction of a tetrazolium salt (MTS) by metabolically active cells.
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (test article)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well clear-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Culture HepG2 cells in DMEM with 10% FBS. Trypsinize and resuspend cells to a concentration of 1 x 10^5 cells/mL. Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[19]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 500 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells. Add 100 µL of the medium containing the various concentrations of the test article. Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[20]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the test article concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Parameter | Description |
| Cell Line | HepG2 |
| Seeding Density | 10,000 cells/well |
| Treatment Duration | 24-48 hours |
| Endpoint | MTS reduction (Absorbance at 490 nm) |
| Output | IC50 Value (µM) |
Drug Transporter Interaction Assays
Scientific Rationale: Glucuronide conjugates are frequently substrates of uptake (Solute Carrier, SLC family) and efflux (ATP-Binding Cassette, ABC family) transporters.[21] These transporters are highly expressed in key organs like the liver, kidney, and intestine, and play a crucial role in drug disposition.[16] If this compound is a substrate or inhibitor of these transporters, it could lead to clinically significant DDIs with co-administered drugs.
Protocol 2.1: OATP1B1 Uptake Transporter Assay
Organic Anion Transporting Polypeptide 1B1 (OATP1B1), encoded by the SLCO1B1 gene, is a hepatic uptake transporter critical for the clearance of many drugs and endogenous compounds, including many glucuronides.[21]
Materials:
-
HEK293 cells stably transfected with OATP1B1 (HEK293-OATP1B1) and mock-transfected control cells (HEK293-Mock).
-
Poly-D-lysine coated 24-well plates.
-
This compound.
-
[³H]-Estradiol-17β-glucuronide (probe substrate).
-
Rifampicin (positive control inhibitor).
-
Hanks' Balanced Salt Solution (HBSS).
-
Scintillation fluid and counter.
Procedure:
-
Cell Seeding: Seed HEK293-OATP1B1 and HEK293-Mock cells at a density of 1.5 x 10^5 cells/well in 24-well plates and culture for 48 hours.[22]
-
Substrate or Inhibitor Assessment:
-
Substrate Assessment: Prepare solutions of this compound at various concentrations in HBSS.
-
Inhibitor Assessment: Prepare solutions of a fixed concentration of [³H]-Estradiol-17β-glucuronide (e.g., 1 µM) with and without varying concentrations of this compound.
-
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Add the substrate or inhibitor solution to the wells.
-
Incubate for a short period (e.g., 2-5 minutes) at 37°C.[22] The incubation time should be within the linear range of uptake.
-
-
Termination: Stop the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Measurement: Lyse the cells with a suitable lysis buffer (e.g., containing 0.1% SDS). For radiolabeled substrates, add the lysate to scintillation fluid and measure radioactivity. For non-labeled test articles, quantify the intracellular concentration using a validated LC-MS/MS method.
Data Analysis:
-
Substrate Assessment: Calculate the net uptake by subtracting the uptake in mock cells from that in OATP1B1-expressing cells. An uptake ratio (Uptake in OATP1B1 cells / Uptake in Mock cells) of ≥ 2 is generally considered positive.
-
Inhibitor Assessment: Determine the IC50 value by plotting the inhibition of the probe substrate uptake against the concentration of this compound.
| Parameter | Description |
| Cell Lines | HEK293-OATP1B1 and HEK293-Mock |
| Probe Substrate | [³H]-Estradiol-17β-glucuronide |
| Positive Control | Rifampicin |
| Endpoint | Intracellular accumulation of substrate |
| Output | Uptake Ratio or IC50 Value (µM) |
Protocol 2.2: BCRP Efflux Transporter Assay
Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is an efflux transporter present in the intestine, liver, and blood-brain barrier that actively pumps a wide range of substrates, including glucuronide conjugates, out of cells.
Procedure: This assay is typically performed as a bidirectional transport assay using polarized cell monolayers, such as MDCKII cells transfected with the human BCRP gene (MDCKII-BCRP).[23][24]
-
Cell Seeding: Seed MDCKII-BCRP and parental MDCKII cells on microporous filter inserts in a transwell plate system and culture for 4-7 days to form a confluent monolayer.
-
Transport Experiment:
-
Add this compound to either the apical (A) or basolateral (B) chamber.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber.
-
Quantify the concentration of the test article in the samples using LC-MS/MS.
-
-
Calculate Apparent Permeability (Papp):
-
Papp (A to B) = (dQ/dt) / (A * C0)
-
Papp (B to A) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the transport rate, A is the surface area of the filter, and C0 is the initial concentration.
-
-
Calculate Efflux Ratio (ER):
-
ER = Papp (B to A) / Papp (A to B)
-
Data Analysis:
-
An efflux ratio significantly greater than 2 in MDCKII-BCRP cells, and close to 1 in parental cells, indicates that the compound is a substrate of BCRP. The use of a known BCRP inhibitor (e.g., Ko143) can confirm specificity.
Pharmacological Activity Assessment
Scientific Rationale: The immediate precursor to this compound, 4-hydroxyatomoxetine, is known to be as potent as atomoxetine at the norepinephrine transporter (NET).[3][4] It is therefore essential to confirm that the addition of the bulky, hydrophilic glucuronide moiety abolishes this activity. This assay directly addresses whether the major metabolite contributes to the therapeutic effect or potential side effects related to NET inhibition.
Protocol 3: NET Uptake Assay
This assay measures the ability of the test compound to inhibit the uptake of a fluorescent or radiolabeled substrate into cells stably expressing the human norepinephrine transporter.[25][26]
Materials:
-
HEK293 cells stably transfected with human NET (HEK293-hNET).
-
Poly-D-lysine coated 96- or 384-well black, clear-bottom plates.
-
Neurotransmitter Transporter Uptake Assay Kit (containing a fluorescent NET substrate).
-
Desipramine or Atomoxetine (positive control inhibitor).
-
This compound.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
Procedure:
-
Cell Seeding: Plate HEK293-hNET cells at a density of 20,000 cells/well in a 384-well plate and allow them to adhere for at least 3 hours or overnight.[25]
-
Compound Addition: Remove the culture medium and add 25 µL/well of this compound diluted in assay buffer at various concentrations. Include positive control (Desipramine) and vehicle control wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to interact with the transporter.[25]
-
Substrate Addition: Add the fluorescent NET substrate solution as per the manufacturer's instructions.
-
Kinetic Reading: Immediately transfer the plate to a bottom-reading fluorescence microplate reader. Measure the fluorescence intensity kinetically over 20-30 minutes at 37°C.
Data Analysis:
-
Calculate the rate of uptake (slope of the fluorescence signal over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test article relative to the vehicle control.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
Compare the IC50 of this compound to that of atomoxetine. A significantly higher IC50 value (typically >100-fold) would confirm pharmacological inactivation.
Experimental Workflow and Decision Tree
The following diagram outlines a logical workflow for the characterization of this compound.
Caption: Decision workflow for the in vitro characterization of the metabolite.
Conclusion and Forward Look
The suite of assays described in this application note provides a robust framework for the initial characterization of this compound. By systematically evaluating its cytotoxicity, potential for drug transporter-mediated interactions, and residual pharmacological activity, researchers can build a comprehensive in vitro profile. The data generated from these studies are crucial for informing risk assessments, guiding clinical DDI study designs, and satisfying regulatory expectations for the safety testing of major drug metabolites. A thorough understanding of the biological properties of this compound ensures a more complete picture of the safety and disposition of atomoxetine in humans.
References
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites. [Link]
-
Giacomini, K. M., & Huang, S. M. (2013). Permeability--in vitro assays for assessing drug transporter activity. PubMed. [Link]
-
BioIVT. (n.d.). Drug Transporter Assays. Retrieved from [Link]
-
Volpe, D. A. (2016). Transporter assays as useful in vitro tools in drug discovery and development. PubMed. [Link]
-
Federal Register. (2008). Guidance for Industry on Safety Testing of Drug Metabolites; Availability. [Link]
-
RAPS. (2016). FDA Revises Guidance on Safety Testing of Drug Metabolites. [Link]
- Brouwer, K. L., Keppler, D., Hoffmaster, K. A., & Bow, D. A. (2013). In Vitro Methods to Support Transporter Evaluation in Drug Discovery and Development. Clinical Pharmacology & Therapeutics.
-
Taylor & Francis Online. (n.d.). Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Retrieved from [Link]
-
Brown, J. T., & Bishop, J. R. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. PMC. [Link]
-
Odell, L. R., & Cook, C. S. (2013). Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors. PubMed. [Link]
-
ClinPGx. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Label. [Link]
-
St-Pierre, M. V., & Guillemette, C. (2009). Glucuronidation in therapeutic drug monitoring. PubMed. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2024). Role of Glucuronidation in Drug Detoxification and Elimination. [Link]
-
XenoTech. (2023). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. [Link]
-
Roth, B. L., & Sorkin, A. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. PMC. [Link]
-
Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. PubMed. [Link]
-
Eurofins. (n.d.). Bidirectional permeability (hBCRP/hOATP2B1-MDCKII_cMDR1_KO, pH 7.4/7.4) - US. Retrieved from [Link]
-
JoVE. (2025). Video: Phase II Reactions: Glucuronidation. [Link]
-
Al-Sheddi, E. S., et al. (2022). In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line. PMC. [Link]
-
Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]
-
Front Pharmacol. (2019). Data evaluation and interpretation. [Link]
-
Wikipedia. (n.d.). Atomoxetine. Retrieved from [Link]
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. PubMed. [Link]
-
Pharmaffiliates. (n.d.). Product Name : 4'-Hydroxy Atomoxetine β-D-Glucuronide-d3. Retrieved from [Link]
-
Solvo Biotechnology. (n.d.). MDCKII Monolayer Assays. Retrieved from [Link]
-
Wen, X., et al. (2018). Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models. NIH. [Link]
-
BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]
-
SPmed. (n.d.). Uptake transport inhibition in overexpressing cells or oocytes (OCTs, OATs, OATPs, NTCP). Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity assessment by MTT assay in HepG2 cells following the exposure.... Retrieved from [Link]
-
ResearchGate. (2015). Prediction of OATP1B1 and OATP1B3 Mediated Hepatic Uptake of Statins Based on Transporter Protein Expression and Activity Data. [Link]
-
BioIVT. (n.d.). OATP1B1 Transporter Assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Establishment of Optimized MDCK Cell Lines for Reliable Efflux Transport Studies. [Link]
-
Colclough, N., et al. (2024). Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier. PubMed. [Link]
-
Galli, A., et al. (1995). Sodium-dependent norepinephrine-induced currents in norepinephrine-transporter-transfected HEK-293 cells blocked by cocaine and antidepressants. PubMed. [Link]
-
Global Substance Registration System. (n.d.). 4-HYDROXYATOMOXETINE-O-GLUCURONIDE. [Link]
-
PubChem. (n.d.). 4-Hydroxyatomoxetine-O-glucuronide. Retrieved from [Link]
-
El-Didamony, A. M., et al. (2023). Nano-level assay of attention-deficit/hyperactivity disorder medicament, atomoxetine by molecular-size-based resonance rayleigh scattering strategy. Employment in content uniformity, dosage form, and plasma analysis. PMC. [Link]
Sources
- 1. Atomoxetine - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Glucuronidation of drugs. A re-evaluation of the pharmacological significance of the conjugates and modulating factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronidation in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Video: Phase II Reactions: Glucuronidation [jove.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. Federal Register :: Guidance for Industry on Safety Testing of Drug Metabolites; Availability [federalregister.gov]
- 13. FDA Revises Guidance on Safety Testing of Drug Metabolites | RAPS [raps.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Permeability--in vitro assays for assessing drug transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioivt.com [bioivt.com]
- 17. Transporter assays as useful in vitro tools in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. In Vitro Cytotoxicity of Reproductive Stage Withania somnifera Leaf and Stem on HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bioivt.com [bioivt.com]
- 22. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MDCKII Monolayer Assays - Service Categories - Solvo Biotechnology [solvobiotech.com]
- 24. Utilizing a Dual Human Transporter MDCKII-MDR1-BCRP Cell Line to Assess Efflux at the Blood Brain Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 26. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving 4'-Hydroxy Atomoxetine Glucuronide Stability In Vitro
Welcome to the technical support center for handling 4'-Hydroxy Atomoxetine Glucuronide (4'-HAG). As a Senior Application Scientist, I've designed this guide to provide drug development professionals with field-proven insights and actionable protocols to overcome the common stability challenges associated with this critical metabolite. This resource moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring the integrity and reproducibility of your results.
Section 1: Understanding the Analyte: Metabolism and Inherent Instability
This compound is the major human metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor.[1][2] Its formation is a two-step process primarily occurring in the liver:
-
Phase I Metabolism: Atomoxetine is first hydroxylated to 4'-hydroxyatomoxetine, a reaction primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[1][3][4]
-
Phase II Metabolism: The newly formed hydroxyl group is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form the water-soluble 4'-HAG, facilitating its excretion.[2][3][5]
This metabolic pathway underscores the importance of accurately quantifying 4'-HAG in pharmacokinetic and drug metabolism studies.
Caption: Metabolic pathway of Atomoxetine to 4'-HAG.
The primary challenge in handling 4'-HAG is its susceptibility to hydrolysis, which cleaves the glucuronide moiety and reverts the metabolite to 4'-hydroxyatomoxetine. This degradation can occur through two main pathways:
-
Enzymatic Hydrolysis: Catalyzed by β-glucuronidase enzymes, which are ubiquitous in biological matrices like plasma, urine, and tissue homogenates (especially from sources like lysosomes or gut bacteria).[6][7]
-
Chemical Hydrolysis: Non-enzymatic cleavage of the ether linkage, which is highly dependent on pH and temperature.[8][9] Glucuronides are generally less stable at higher pH values and elevated temperatures.[8][10]
Failure to control these factors will lead to an underestimation of 4'-HAG and a corresponding overestimation of its aglycone, compromising the integrity of experimental data.
Section 2: Frequently Asked Questions (FAQs)
Q1: My 4'-HAG concentration is consistently low or variable in plasma/urine samples. What's the most likely cause?
A: The most common culprit is post-collection degradation. This can be due to enzymatic activity from endogenous β-glucuronidases or chemical hydrolysis if samples are left at room temperature for too long.[11][12] Immediate cooling, pH adjustment, and the addition of a β-glucuronidase inhibitor upon collection are critical first steps.
Q2: What is the absolute best practice for storing biological samples containing 4'-HAG?
A: For long-term stability, samples should be stored at -80°C .[11][13] Storage at -20°C is acceptable for shorter periods, but -80°C significantly reduces both enzymatic and chemical degradation rates. Avoid repeated freeze-thaw cycles, as they can accelerate analyte degradation.[11] If possible, aliquot samples into single-use volumes before freezing.
Q3: Do I really need to add a β-glucuronidase inhibitor? If so, which one and at what concentration?
A: Yes, for maximum stability, an inhibitor is strongly recommended, especially when analyzing matrices known for high enzymatic activity. The most common and effective inhibitor is D-saccharic acid 1,4-lactone (saccharolactone). A final concentration of 50-100 µM is typically sufficient to inhibit β-glucuronidase activity in most in vitro systems.
Q4: How critical is pH control for 4'-HAG stability?
A: pH is very critical. Ether glucuronides like 4'-HAG show increased degradation at alkaline pH.[8] For biological matrices like plasma or urine, which can have variable pH, it is advisable to buffer the sample to a slightly acidic or neutral pH (e.g., pH 6.0-7.0) immediately after collection to minimize chemical hydrolysis.
Section 3: Comprehensive Troubleshooting Guide
This guide is structured to help you diagnose and solve stability issues at each stage of your experiment.
Issue: Analyte Loss During Sample Collection and Handling
-
Symptom: Low and inconsistent 4'-HAG concentrations are observed, even when analysis is performed shortly after collection.
-
Probable Cause: Rapid enzymatic and chemical degradation in the time between sample collection and stabilization/freezing.[12]
-
Solution: Implement a strict, immediate post-collection stabilization protocol. The goal is to create an environment hostile to degradation as quickly as possible.
Protocol: Immediate Post-Collection Stabilization of Biological Fluids
-
Pre-label Collection Tubes: Prepare collection tubes (e.g., polypropylene) containing the necessary stabilizers before sample collection.
-
Add Inhibitor: For every 1 mL of sample to be collected, pre-aliquot the required volume of a concentrated stock of D-saccharic acid 1,4-lactone to achieve a final concentration of 100 µM.
-
Buffer pH (Optional but Recommended): If the matrix pH is a concern (e.g., urine), add a small volume of a suitable buffer (e.g., 50 µL of 1 M potassium phosphate buffer, pH 6.5) to the collection tube.
-
Collect Sample: Collect the biological fluid (blood, urine) directly into the prepared tube.
-
Mix Gently: Immediately after collection, gently invert the tube 5-10 times to ensure complete mixing of the sample with the stabilizers.
-
Cool Immediately: Place the tube on wet ice or in a cooling rack. Do not leave at room temperature.[11]
-
Process and Freeze: Process the sample as required (e.g., centrifuge to obtain plasma) in a refrigerated centrifuge (4°C). Immediately after processing, flash-freeze the resulting matrix (plasma, serum, urine) in a dry ice/ethanol bath and transfer to -80°C for storage.
Issue: Analyte Degradation During Storage
-
Symptom: A time-dependent decrease in 4'-HAG concentration is observed when re-analyzing samples from a single time point stored over weeks or months.
-
Probable Cause: Sub-optimal storage temperature or the cumulative effect of multiple freeze-thaw cycles.[11][13]
-
Solution: Adhere to best practices for sample storage and handling.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Short-Term Storage | 4°C for up to 24 hours | Minimizes immediate degradation but is not suitable for longer periods.[11] Only use for samples pending immediate processing. |
| Long-Term Storage | -80°C | The gold standard. Effectively halts enzymatic activity and dramatically slows chemical hydrolysis for months to years.[11][13] |
| Freeze-Thaw Cycles | Minimize (Aim for ≤ 3 cycles) | Each cycle can cause localized pH shifts and disruption of cellular components, releasing degradative enzymes. Aliquot samples into single-use tubes.[11] |
| Sample Matrix | Plasma (EDTA preferred), Urine | EDTA can chelate metal ions that may act as cofactors for some degradative enzymes.[11] |
Issue: Instability in In Vitro Incubation Systems (Microsomes, Hepatocytes)
-
Symptom: In a UGT incubation designed to generate 4'-HAG, the formation rate appears non-linear or lower than expected, especially at later time points.
-
Probable Cause: Contaminating β-glucuronidase activity within the microsomal or hepatocyte preparation is hydrolyzing the newly formed 4'-HAG.
-
Solution: Incorporate a β-glucuronidase inhibitor directly into the incubation mixture and optimize incubation conditions.
Protocol: Stability-Optimized Microsomal Incubation
-
Prepare Incubation Buffer: Use a buffer such as potassium phosphate at a pH optimal for UGT activity (typically pH 7.4).
-
Add Inhibitor: To the buffer, add D-saccharic acid 1,4-lactone to a final concentration of 100 µM.
-
Assemble Reaction Components: On ice, combine the buffer (with inhibitor), microsomal protein (e.g., 0.5 mg/mL), and the substrate (4'-hydroxyatomoxetine).
-
Add Cofactor: Add alamethicin (a pore-forming agent to activate UGTs) and allow it to pre-incubate with the microsomes for 15 minutes on ice.
-
Initiate Reaction: Pre-warm the mixture at 37°C for 3-5 minutes. Initiate the reaction by adding the UGT cofactor, UDPGA (uridine 5'-diphosphoglucuronic acid).
-
Time Points & Quenching: At designated time points, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to 2-3 volumes of ice-cold acetonitrile or methanol. The organic solvent will precipitate the protein and halt all enzymatic activity.
-
Process for Analysis: Vortex the quenched samples, centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the protein, and transfer the supernatant for LC-MS/MS analysis.
| Inhibitor | Typical Working Concentration | Notes | Source |
| D-saccharic acid 1,4-lactone | 50 - 100 µM | Potent and widely used inhibitor of mammalian β-glucuronidase. | [14] |
| Diclofenac | 10 - 50 µM | An NSAID that also exhibits inhibitory activity against β-glucuronidase.[6] | [6] |
| Sulindac | 10 - 50 µM | Another NSAID with known β-glucuronidase inhibitory properties.[6] | [6] |
Section 4: Diagnostic Workflow for Stability Issues
When encountering low recovery of 4'-HAG, a systematic approach is crucial for efficient troubleshooting. Use the following workflow to diagnose the source of analyte loss.
Sources
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. biomedres.us [biomedres.us]
- 8. An investigation of the stability of free and glucuronidated 11-nor-delta9-tetrahydrocannabinol-9-carboxylic acid in authentic urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Stability of mycophenolic acid and glucuronide metabolites in human plasma and the impact of deproteinization methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stability of targeted metabolite profiles of urine samples under different storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. wjpsonline.com [wjpsonline.com]
optimization of LC-MS/MS parameters for 4'-Hydroxy Atomoxetine Glucuronide
Answering the call of complex bioanalysis, this Technical Support Center provides a comprehensive resource for scientists optimizing the LC-MS/MS parameters for 4'-Hydroxy Atomoxetine Glucuronide. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested solutions to empower your research. This guide is structured to anticipate your questions, troubleshoot your challenges, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when developing a method for this compound.
Q1: What is this compound and what are its key chemical properties?
A1: this compound is a major Phase II metabolite of Atomoxetine, a drug used for treating ADHD.[1] The parent drug, Atomoxetine, is first hydroxylated to form 4'-Hydroxy Atomoxetine, which is then conjugated with glucuronic acid to increase its water solubility and facilitate excretion.[1] Understanding its chemical nature is the first step in method development.
| Property | Value | Source |
| Analyte Name | 4'-Hydroxy Atomoxetine beta-D-Glucuronide | [2] |
| Molecular Formula | C₂₃H₂₉NO₈ | [2][3] |
| Molecular Weight | 447.48 g/mol | [2][3] |
| CAS Number | 540729-08-6 | [2] |
| Nature | O-glucuronide, significantly more polar than parent | [4][5] |
This increased polarity means it will behave very differently from the parent drug, Atomoxetine, on a reversed-phase LC column, typically eluting much earlier.
Q2: What are the primary challenges in analyzing glucuronide metabolites like this one?
A2: The analysis of glucuronide conjugates presents several distinct challenges:
-
In-Source Fragmentation (ISF): The glycosidic bond linking the glucuronic acid to the parent molecule is labile. It can easily break under the high-energy conditions of the mass spectrometer's ion source, causing the metabolite to revert to its aglycone (4'-Hydroxy Atomoxetine).[4][5] This can lead to a falsely elevated signal for the aglycone if they are not chromatographically separated.
-
Analyte Stability: Glucuronides, particularly acyl glucuronides (though this is an O-glucuronide), can be unstable in biological matrices. They may hydrolyze back to the parent drug during sample collection, storage, or processing.[4][5]
-
Chromatography: The high polarity can lead to poor retention on traditional reversed-phase columns, causing the analyte to elute in the void volume where significant matrix effects (ion suppression) can occur.[6]
Q3: Which ionization mode, ESI Positive or Negative, is recommended?
A3: Both modes should be evaluated, but ESI Positive Mode is generally preferred for this compound. The molecule contains a secondary amine group from the original atomoxetine structure which is readily protonated. This typically yields a strong protonated molecular ion [M+H]⁺. While the carboxylic acid on the glucuronic acid moiety can be deprotonated in negative mode [M-H]⁻, positive mode ionization often provides better sensitivity for atomoxetine and its metabolites.[7][8]
Q4: Why is chromatographic separation from 4'-Hydroxy Atomoxetine absolutely critical?
A4: As mentioned in A2, in-source fragmentation (ISF) is a major risk. If the glucuronide metabolite and its aglycone (4'-Hydroxy Atomoxetine) co-elute, the mass spectrometer cannot distinguish between the aglycone that was originally in the sample and the aglycone that was formed by fragmentation of the metabolite in the ion source.[4] This leads to an overestimation of the 4'-Hydroxy Atomoxetine concentration. A robust chromatographic method must achieve baseline separation of these two analytes to ensure accurate quantification.
Troubleshooting Guide: From Method Development to Validation
This section provides a problem-oriented approach to resolving common issues encountered during the optimization process.
Issue 1: Low Signal Intensity or Poor Sensitivity
You are struggling to achieve the desired lower limit of quantification (LLOQ).
Probable Cause & Solution Pathway:
-
Suboptimal Mass Spectrometer Parameters: The MS is not tuned for maximum response of your specific analyte.
-
Solution: Directly infuse a solution of this compound standard (approx. 100-500 ng/mL in mobile phase) into the mass spectrometer.
-
Step 1: Find the Precursor Ion. In positive ion mode, scan for the protonated molecule, which should be at m/z 448.2.
-
Step 2: Optimize Fragmentation. Perform a product ion scan on m/z 448.2 to identify the most stable and intense fragment ions. A common fragmentation for glucuronides is the neutral loss of the glucuronic acid moiety (176 Da), resulting in the aglycone at m/z 272.2.
-
Step 3: Optimize Collision Energy (CE) and Cell Exit Potential (CXP). For your chosen Multiple Reaction Monitoring (MRM) transition (e.g., 448.2 → 272.2), create a compound optimization routine to ramp the CE and CXP to find the values that yield the highest fragment intensity.
-
Step 4: Tune Source Parameters. Systematically adjust source-dependent parameters like gas flows (nebulizer, turbo gas), temperature, and ion spray voltage to maximize the signal of your chosen MRM transition. High temperatures can increase fragmentation, so a balance must be found.[9]
-
-
-
Poor Ionization Efficiency: The mobile phase composition is not conducive to creating ions.
-
Solution: Ensure your mobile phase promotes ionization. For ESI positive mode, the addition of a small amount of acid is crucial.
-
Recommendation: Start with a mobile phase of 0.1% formic acid in both water (A) and acetonitrile/methanol (B). Ammonium formate (e.g., 5-10 mM) can also be used and may reduce secondary interactions with the column, improving peak shape.[8]
-
-
-
Ion Suppression (Matrix Effects): Co-eluting compounds from the biological matrix are competing with your analyte for ionization.[10]
-
Solution: This is a multifaceted problem requiring both chromatographic and sample preparation adjustments.
-
Chromatography: Develop a gradient that retains the analyte away from the solvent front where most matrix components elute.
-
Sample Preparation: If using a simple protein precipitation, consider a more rigorous cleanup like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering phospholipids and salts.[10][11]
-
-
Issue 2: Significant In-Source Fragmentation (ISF) is Observed
You see a large peak for the 4'-Hydroxy Atomoxetine MRM transition at the retention time of the glucuronide metabolite.
Probable Cause & Solution Pathway:
-
Excessive Ion Source Energy: The conditions in the ion source are too harsh, causing the labile glucuronide bond to break before the ions enter the quadrupole.[4][5]
-
Solution: The key is to reduce the energy imparted to the ions during the desolvation and sampling process.
-
Step 1: Reduce Cone/Declustering Potential/Focusing Potential. These voltages control the energy of ions as they are extracted from the atmospheric pressure region into the vacuum of the mass spectrometer. Lower these values in a stepwise manner while monitoring the glucuronide signal and the unwanted aglycone signal.
-
Step 2: Lower Source Temperature. High temperatures can promote thermal degradation. Reduce the desolvation temperature to the minimum required for efficient solvent evaporation (e.g., start around 350-400 °C and decrease).
-
Step 3: Optimize Nebulizer Gas Flow. Ensure the gas flow is sufficient for good nebulization but not excessive, as this can also contribute to ion fragmentation.
-
-
The diagram below illustrates the problem of in-source fragmentation, where a single analyte population can lead to two distinct analytical signals, potentially causing quantification errors.
Caption: In-Source Fragmentation of this compound.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Your chromatographic peaks are not Gaussian, which compromises integration and reproducibility.
Probable Cause & Solution Pathway:
-
Secondary Silanol Interactions: The basic amine group on the analyte is interacting with acidic residual silanol groups on the silica-based C18 column, causing peak tailing.
-
Solution:
-
Mobile Phase Modifier: Increase the ionic strength or lower the pH of the mobile phase. Using 5-10 mM ammonium formate with 0.1% formic acid can shield the silanol groups and improve peak shape.
-
Column Choice: Switch to a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) known for better performance with basic compounds.
-
-
-
Sample Solvent Incompatibility: The sample is dissolved in a solvent significantly stronger than the initial mobile phase conditions (e.g., pure methanol or acetonitrile). This causes the analyte band to spread before it can be focused on the column head.
-
Solution: Reconstitute the final sample extract in a solvent that is as weak as, or weaker than, the starting mobile phase. For example, if your gradient starts at 10% B, reconstitute your sample in 10% B.
-
-
Column Overload: Injecting too much analyte mass onto the column can saturate the stationary phase, leading to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
This flowchart provides a logical path for diagnosing and resolving chromatographic issues.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Experimental Protocol: A Starting Point for Optimization
This protocol provides a robust baseline from which to begin your method development.
1. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a series of working solutions by diluting the stock solution in 50:50 methanol:water for spiking into your biological matrix (e.g., plasma).
-
Prepare a separate stock solution for your internal standard (IS), ideally a stable isotope-labeled version of the analyte.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition: Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol, followed by 1 mL water.
-
Equilibrate: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Load: Pretreat 100 µL of plasma sample by adding the IS and diluting with 400 µL of 2% formic acid. Load this mixture onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 2% formic acid, followed by 1 mL of methanol to remove interferences.
-
Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95% A, 5% B).
3. Suggested LC-MS/MS Parameters
| Parameter | Recommended Starting Condition | Rationale |
| LC Column | C18, < 3 µm particle size (e.g., 2.1 x 50 mm) | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate for 2 min | A generic starting gradient to be optimized. |
| Injection Volume | 5 µL | Minimizes solvent effects and column overload. |
| Ionization Mode | ESI Positive | Utilizes the readily protonated amine group. |
| Precursor Ion | m/z 448.2 | [M+H]⁺ |
| Product Ion | m/z 272.2 (tentative) | Fragment corresponding to the aglycone. Must be confirmed by infusion. |
| Source Temp. | 400 °C | Balance between desolvation and preventing fragmentation. |
| Cone Voltage | 20-30 V | Start low to minimize in-source fragmentation. |
4. Method Validation Considerations
Once optimized, your method must be validated according to regulatory guidelines such as those from the FDA or EMA.[12][13][14][15] Key validation experiments include:
-
Selectivity & Specificity: Assess interference from matrix components.
-
Calibration Curve: Determine the range of linearity, LLOQ, and ULOQ.
-
Accuracy & Precision: Evaluate intra- and inter-day performance using Quality Control (QC) samples.
-
Matrix Effect: Quantify the degree of ion suppression or enhancement.
-
Stability: Test analyte stability under various conditions (freeze-thaw, bench-top, long-term storage).[16]
By following this structured approach—understanding the analyte, anticipating challenges, troubleshooting systematically, and validating thoroughly—you can develop a robust and reliable LC-MS/MS method for the quantification of this compound.
References
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). National Institutes of Health. Available at: [Link]
-
Kapron, B., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Li, W., et al. (2020). Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds. Bioanalysis. Available at: [Link]
-
Li, W., et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. PubMed. Available at: [Link]
-
Sultana, N., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
4-Hydroxyatomoxetine-O-glucuronide. (n.d.). PubChem. Available at: [Link]
-
L-I-Wei, C., et al. (2011). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. National Institutes of Health. Available at: [Link]
-
Concentrations of atomoxetine and its metabolites in plasma and oral fluid from paediatric patients with attention deficit/hyperactivity disorder. (2012). PubMed. Available at: [Link]
-
Determination of atomoxetine levels in human plasma using LC-MS/MS and clinical application to Chinese children with ADHD based on CPIC guideline. (n.d.). ResearchGate. Available at: [Link]
-
4′-Hydroxy Atomoxetine-D-glucuronide. (n.d.). ChemWhat. Available at: [Link]
-
Choi, C-I., et al. (2012). Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. PubMed. Available at: [Link]
-
LC/MS in the Direct Characterization of Glucuronides from Biological Fluids. (n.d.). Semantic Scholar. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. Available at: [Link]
-
Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application to pediatric pharmacokinetics. (n.d.). ResearchGate. Available at: [Link]
-
Jian, W., et al. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]
-
Development and Validation of a Novel LC–MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods. (2016). Journal of Analytical Toxicology. Available at: [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. (2011). ResearchGate. Available at: [Link]
-
Standardization of a LC/MS/MS Method for the Determination of Acyl Glucuronides and Their Isomers. (2002). ResearchGate. Available at: [Link]
-
ICH M10 on bioanalytical method validation. (2022). European Medicines Agency. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. Available at: [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation. Available at: [Link]
-
Is it possible to quantify a glucuronide in-source fragment in LC-MS/MS? (2019). ResearchGate. Available at: [Link]
-
Use of LC-MS/MS for the Open Detection of Steroid Metabolites Conjugated with Glucuronic Acid. (2012). ResearchGate. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). ResearchGate. Available at: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. Available at: [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 4’-Hydroxy Atomoxetine beta-D-Glucuronide [lgcstandards.com]
- 3. 4-Hydroxyatomoxetine-O-glucuronide | C23H29NO8 | CID 29981146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating 4'-Hydroxy Atomoxetine Glucuronide from Urine
Welcome to the technical support resource for the bioanalysis of atomoxetine metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working on the quantification of 4'-Hydroxy Atomoxetine Glucuronide from complex urine matrices. Drawing from established methodologies and field experience, this document provides in-depth troubleshooting advice and answers to frequently encountered challenges.
Introduction
Atomoxetine, a selective norepinephrine reuptake inhibitor, is extensively metabolized in the body. Its primary oxidative metabolite, 4'-hydroxyatomoxetine, is pharmacologically active and is predominantly conjugated with glucuronic acid before excretion.[1] This resulting metabolite, this compound, is the major form of the drug eliminated in urine, accounting for over 80% of the administered dose.[2][3] Its accurate measurement is therefore critical for pharmacokinetic and metabolic studies.
However, isolating this highly polar conjugate from the complex, interference-rich urine matrix presents significant analytical challenges. This guide addresses these issues directly, providing a logical framework for method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement in urine important?
This compound is the main Phase II metabolite of atomoxetine. The parent drug is first hydroxylated (a Phase I reaction) by the CYP2D6 enzyme to form 4'-hydroxyatomoxetine.[1] This intermediate is then made more water-soluble for excretion by attaching a glucuronic acid molecule. Because it is the primary urinary metabolite, its quantification provides a comprehensive picture of the drug's clearance and metabolic profile in a patient.
Q2: Should I quantify the intact glucuronide directly or measure its aglycone (4'-hydroxyatomoxetine) after enzymatic hydrolysis?
This is a critical decision that depends on your assay's objectives and available instrumentation.
-
Direct Quantification (Intact Glucuronide): This is the most accurate representation of the metabolite as it exists in the body. It requires a robust LC-MS/MS method capable of retaining and detecting a highly polar, and often thermally labile, molecule. The primary challenge is developing a sample preparation technique (like SPE) that effectively isolates the intact glucuronide.
-
Indirect Quantification (via Hydrolysis): This involves using a β-glucuronidase enzyme to cleave the glucuronide bond, releasing the less-polar 4'-hydroxyatomoxetine (the aglycone).[4][5] This aglycone is often easier to retain on standard reversed-phase columns and may exhibit better ionization efficiency in the mass spectrometer. However, this approach introduces a critical variable: the efficiency of the hydrolysis reaction. Incomplete hydrolysis is a common source of under-quantification and variability.[6]
For most applications, direct quantification is preferred if feasible. If you opt for hydrolysis, rigorous validation of the enzymatic step is essential.
Q3: What are the recommended storage conditions for urine samples to ensure the stability of this compound?
Glucuronide conjugates can be susceptible to enzymatic or chemical degradation.[6] To maintain sample integrity, follow these guidelines:
-
Short-Term Storage: Store urine samples at 2-8°C for no more than 24 hours.
-
Long-Term Storage: For storage beyond 24 hours, samples should be frozen and maintained at -20°C or, ideally, -80°C.[6]
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can degrade the analyte. During method validation, it is crucial to perform freeze-thaw stability experiments to confirm that your analyte is stable under your specific handling conditions.[6][7]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Low recovery is the most common issue encountered during the isolation of polar metabolites like this compound. The following Q&A section breaks down the problem by each step of the SPE process.
Q4: Why is my recovery of this compound consistently low when using a standard C18 (reversed-phase) SPE cartridge?
This is a frequent problem rooted in the chemistry of the analyte and the sorbent. This compound is very polar due to the glucuronic acid moiety and the hydroxyl group. Standard C18 sorbents retain compounds primarily through non-polar (hydrophobic) interactions. Your highly polar analyte has a much stronger affinity for the aqueous sample matrix than for the C18 sorbent, leading to poor retention. This phenomenon is known as "breakthrough," where the analyte passes through the cartridge unretained during the sample loading step.[8]
Solution: Switch to a more appropriate sorbent. Polymeric mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbents are designed to retain a wider range of compounds, including polar ones.[9]
| Table 1: Comparison of Common SPE Sorbents for Polar Analytes | |
| Sorbent Type | Primary Retention Mechanism |
| C18 (Silica-based) | Reversed-Phase (Hydrophobic) |
| Polymeric Reversed-Phase (e.g., HLB) | Hydrophilic-Lipophilic Balanced |
| Mixed-Mode Cation Exchange (MCX) | Reversed-Phase + Strong Cation Exchange |
| Mixed-Mode Anion Exchange (MAX) | Reversed-Phase + Strong Anion Exchange |
Q5: I've switched to an HLB cartridge, but my analyte is still breaking through during the sample loading step. What should I check next?
Even with the correct sorbent, the sample loading conditions are critical.
-
Sample Pre-treatment (pH Adjustment): The retention of your analyte on a mixed-mode sorbent can be highly dependent on its ionization state. The glucuronide has a carboxylic acid group (pKa ~3.2) and the atomoxetine structure has a secondary amine (pKa ~10.1). To maximize retention on a reversed-phase or mixed-mode sorbent, you generally want the analyte to be as neutral as possible. Adjusting the sample pH to ~5-6 can help.
-
Sample Dilution: Urine is a high-ionic-strength matrix. High concentrations of salts can interfere with the interaction between the analyte and the sorbent. Diluting the urine sample (e.g., 1:1 with a weak buffer or water) can significantly improve binding.[10]
-
Flow Rate: Loading the sample too quickly prevents sufficient interaction time between the analyte and the sorbent bed.[11][12] A slow, steady flow rate of approximately 1-2 mL/min is recommended.
Q6: My analyte binds well, but I'm losing it during the wash step. How can I optimize this?
This indicates that your wash solvent is too strong, prematurely eluting the analyte.[8][11]
-
Reduce Organic Content: The purpose of the wash step is to remove endogenous interferences that are more polar than your analyte. If you are using a wash solvent containing methanol or acetonitrile, reduce the percentage of the organic solvent. For example, if you are using 20% methanol in water, try 5% methanol.
-
Maintain pH: Ensure the pH of your wash solvent is similar to your loading solvent to keep the analyte in the desired ionization state for retention.
Q7: My recovery is still low, and I've confirmed the analyte is not in the load or wash fractions. What's causing poor elution?
If the analyte is retained but not eluted, your elution solvent is too weak to disrupt the analyte-sorbent interactions.[12][13]
-
Increase Elution Solvent Strength: For a reversed-phase mechanism, this means increasing the percentage of organic solvent (e.g., from 70% to 90% methanol or acetonitrile).
-
Modify Elution Solvent pH: For mixed-mode sorbents where ionic interactions are at play, you must add a modifier to the elution solvent to disrupt this binding.
-
If using an anion exchange sorbent, the negatively charged glucuronide is bound. Add a basic modifier like ammonium hydroxide (e.g., 2-5%) to your organic solvent to neutralize the sorbent's positive charge and release the analyte.
-
If using a cation exchange sorbent, add an acidic modifier like formic acid to neutralize the analyte's charge.
-
-
Use a Stronger Solvent: In some cases, methanol or acetonitrile may not be sufficient. A stronger solvent like isopropanol may be required.[12][14]
Troubleshooting Guide: Enzymatic Hydrolysis
Q8: I'm measuring the aglycone, but my final concentration is unexpectedly low. How do I troubleshoot the hydrolysis step?
Low aglycone concentration is almost always due to incomplete enzymatic hydrolysis or degradation of the analyte.
-
Enzyme Choice & Activity: Not all β-glucuronidase enzymes have the same efficiency for all glucuronide substrates.[4][15] Recombinant enzymes often offer higher specific activity and faster reaction times compared to those from natural sources like abalone or E. coli.[15][16] Ensure your enzyme is active and has not expired.
-
Incubation Conditions: Hydrolysis efficiency is highly dependent on pH, temperature, and time.
-
pH: Most enzymes have an optimal pH range (typically pH 5.0 to 6.8). Ensure your urine sample is buffered to this pH before adding the enzyme.
-
Temperature & Time: Higher temperatures generally increase enzyme activity, but excessive heat can cause degradation of the enzyme or the released aglycone.[5] You must optimize the incubation time and temperature for your specific analyte and enzyme. A typical starting point is 37-55°C for 1-4 hours.[11][15]
-
-
Urine Matrix Inhibitors: The urine matrix itself can contain inhibitors of β-glucuronidase. If you suspect this, you may need to increase the amount of enzyme used or perform a preliminary cleanup of the sample before hydrolysis.
Troubleshooting Guide: LC-MS/MS Matrix Effects
Q9: My signal intensity is inconsistent and I suspect ion suppression. What is the cause and how can I fix it?
Ion suppression occurs when co-eluting compounds from the urine matrix interfere with the ionization of your analyte in the mass spectrometer source, leading to a reduced signal.[10][17] Urine is notorious for causing ion suppression due to high concentrations of salts, urea, and other endogenous metabolites.[18]
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering compounds before they reach the MS. Re-optimize your SPE method (see Q4-Q7) to be more selective. A more rigorous wash step is often the key.
-
Optimize Chromatography:
-
Increase Resolution: If an interfering compound is co-eluting with your analyte, improving chromatographic separation can move it away. Using a UPLC/UHPLC system with a sub-2 µm particle column can significantly increase peak resolution and reduce the chances of co-elution.
-
Try a Different Stationary Phase: If you are using a C18 column, consider an alternative chemistry like a Phenyl-Hexyl or a pentafluorophenyl (PFP) column, which offer different selectivities. For a highly polar glucuronide, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may also provide better retention and separation from different classes of interferences.[19]
-
-
Reduce Matrix Load: Simply diluting the final extract before injection can sometimes reduce the concentration of interfering species below the level where they cause significant suppression.[10] However, this will also reduce the concentration of your analyte, so this is a trade-off with assay sensitivity.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the best tool to compensate for matrix effects. Because it is chemically identical to the analyte, it will experience the same degree of ion suppression. The ratio of the analyte to the internal standard will therefore remain constant, allowing for accurate quantification even with signal suppression.[7][20]
Experimental Protocols & Workflows
Protocol 1: SPE Isolation of Intact this compound
This protocol provides a robust starting point for isolating the intact glucuronide using a mixed-mode anion exchange sorbent.
-
Sample Pre-treatment:
-
Thaw urine samples and centrifuge at 4000 x g for 10 min to pellet particulates.
-
To 1 mL of supernatant, add 1 mL of 2% formic acid in water. Vortex to mix. This adjusts the pH to ensure the glucuronide's carboxylic acid is negatively charged.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the cartridge at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol. This removes less polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
References
-
Marchei, E., et al. (2011). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 554-61. [Link]
-
Juhascik, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Toxics, 11(7), 594. [Link]
-
Choi, C.I., et al. (2012). Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Journal of Chromatography B, 885-886, 103-8. [Link]
-
Pichini, S., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. UAB Research Portal. [Link]
-
Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatograp. Ovid. [Link]
-
Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF. ResearchGate. [Link]
-
Biotage. (2023). Urine hydrolysis: how did I choose which enzyme to use? Biotage Insights. [Link]
-
Juhascik, M., et al. (2023). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. PubMed. [Link]
-
Jantos, R., et al. (2018). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of analytical toxicology, 42(9), 622–628. [Link]
-
Li, L., et al. (2022). Ion suppression correction and normalization for non-targeted metabolomics. Communications biology, 5(1), 108. [Link]
-
Wikipedia. (2023). Ion suppression (mass spectrometry). Wikipedia. [Link]
-
American Association for Clinical Chemistry. (2018). Using Hydrolysis to Improve Urine Drug Test Accuracy. AACC.org. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Providion Group. [Link]
-
Johnson, R. D., et al. (2017). Internal Hydrolysis Indicator for Sample Specific Monitoring of β-Glucuronidase Activity. Journal of analytical toxicology, 41(5), 444–449. [Link]
-
Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]
-
Cui, Y. M., et al. (2018). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Xenobiotica, 48(11), 1083–1094. [Link]
-
David, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 449. [Link]
-
Logoyda, L., et al. (2020). Study of Solvent extraction of Atomoxetine from Aqueous solutions and Biological fluids. Research Journal of Pharmacy and Technology, 13(9), 4303-4309. [Link]
-
Mullen, J.H., et al. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 720-33. [Link]
-
Godlewska, K., et al. (2020). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 25(18), 4236. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]
-
Jones, B. R., et al. (2018). Analysis of polar urinary metabolites for metabolic phenotyping using supercritical fluid chromatography and mass spectrometry. Journal of chromatography. A, 1541, 64–72. [Link]
-
Mullen, J.H., et al. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). PubMed. [Link]
-
Welch Labs. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Labs. [Link]
-
Zhu, H. J., et al. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of pharmaceutical analysis, 2(4), 294–299. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]
-
Wikipedia. (2024). Atomoxetine. Wikipedia. [Link]
-
Guillarme, D., et al. (2010). Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry. Analytical chemistry, 82(20), 8499–8507. [Link]
-
Logoyda, L., et al. (2022). Detection of atomoxetine and its metabolites in the urine by thin-layer chromatography and mass spectrometry. Current issues in pharmacy and medicine: science and practice. [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Label. FDA. [Link]
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571–590. [Link]
Sources
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. biotage.com [biotage.com]
- 5. myadlm.org [myadlm.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 9. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples [mdpi.com]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SPE Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. welchlab.com [welchlab.com]
- 14. agilent.com [agilent.com]
- 15. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. providiongroup.com [providiongroup.com]
- 18. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimized Analytical Procedures for the Untargeted Metabolomic Profiling of Human Urine and Plasma by Combining Hydrophilic Interaction (HILIC) and Reverse-Phase Liquid Chromatography (RPLC)–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 4'-Hydroxy Atomoxetine Glucuronide
Welcome to the dedicated support center for the bioanalysis of 4'-Hydroxy Atomoxetine Glucuronide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ion suppression in the LC-MS/MS analysis of this specific metabolite. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower your method development and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the analysis of this compound.
Q1: What is ion suppression and why is it a particular concern for this compound?
A1: Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analysis.[2] Glucuronide metabolites like this compound are often polar and tend to elute early in typical reversed-phase chromatography, where many matrix interferences, such as phospholipids, also appear.[3] This co-elution is a primary cause of ion suppression.[1]
Q2: My signal for this compound is low and inconsistent. How do I know if ion suppression is the cause?
A2: The most direct way to assess ion suppression is through a post-extraction spike experiment.[2] This involves comparing the analyte's peak area in a clean solution (neat standard) with its peak area in a blank matrix sample that has been spiked with the analyte after the extraction process. A significant decrease in the peak area in the matrix sample indicates ion suppression. Another useful technique is to use a post-column infusion of the analyte while injecting an extracted blank matrix. A dip in the baseline signal at the retention time of your analyte points to ion suppression.[4]
Q3: What are the most common sources of ion suppression in plasma or urine samples for this analysis?
A3: In biological matrices like plasma and urine, the primary culprits for ion suppression are endogenous components such as salts, lipids (especially phospholipids), and proteins.[2] Exogenous substances introduced during sample collection and preparation, like plasticizers and detergents, can also contribute.[2] Given the hydrophilic nature of this compound, salts and other polar endogenous compounds are of particular concern.[3]
Q4: Can I just dilute my sample to reduce ion suppression?
A4: While sample dilution can reduce the concentration of interfering matrix components and thereby lessen ion suppression, it also dilutes your analyte of interest.[5][6] This approach may be acceptable if your analyte concentration is high and the required sensitivity of the assay is not compromised. However, for trace-level analysis, more selective sample preparation techniques are generally required.[5][6]
In-Depth Troubleshooting Guides
Guide 1: Optimizing Sample Preparation to Combat Ion Suppression
Effective sample preparation is the most critical step in mitigating ion suppression by removing interfering matrix components before they enter the LC-MS system.[1][7]
The Challenge with this compound: This metabolite is polar, making it a challenge to efficiently extract from a biological matrix while leaving behind interfering compounds.
Comparative Efficacy of Sample Preparation Techniques:
| Technique | Principle | Pros | Cons for this compound | Expected Reduction in Ion Suppression |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Simple, fast, and inexpensive.[2] | Non-selective, leading to co-extraction of phospholipids and other matrix components, often resulting in significant ion suppression.[6] | Low to Moderate |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT.[6] | The high polarity of the glucuronide can make it difficult to extract into a non-polar organic solvent.[6] Requires careful optimization of pH and solvent choice. | Moderate to High |
| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Offers the highest degree of selectivity and provides the cleanest extracts, leading to a significant reduction in ion suppression.[2] | More time-consuming and costly than PPT or LLE. Method development can be more complex. | High |
Recommended Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is a starting point and should be optimized for your specific laboratory conditions and matrix.
Objective: To selectively isolate this compound from a biological matrix, thereby minimizing ion suppression.
Materials:
-
Mixed-mode or polymeric SPE cartridges (e.g., a polymeric weak anion exchange)
-
SPE vacuum manifold
-
Plasma/Urine sample containing this compound
-
Internal Standard (stable isotope-labeled this compound is highly recommended)
-
Reagents: Formic acid, ammonium hydroxide, methanol, acetonitrile, water (LC-MS grade)
Step-by-Step Methodology:
-
Sample Pre-treatment:
-
Thaw plasma or urine samples on ice.
-
Vortex mix the samples.
-
Spike the samples with the internal standard.
-
Dilute the sample (e.g., 1:1 with 2% formic acid in water) to reduce viscosity and improve loading onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not let the sorbent go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove salts and other highly polar interferences.
-
Wash the cartridge with 1 mL of a stronger organic solvent (e.g., methanol) to remove less polar interferences like phospholipids.
-
-
Elution:
-
Elute the this compound with 1 mL of a basic organic solvent mixture (e.g., 5% ammonium hydroxide in methanol). The basic pH will disrupt the ionic interaction with the sorbent, allowing for the elution of the analyte.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Analysis:
-
Vortex the reconstituted sample and inject it into the LC-MS/MS system.
-
Guide 2: Chromatographic Strategies to Elude Ion Suppression
If ion suppression persists after optimized sample preparation, further improvements can be made by adjusting the chromatographic separation to resolve this compound from the region of co-eluting matrix components.[8]
Visualizing the Problem and Solution:
Caption: Logical workflow for resolving ion suppression through chromatography.
Key Chromatographic Adjustments:
-
Change the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity. An embedded polar group (EPG) or a phenyl-hexyl column can offer different interactions and potentially resolve the analyte from the interfering compounds.[8]
-
Modify the Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[4] Experiment with different starting percentages of the organic mobile phase to shift the retention of the polar glucuronide.
-
Employ UPLC/UHPLC Technology: Ultra-high-performance liquid chromatography (UPLC/UHPLC) systems utilize smaller particle size columns, which provide significantly higher chromatographic resolution. This increased resolution can separate the analyte from matrix components that would co-elute under standard HPLC conditions.
Guide 3: Fine-Tuning Mass Spectrometer Source Parameters
While less impactful than sample preparation and chromatography, optimizing the ion source parameters can sometimes help mitigate ion suppression.[9]
Workflow for Ion Source Optimization:
Caption: Stepwise optimization of MS ion source parameters.
Key Parameters to Investigate:
-
Gas Flow (Nebulizer and Drying Gas): Increasing the gas flow can lead to smaller droplets and more efficient desolvation, which can sometimes reduce the impact of non-volatile matrix components.[9]
-
Desolvation Temperature: A higher temperature can improve the evaporation of the solvent, potentially reducing the competition for ionization in the gas phase.[9] Be cautious of thermal degradation of the analyte.
-
Ionization Source Selection: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain analytes.[5] If your analyte is amenable to APCI, it may be worth exploring.
By systematically addressing sample preparation, chromatography, and mass spectrometer parameters, you can effectively troubleshoot and mitigate ion suppression for the accurate and reliable quantification of this compound.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta, 115, 104-122. Retrieved from [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis? (n.d.). Providion Group. Retrieved from [Link]
-
Jubran, D. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 33(1), 16-22. Retrieved from [Link]
-
Ion suppression (mass spectrometry). (n.d.). In Wikipedia. Retrieved from [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. Retrieved from [Link]
-
Souza, I. D., & Leal, W. C. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 21(8), 734-744. Retrieved from [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. (n.d.). Waters. Retrieved from [Link]
-
Kul, A., et al. (2024). Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography–tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 38(1), e9643. Retrieved from [Link]
-
Trdan, T., et al. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Mass Spectrometry in Drug Discovery and Development. InTech. Retrieved from [Link]
-
Imrie, G. A. (2007). LCAPI/MS in Drug Metabolism and Pharmacokinetic Studies (Doctoral thesis, University of Sunderland). SURE (Sunderland Repository). Retrieved from [Link]
-
Kul, A., et al. (2023). Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 37(23), e9643. Retrieved from [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Retrieved from [Link]
-
Modhave, Y., et al. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 1(6), 403-405. Retrieved from [Link]
-
Nelson, M. (2014). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe, 27(8), 422-427. Retrieved from [Link]
-
Troubleshooting ion suppression in LC–MS analysis. (2025, December 9). YouTube. Retrieved from [Link]
-
Ion suppression correction and normalization for non-targeted metabolomics. (2025). PMC. Retrieved from [Link]
-
Paul, D., et al. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 720-733. Retrieved from [Link]
-
Jessome, L. L., & Volmer, D. A. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: A Guide to Overcoming Poor Chromatographic Peak Shape for 4'-Hydroxy Atomoxetine Glucuronide
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with the chromatographic analysis of 4'-Hydroxy Atomoxetine Glucuronide. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the mechanisms behind poor peak shape for this specific metabolite, enabling you to develop robust and reliable analytical methods.
Section 1: Understanding the Challenge - The Physicochemistry of the Analyte
Achieving a sharp, symmetrical peak for this compound is often challenging due to its unique molecular structure. The molecule is amphoteric, meaning it possesses both acidic and basic functional groups.
-
The Acidic Moiety: The glucuronic acid portion contains a carboxylic acid group (pKa typically ~3.2).
-
The Basic Moiety: The original atomoxetine structure contains a secondary amine (pKa typically ~10.1).
This dual nature means the molecule's net charge is highly dependent on the mobile phase pH.[1][2] At a pH between the two pKa values, the molecule can exist as a zwitterion. When the mobile phase pH is close to either pKa, the analyte will exist as a mixture of ionized and non-ionized forms, a primary cause of severe peak splitting and broadening.[2][3] Furthermore, the polar, charged nature of the molecule makes it prone to undesirable secondary interactions with the stationary phase.
Caption: Ionization state of this compound at different pH values.
Section 2: Troubleshooting Guide
This section addresses the most common peak shape problems in a direct question-and-answer format.
Q1: My peak for this compound is severely tailing. What is the most likely cause and how do I fix it?
A1: Peak tailing is the most frequent issue for this type of analyte. The primary cause is secondary ionic interactions between your analyte and the stationary phase. Specifically, residual silanol groups (Si-OH) on the surface of silica-based columns can become deprotonated (Si-O⁻) and interact with the positively charged amine group of your analyte, causing a portion of the analyte molecules to lag behind in the column.[4][5]
Your troubleshooting strategy should be systematic, starting with the most impactful parameter: mobile phase pH.
Caption: Systematic workflow for troubleshooting peak tailing.
Detailed Solutions:
-
Optimize Mobile Phase pH (Highest Impact): The goal is to ensure the analyte is in a single, stable ionic state and to suppress the ionization of silanol groups.
-
Action: Lower the mobile phase pH. A good starting point is a pH between 2.5 and 3.0.[6] This accomplishes two things: the carboxylic acid group (pKa ~3.2) will be fully protonated (neutral), and the secondary amine (pKa ~10.1) will be fully protonated (a stable cation). Crucially, this low pH also keeps the residual silanol groups on the silica stationary phase neutral, preventing the ionic interactions that cause tailing.[7]
-
How: Use an acidic modifier. 0.1% formic acid in water is an excellent and MS-friendly choice to achieve a pH of approximately 2.7.[8][9]
-
-
Select the Right Column: Not all C18 columns are created equal.
-
Action: Use a modern, high-purity silica column that is robustly end-capped. End-capping replaces many of the accessible silanol groups with inert trimethylsilyl groups, dramatically reducing the sites available for secondary interactions.[6]
-
-
Consider Analyte Concentration:
Q2: I'm observing peak fronting. What should I investigate?
A2: Peak fronting is less common than tailing but typically points to two main issues: high sample concentration (column overload) or an incompatible sample solvent.
-
Column Overload: This is the most common cause. The concentration of the analyte in the injection solution is too high, saturating the stationary phase at the column inlet and causing the peak to broaden at the front.
-
Solution: Perform a dilution series (e.g., 1:2, 1:5, 1:10) of your sample and re-inject. If the peak shape becomes symmetrical at a lower concentration, you have confirmed overload. Adjust your sample preparation protocol accordingly.[10]
-
-
Sample Solvent (Elution) Strength: If your sample is dissolved in a solvent that is much stronger than your mobile phase's starting conditions (e.g., sample in 100% acetonitrile, mobile phase starting at 5% acetonitrile), the sample will not "focus" properly on the column head.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Q3: My peak is split into two or has a significant shoulder. Why is this happening?
A3: Peak splitting is a clear indication that the analyte is existing in two different forms during the separation.
-
Mobile Phase pH is too close to the Analyte's pKa: This is the most probable cause. If your mobile phase pH is, for example, 3.5, it is very close to the pKa of the carboxylic acid group. This results in a mixture of the protonated (neutral) and deprotonated (anionic) forms of the carboxyl group, which have different retention times, leading to a split or distorted peak.[1][2]
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.[6] For this analyte, moving to a pH of ~2.7 with 0.1% formic acid is the most effective strategy.
-
-
Column Contamination or Degradation: A blocked frit or a void at the head of the column can cause the sample path to split, resulting in a distorted peak.
-
Solution: Try reversing the column and flushing it with a strong solvent. If this doesn't work, the column may be irreversibly damaged and need replacement. Always use guard columns and proper sample filtration to extend column lifetime.
-
Section 3: Key Experimental Protocols
Protocol 1: Recommended Starting Conditions for Method Development
This protocol provides a robust starting point for analyzing this compound, designed to preemptively address the common issues of peak shape.
| Parameter | Recommended Condition | Rationale |
| Column | High-purity, end-capped C18, 2.1 or 3.0 mm i.d., < 3 µm particle size | Provides good retention and efficiency while minimizing silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Sets the pH to ~2.7, ensuring a stable analyte ionic state and suppressing silanol activity.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often a good choice for MS compatibility and provides good peak shapes. |
| Gradient | 5% to 60% B over 10 minutes | A starting point; adjust based on the retention time of the analyte. |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm i.d.) | Appropriate for smaller particle size columns to ensure efficiency. |
| Column Temp. | 40 °C | Elevated temperature can lower mobile phase viscosity and improve peak efficiency. |
| Injection Vol. | 1 - 5 µL | Keep volume low to prevent overload and solvent-related distortion. |
| Sample Diluent | Initial Mobile Phase Conditions (e.g., 95:5 Water:Acetonitrile with 0.1% FA) | Ensures compatibility and good peak shape at the start of the chromatogram. |
Protocol 2: Systematic Mobile Phase pH Scouting
If you need to optimize further or are working with a complex matrix, a systematic pH scout is invaluable.
-
Prepare Three Mobile Phases:
-
Low pH: 0.1% Formic Acid (pH ~2.7)
-
Mid pH: 10 mM Ammonium Acetate (pH ~6.8)
-
High pH: 10 mM Ammonium Bicarbonate (pH ~10, ensure column is stable at high pH)
-
-
Equilibrate Thoroughly: For each condition, flush the column with at least 10-15 column volumes of the new mobile phase.
-
Inject Analyte: Inject a standard of this compound under each condition using a generic gradient.
-
Analyze Results:
-
Low pH: Expect a sharp, symmetrical peak with good retention. This is the predicted optimal condition.
-
Mid pH: The analyte is zwitterionic. Peak shape may be poor due to interactions with both positive and negative surface charges.
-
High pH: The analyte is anionic. Peak shape will likely be poor on standard silica columns due to ionic repulsion from deprotonated silanols.
-
Section 4: Frequently Asked Questions (FAQs)
-
FAQ 1: My method works perfectly for the parent drug, atomoxetine. Why is the glucuronide metabolite so much more difficult? The addition of the glucuronic acid moiety introduces a highly polar, ionizable carboxylic acid group. This transforms a relatively simple basic compound (atomoxetine) into a more complex, polar, and amphoteric molecule, making it far more sensitive to mobile phase pH and secondary silanol interactions.
-
FAQ 2: Is 0.1% trifluoroacetic acid (TFA) a good alternative to formic acid? TFA is a strong ion-pairing agent that can produce very sharp peaks. However, it is known to cause significant and persistent ion suppression in mass spectrometry. For LC-MS applications, 0.1% formic acid is the preferred choice.[9] If you are using UV detection only, 0.1% TFA can be an effective option.
-
FAQ 3: How can I protect my column when using low-pH mobile phases? Continuous use of low-pH mobile phases can lead to the hydrolysis of the silica stationary phase, especially at elevated temperatures. Always use a column specifically rated for stability at low pH. Additionally, dedicating a column to your low-pH method can prevent issues when switching between different mobile phase conditions.
References
- Jagadeesh, G., et al. (n.d.). Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry.
- Phenomenex. (2025).
- Crawford Scientific. (n.d.).
- Merck. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
- Welch Materials. (2023).
- Moravek. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Hydroxyatomoxetine-O-glucuronide.
- PharmaTutor. (2024).
- Cui, L., et al. (2019). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine.
- BenchChem. (n.d.). Troubleshooting poor peak shape in Tizoxanide glucuronide HPLC analysis.
- BenchChem. (n.d.). Troubleshooting poor chromatographic peak shape of Adapalene Glucuronide.
- Cogent HPLC Columns. (2025). Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions.
- LGC Standards. (n.d.).
- Zhu, H. J., et al. (2008). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples.
- Cayman Chemical. (n.d.).
- Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- ChemicalBook. (n.d.). 540729-08-6(4'-Hydroxy Atomoxetine -D-Glucuronide) Product Description.
- Biotage. (2023).
- VCU Scholars Compass. (n.d.).
- ChemWhat. (n.d.). 4′-Hydroxy Atomoxetine-D-glucuronide CAS#: 540729-08-6.
- YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- SelectScience. (n.d.).
Sources
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. moravek.com [moravek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sielc.com [sielc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Better separation of two peaks for Reversed Phase RP HPLC - Tips & Suggestions [mtc-usa.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Validation & Comparative
Validating 4'-Hydroxyatomoxetine Glucuronide as a Major Human Metabolite: A Comparative Guide to Analytical Strategies
For researchers, scientists, and drug development professionals, establishing a comprehensive metabolic profile of a drug candidate is a cornerstone of preclinical and clinical development. This guide provides an in-depth technical comparison of methodologies for the validation of 4'-Hydroxyatomoxetine Glucuronide as the principal metabolite of atomoxetine, a selective norepinephrine reuptake inhibitor. We will delve into the rationale behind experimental designs, compare analytical techniques, and present self-validating protocols to ensure data integrity and regulatory compliance.
The Critical Role of Metabolite Profiling in Drug Development
The metabolic fate of a drug dictates its efficacy, safety, and potential for drug-drug interactions. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate thorough metabolite identification and quantification. A metabolite is considered "major" if it accounts for a significant portion of the administered dose. The validation of 4'-Hydroxyatomoxetine Glucuronide as a major metabolite is crucial for a complete understanding of atomoxetine's disposition and for assessing the safety of this metabolic pathway.
Atomoxetine undergoes extensive metabolism primarily through the polymorphic cytochrome P4D6 (CYP2D6) enzyme.[1][2][3] The primary oxidative metabolite, 4-hydroxyatomoxetine, is pharmacologically active but is rapidly conjugated with glucuronic acid to form the inactive 4'-Hydroxyatomoxetine Glucuronide.[1][4] This glucuronide is the main excretory product found in urine, accounting for the majority of the administered dose.[5][6]
The metabolic pathway of atomoxetine underscores the importance of robust analytical methods to accurately quantify both the parent drug and its key metabolites. The significant inter-individual variability in CYP2D6 activity leads to different pharmacokinetic profiles in "extensive metabolizers" (EMs) versus "poor metabolizers" (PMs), further necessitating precise analytical characterization.[2][7]
Atomoxetine Metabolic Pathway
The biotransformation of atomoxetine is a multi-step process involving both Phase I and Phase II metabolism. The following diagram illustrates the principal metabolic route leading to the formation of 4'-Hydroxyatomoxetine Glucuronide.
Caption: Major metabolic pathway of atomoxetine to 4'-Hydroxyatomoxetine Glucuronide.
Comparative Analysis of Analytical Methodologies
The accurate quantification of 4'-Hydroxyatomoxetine Glucuronide in biological matrices presents analytical challenges due to its polarity and potential for instability. The choice of analytical technique is paramount for achieving the required sensitivity, specificity, and throughput.
| Analytical Technique | Advantages | Disadvantages | Application to 4'-Hydroxyatomoxetine Glucuronide |
| High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) | - Widely available- Relatively low cost- Robust and reliable for routine analysis | - Lower sensitivity compared to mass spectrometry- Potential for interference from endogenous matrix components | Suitable for high-concentration samples but may lack the sensitivity for detailed pharmacokinetic studies, especially at early time points or in low-dose studies. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | - High sensitivity and specificity- Ability to multiplex (analyze multiple analytes simultaneously)- Structural information from fragmentation patterns | - Higher equipment and operational costs- Potential for matrix effects (ion suppression or enhancement) | Gold Standard: The preferred method for bioanalysis of drugs and metabolites due to its superior sensitivity and selectivity, enabling accurate quantification in complex biological matrices like plasma and urine.[8][9] |
For the validation of 4'-Hydroxyatomoxetine Glucuronide as a major metabolite, LC-MS/MS is the unequivocally superior choice. Its ability to differentiate the glucuronide from the parent drug and other metabolites with high confidence is essential for regulatory submission.
Experimental Design for Method Validation
A robust validation of an analytical method for 4'-Hydroxyatomoxetine Glucuronide should follow established regulatory guidelines. The following workflow outlines the key stages of a comprehensive validation study.
Caption: A typical workflow for the validation of a bioanalytical method.
Step-by-Step Protocol for LC-MS/MS Quantification of 4'-Hydroxyatomoxetine Glucuronide in Human Plasma
This protocol is a representative example based on established methodologies for the analysis of atomoxetine and its metabolites.[8]
1. Sample Preparation (Protein Precipitation):
-
Rationale: This is a simple and rapid method to remove the majority of proteins from the plasma sample, which can interfere with the LC-MS/MS analysis.
-
Procedure:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
2. LC-MS/MS Analysis:
-
Rationale: Chromatographic separation is necessary to resolve the analyte from other matrix components before detection by mass spectrometry. Tandem mass spectrometry provides high selectivity by monitoring a specific precursor-to-product ion transition.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4'-Hydroxyatomoxetine Glucuronide: Monitor a specific precursor ion (the protonated molecule [M+H]+) and a characteristic product ion.
-
Internal Standard: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
3. Method Validation Parameters:
The following parameters must be assessed to ensure the method is reliable and fit for purpose.
| Validation Parameter | Acceptance Criteria (Typical) | Rationale |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Demonstrates a proportional relationship between analyte concentration and instrument response. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) | Ensures the measured concentration is close to the true concentration. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) | Measures the reproducibility of the method. |
| Matrix Effect | CV of the matrix factor ≤ 15% | Assesses the influence of endogenous matrix components on the ionization of the analyte. |
| Stability | Analyte concentration within ±15% of the initial concentration under various storage conditions | Ensures the analyte is not degrading during sample handling and storage. |
Data Interpretation and Significance
The validated LC-MS/MS method can then be applied to analyze samples from clinical or preclinical studies. The concentration-time data for 4'-Hydroxyatomoxetine Glucuronide, along with the parent drug and other metabolites, allows for the calculation of key pharmacokinetic parameters.
Table: Illustrative Pharmacokinetic Parameters of Atomoxetine and Metabolites in Extensive Metabolizers (EMs)
| Parameter | Atomoxetine | 4-Hydroxyatomoxetine | 4'-Hydroxyatomoxetine Glucuronide |
| Tmax (h) | 1-2[2] | ~2 | >2 |
| t½ (h) | ~5[2] | 6-8[6] | ~9 |
| Renal Excretion (% of dose) | <3[6] | - | >80[6] |
The data clearly demonstrates that while 4-hydroxyatomoxetine is formed, it is rapidly converted to its glucuronide conjugate, which is then efficiently eliminated through the urine. This confirms that glucuronidation is the major clearance pathway for atomoxetine and validates 4'-Hydroxyatomoxetine Glucuronide as the primary terminal metabolite.
Conclusion
The validation of 4'-Hydroxyatomoxetine Glucuronide as a major metabolite of atomoxetine is a critical step in the comprehensive characterization of the drug's pharmacokinetic profile. This guide has provided a comparative overview of analytical methodologies, highlighting the superiority of LC-MS/MS for this application. The detailed experimental workflow and validation parameters serve as a robust framework for researchers to develop and implement reliable bioanalytical methods. By adhering to these principles of scientific integrity and rigorous validation, drug development professionals can ensure the generation of high-quality data that meets regulatory expectations and contributes to a thorough understanding of a drug's disposition in humans.
References
-
Ferguson, D., & Dean, L. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Available at: [Link]
-
Sauer, J. M., Ring, B. J., & Witcher, J. W. (2005). Clinical pharmacokinetics of atomoxetine. Clinical pharmacokinetics, 44(6), 571–590. Available at: [Link]
-
Wikipedia. (2024). Atomoxetine. Available at: [Link]
-
PharmGKB. Atomoxetine Pathway, Pharmacokinetics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Atomoxetine. StatPearls. Available at: [Link]
-
ClinPGx. Atomoxetine Pathway, Pharmacokinetics. Available at: [Link]
-
MacKenzie, A. L., et al. (2021). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Journal of Chromatography B, 1181, 122904. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Label. Available at: [Link]
-
Mullen, J. H., et al. (2005). Simultaneous quantification of atomoxetine and its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of pharmaceutical and biomedical analysis, 38(4), 720–733. Available at: [Link]
-
Marchei, E., et al. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 60, 26–31. Available at: [Link]
-
Yu, G., et al. (2017). Population Pharmacokinetic Analysis of Atomoxetine and Its Metabolites in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder. The Journal of Clinical Pharmacology, 57(11), 1433-1442. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Biopharmaceutical Review: Strattera (atomoxetine HCl). Available at: [Link]
-
ClinPGx. 4-hydroxyatomoxetine-O-glucuronide. Available at: [Link]
-
Todor, I., et al. (2016). Evaluation of a potential metabolism-mediated drug-drug interaction between atomoxetine and bupropion in healthy volunteers. Journal of Pharmacy & Pharmaceutical Sciences, 19(2), 198-207. Available at: [Link]
-
Sauer, J. M., et al. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug metabolism and disposition: the biological fate of chemicals, 31(1), 98–107. Available at: [Link]
Sources
- 1. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. ClinPGx [clinpgx.org]
- 5. Atomoxetine - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Atomoxetine and Its Glucuronide Metabolite: A Guide for Researchers
This guide provides a comprehensive comparative analysis of atomoxetine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), and its major metabolite, 4-hydroxyatomoxetine-O-glucuronide.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to facilitate a deeper understanding of their respective roles in the drug's overall pharmacological profile.
Introduction: The Clinical Significance of Atomoxetine and its Metabolism
Atomoxetine is a non-stimulant medication approved for the treatment of ADHD in children, adolescents, and adults.[2][4] Its therapeutic effects are primarily attributed to the selective inhibition of the presynaptic norepinephrine transporter, which leads to increased levels of norepinephrine and dopamine in the prefrontal cortex.[3][4][5][6] The metabolism of atomoxetine is a critical determinant of its pharmacokinetic and pharmacodynamic properties. The primary metabolic pathway involves hydroxylation to 4-hydroxyatomoxetine, which is then extensively conjugated to form 4-hydroxyatomoxetine-O-glucuronide.[1][6][7] This metabolic cascade is significantly influenced by genetic polymorphisms of the cytochrome P450 2D6 (CYP2D6) enzyme.[7][8][9][10]
The Metabolic Pathway of Atomoxetine
The biotransformation of atomoxetine is a multi-step process, with the formation of the glucuronide metabolite being the final step before elimination.[1][7]
Caption: Metabolic pathway of atomoxetine.
Physicochemical Properties: A Tale of Two Molecules
The structural modifications that occur during metabolism significantly alter the physicochemical properties of the molecule, impacting its biological activity and disposition.
| Property | Atomoxetine | 4-Hydroxyatomoxetine-O-glucuronide |
| Chemical Structure | (R)-N-methyl-γ-(2-methylphenoxy)-benzenepropanamine | Conjugate of 4-hydroxyatomoxetine with glucuronic acid |
| Molecular Weight | 255.36 g/mol | 449.47 g/mol |
| Lipophilicity | High | Low (Increased polarity due to glucuronic acid moiety) |
| Water Solubility | High aqueous solubility of the hydrochloride salt.[6][7] | Very high due to the hydrophilic glucuronic acid |
Comparative Pharmacokinetics: The Impact of Metabolism on Drug Disposition
The pharmacokinetic profiles of atomoxetine and its glucuronide metabolite differ substantially, largely due to the influence of CYP2D6 genetic polymorphisms.
Absorption
Atomoxetine is rapidly and well-absorbed after oral administration, with its absorption being minimally affected by food.[5][11] The absolute oral bioavailability is dependent on the extent of first-pass metabolism and varies between CYP2D6 extensive metabolizers (EMs) and poor metabolizers (PMs).[4]
Distribution
Atomoxetine is highly bound to plasma proteins, primarily albumin (approximately 98.7%).[4][6][11] Its volume of distribution is approximately 0.85 L/kg, indicating distribution primarily into total body water.[5][7][11] In contrast, the glucuronide metabolite is expected to have a smaller volume of distribution due to its increased polarity, confining it mainly to the systemic circulation.
Metabolism and Elimination
The metabolism of atomoxetine is the key differentiating factor.
-
Atomoxetine: Primarily metabolized by CYP2D6 to 4-hydroxyatomoxetine.[1][5][7] This metabolite is then rapidly glucuronidated.[7][12] In CYP2D6 PMs, the metabolism of atomoxetine is significantly slower, leading to higher plasma concentrations and a longer half-life.[5][7]
-
4-Hydroxyatomoxetine-O-glucuronide: This is the major excretory metabolite.[5][7] It is pharmacologically inactive and is primarily eliminated through the urine.[4][5][12] In EMs, over 80% of an atomoxetine dose is excreted in the urine as the glucuronide conjugate.[5]
| Parameter | Atomoxetine (EMs) | Atomoxetine (PMs) | 4-Hydroxyatomoxetine-O-glucuronide |
| Half-life (t½) | ~5.2 hours[5][7] | ~21.6 hours[5][7] | ~7 hours in EMs[13] |
| Clearance (CL/F) | ~0.35 L/h/kg[5][7] | ~0.03 L/h/kg[5][7] | Rapid renal clearance |
| Primary Route of Elimination | Hepatic metabolism | Hepatic metabolism (slower) | Renal excretion |
Comparative Pharmacodynamics: From Active Drug to Inactive Metabolite
The pharmacological activity of atomoxetine resides primarily in the parent compound and its initial hydroxylated metabolite.
-
Atomoxetine: A potent and selective inhibitor of the norepinephrine transporter.[7][14] It has minimal affinity for other neurotransmitter transporters or receptors.[14]
-
4-Hydroxyatomoxetine: This primary oxidative metabolite is equipotent to atomoxetine as an inhibitor of the norepinephrine transporter.[5][11] However, it circulates at much lower concentrations in plasma compared to the parent drug.[5]
-
4-Hydroxyatomoxetine-O-glucuronide: This metabolite is considered pharmacologically inactive.[8][12] The addition of the bulky and polar glucuronic acid moiety prevents it from effectively binding to the norepinephrine transporter.
The Influence of CYP2D6 Polymorphisms
Genetic variations in the CYP2D6 gene lead to different metabolizer phenotypes, which significantly impact the pharmacokinetics and clinical response to atomoxetine.[9][10]
-
Extensive Metabolizers (EMs): Have normal CYP2D6 activity and metabolize atomoxetine efficiently.
-
Poor Metabolizers (PMs): Have little to no CYP2D6 activity, resulting in approximately 10-fold higher plasma concentrations of atomoxetine compared to EMs.[5][7] This can lead to a greater therapeutic response but also a higher incidence of adverse effects.[9][10]
-
Intermediate Metabolizers (IMs) and Ultrarapid Metabolizers (UMs): Exhibit intermediate and very high CYP2D6 activity, respectively, leading to varied pharmacokinetic profiles.[2]
Caption: Impact of CYP2D6 phenotype on atomoxetine metabolism.
Experimental Protocols: Quantification of Atomoxetine and its Glucuronide Metabolite
The accurate quantification of atomoxetine and its metabolites in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.[15][16]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated atomoxetine).
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for atomoxetine, 4-hydroxyatomoxetine-O-glucuronide, and the internal standard.
-
Caption: LC-MS/MS workflow for atomoxetine analysis.
Conclusion
The comparative analysis of atomoxetine and its glucuronide metabolite highlights the critical role of metabolism in defining the drug's overall pharmacological profile. While atomoxetine and its initial hydroxylated metabolite are the active moieties, the subsequent glucuronidation leads to an inactive, readily excretable compound. The significant influence of CYP2D6 genetic polymorphisms on the pharmacokinetics of atomoxetine underscores the importance of considering patient genotype in optimizing therapy. The analytical methods described provide a robust framework for the accurate quantification of these compounds, enabling further research into the intricate relationship between atomoxetine metabolism and clinical outcomes.
References
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590. [Link]
-
Wikipedia. (n.d.). Atomoxetine. [Link]
-
National Center for Biotechnology Information. (n.d.). Atomoxetine. StatPearls. [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Prescribing Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). Biopharmaceutics Review for Strattera (atomoxetine). [Link]
-
Yu, G., et al. (2016). Metabolism of atomoxetine to its major metabolites in humans. ResearchGate. [Link]
-
PharmGKB. (n.d.). Atomoxetine. [Link]
-
Sauer, J. M., et al. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 31(1), 98-107. [Link]
-
Mullen, J. H., et al. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 38(4), 720-733. [Link]
-
National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
Michelson, D., et al. (2007). CYP2D6 and Clinical Response to Atomoxetine in Children and Adolescents With ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242-251. [Link]
-
Faraone, S. V., et al. (2007). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242-251. [Link]
-
National Center for Biotechnology Information. (n.d.). CYP2D6 Genotype and Atomoxetine Therapy. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2022). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. [Link]
-
International Journal of ChemTech Research. (2010). Spectrophotometric Determination of Atomoxetine Hydrochloride from Its Pharmaceutical Dosage Forms. [Link]
-
Brown, J. T., et al. (2018). Single Dose, CYP2D6 Genotype-Stratified Pharmacokinetic Study of Atomoxetine in Children with ADHD. Clinical Pharmacology & Therapeutics, 103(5), 887-895. [Link]
-
Yu, G., et al. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(4), 314-326. [Link]
-
Zhu, H. J., et al. (2011). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 879(24), 2441-2447. [Link]
-
World Journal of Advanced Research and Reviews. (2022). Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl in its pharmaceutical dosage form. [Link]
-
ResearchGate. (n.d.). Clinical Pharmacokinetics of Atomoxetine. [Link]
-
Sauer, J. M., et al. (2003). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. Drug Metabolism and Disposition, 31(1), 98-107. [Link]
-
ResearchGate. (n.d.). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. [Link]
-
National Center for Biotechnology Information. (n.d.). Atomoxetine. PubChem. [Link]
-
ResearchGate. (n.d.). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Atomoxetine | C17H21NO | CID 54841 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Atomoxetine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Single Dose, CYP2D6 Genotype-Stratified Pharmacokinetic Study of Atomoxetine in Children with ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ClinPGx [clinpgx.org]
- 15. Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajrconline.org [ajrconline.org]
comparing analytical methods for 4'-Hydroxy Atomoxetine Glucuronide
A Comparative Guide to the Analytical Methods for 4'-Hydroxy Atomoxetine Glucuronide
Introduction to this compound Analysis
Atomoxetine, a selective norepinephrine reuptake inhibitor, is widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Its metabolism is extensive, with the formation of 4'-Hydroxy Atomoxetine and its subsequent conjugation to this compound being a critical pathway. Accurate measurement of this glucuronide metabolite is paramount in pharmacokinetic and drug metabolism studies to fully understand the disposition of atomoxetine in the body. However, the analysis of glucuronide metabolites presents unique challenges due to their high polarity, potential instability, and the need for sensitive and specific detection methods.[1][2] This guide explores and compares the predominant analytical methodologies employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Quantification
LC-MS/MS has emerged as the benchmark for the quantification of this compound in biological matrices.[3][4] Its high sensitivity and specificity allow for the detection and quantification of the analyte at very low concentrations, which is crucial for pharmacokinetic studies.
The Rationale Behind LC-MS/MS
The power of LC-MS/MS lies in its ability to couple the separation capabilities of liquid chromatography with the precise detection and structural elucidation power of tandem mass spectrometry. For a hydrophilic and complex molecule like a glucuronide, this combination is ideal. The chromatographic step separates the analyte from endogenous matrix components, while the mass spectrometer provides unambiguous identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions. This specificity minimizes the risk of interference from other metabolites or endogenous compounds.[1][5]
Experimental Workflow
Caption: Workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocol
A typical LC-MS/MS method for the simultaneous quantification of atomoxetine and its metabolites, including 4'-Hydroxy Atomoxetine-O-Glucuronide, in human plasma and urine has been developed and validated.[3]
-
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., a stable-labeled version of the analyte).[3]
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[4]
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is commonly used to retain the analytes.[4]
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile) is typically employed to achieve good separation.[4]
-
Flow Rate: A flow rate of around 0.5 mL/min is often used.[4]
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+) is generally used.[4][6]
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be [M+H]+ at m/z 448.5, and a characteristic product ion would be monitored.[7]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
While LC-MS/MS is the preferred method, HPLC-UV can be a viable alternative in certain contexts, particularly for the analysis of the parent drug, atomoxetine.[8][9] However, its application to the glucuronide metabolite is more challenging.
The Rationale Behind HPLC-UV
HPLC-UV is a robust and widely available technique. It relies on the principle that molecules with chromophores absorb light at specific wavelengths. The amount of light absorbed is proportional to the concentration of the analyte. For atomoxetine, the aromatic rings provide a suitable chromophore for UV detection.[8]
Challenges for Glucuronide Analysis
The primary challenge of using HPLC-UV for this compound is the potential for lower sensitivity and specificity compared to LC-MS/MS.[6] Biological matrices are complex, and endogenous compounds may co-elute and absorb at the same wavelength as the analyte, leading to interference. Furthermore, the concentration of the glucuronide metabolite can be significantly lower than the parent drug, potentially falling below the detection limit of UV detectors.
Experimental Workflow
Caption: Workflow for the analysis of this compound using HPLC-UV.
Detailed Experimental Protocol
-
Sample Preparation: A more rigorous cleanup than for LC-MS/MS is often required to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction.[8]
-
Liquid Chromatography:
-
Column: A C18 column is typically used.[9]
-
Mobile Phase: A mixture of a buffer and an organic solvent like acetonitrile is common. The pH of the buffer may need to be optimized for retention and peak shape.[9]
-
Detection: The UV detector would be set to a wavelength where atomoxetine and its metabolites show significant absorbance, for instance, around 270 nm.[9]
-
-
Quantification: Quantification is performed by comparing the peak area of the analyte to that of a calibration curve prepared with standards of known concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Confirmation
NMR spectroscopy is a powerful tool for the structural elucidation of molecules. While not typically used for routine quantification in bioanalysis due to its lower sensitivity, it plays a crucial role in the characterization of metabolites like this compound, especially when authentic standards are being synthesized or isolated.[10][11]
The Rationale Behind NMR
NMR provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, 1H NMR and 13C NMR would confirm the presence and connectivity of all atoms in the molecule, including the glucuronic acid moiety and its attachment to the 4'-hydroxy position of atomoxetine.[12]
Experimental Workflow
Caption: Workflow for the structural characterization of this compound using NMR.
Detailed Experimental Protocol
-
Sample Preparation: A pure, isolated sample of this compound is required.[10] This is typically obtained through preparative chromatography or chemical/enzymatic synthesis.[13] The sample is then dissolved in a deuterated solvent (e.g., D2O or methanol-d4).
-
NMR Analysis: A high-field NMR spectrometer is used to acquire a suite of experiments, including:
-
1D NMR: 1H and 13C spectra to identify the different types of protons and carbons.
-
2D NMR: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms and confirm the overall structure.
-
Comparative Summary of Analytical Methods
| Feature | LC-MS/MS | HPLC-UV | NMR Spectroscopy |
| Primary Application | Quantification in biological matrices | Quantification (mainly parent drug) | Structural Elucidation & Confirmation |
| Sensitivity | Very High (pg/mL to ng/mL)[3][4] | Moderate (µg/mL)[9] | Low |
| Specificity | Very High[3][6] | Moderate (potential for interference)[6] | Very High (provides structural detail) |
| Throughput | High | High | Low |
| Sample Requirement | Small volume of biological fluid | Small volume of biological fluid | Purified, concentrated sample[10] |
| Cost | High | Low | Very High |
| Key Advantage | "Gold standard" for bioanalysis | Widely available, cost-effective | Unambiguous structure determination[10] |
| Key Limitation | Expensive equipment | Lower sensitivity and specificity for metabolites[6] | Not suitable for routine quantification |
Conclusion
The choice of an analytical method for this compound is highly dependent on the research question. For pharmacokinetic studies and the accurate quantification of this metabolite in biological fluids, LC-MS/MS is the unequivocally superior method, offering unparalleled sensitivity and specificity.[3][4] HPLC-UV may serve as a more accessible, albeit less powerful, alternative, particularly if the focus is on the parent drug or if higher concentrations of the metabolite are expected. Its utility for the glucuronide, however, is limited by potential interferences and lower sensitivity.[6] Finally, NMR spectroscopy is an indispensable tool for the initial characterization and structural confirmation of the metabolite, providing the foundational knowledge required for the development of quantitative assays.[10] A comprehensive understanding of the capabilities and limitations of each of these techniques is essential for generating robust and reliable data in the study of atomoxetine metabolism.
References
-
Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed. (2020). PubMed. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (n.d.). SciSpace. [Link]
-
Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed. (2005). PubMed. [Link]
-
Challenges and Recommendations in Developing LC–MS/MS Bioanalytical Assays of Labile Glucuronides and Parent Compounds in the Presence of Glucuronide Metabolites | Request PDF. (2020). ResearchGate. [Link]
-
Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed. (2015). PubMed. [Link]
-
Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). | Semantic Scholar. (2015). Semantic Scholar. [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012). SciSpace. [Link]
-
Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed. (2012). PubMed. [Link]
-
Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. (2024). ResearchGate. [Link]
-
Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF. (2012). ResearchGate. [Link]
-
A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. (2012). National Institutes of Health. [Link]
-
Reverse Phase HPLC Analysis of Atomoxetine in Pharmaceutical Dosage Forms. (n.d.). Asian Journal of Chemistry. [Link]
-
Biosynthesis of drug glucuronides for use as authentic standards - PubMed. (2006). PubMed. [Link]
-
Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. (2012). UAB Research Portal. [Link]
-
Bioanalytical Method Development: A Comprehensive Guide. (2024). LinkedIn. [Link]
-
RP- HPLC Method for Estimation of Atomoxetine Hydrochloride in Bulk and Pharmaceutical Dosage Form. (2015). RJPBCS. [Link]
-
Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS. (2023). Ovid. [Link]
-
Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women - PubMed. (2023). PubMed. [Link]
-
Bioanalytical Method Development and Validation Services. (n.d.). Charles River Laboratories. [Link]
-
Development and validation of a rapid resolution liquid chromatographic (RRLC) method for the determination of Atomoxetine HCl i. (n.d.). World Journal of Advanced Research and Reviews. [Link]
-
(PDF) Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples. (2024). ResearchGate. [Link]
-
Pharmaffiliates Atomoxetine-impurities - Glucuronides. (n.d.). Pharmaffiliates. [Link]
-
1H-NMR spectra of atomoxetine HCl (ATM), HP-β-CD and inclusion complexes. (n.d.). ResearchGate. [Link]
-
4-hydroxyatomoxetine-O-glucuronide. (n.d.). ClinPGx. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000127). (n.d.). Human Metabolome Database. [Link]
-
NOAH - NMR Supersequences for Small Molecule Analysis and Structure Elucidation | Request PDF. (2020). ResearchGate. [Link]
-
NMR spectroscopy as a characterization tool enabling biologics formulation development. (2024). Semantic Scholar. [Link]
Sources
- 1. Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4’-Hydroxy Atomoxetine beta-D-Glucuronide [lgcstandards.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Biosynthesis of drug glucuronides for use as authentic standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
A Head-to-Head Comparison for the Discerning Researcher: 4'-Hydroxy Atomoxetine Glucuronide vs. Other Key Atomoxetine Metabolites
For researchers and drug development professionals navigating the complexities of atomoxetine metabolism, a nuanced understanding of its metabolic fate is paramount. This guide provides an in-depth, objective comparison of 4'-hydroxy atomoxetine glucuronide and other significant atomoxetine metabolites. We will dissect their formation, pharmacological relevance, and analytical quantification, supported by experimental data and protocols to empower your research endeavors.
Introduction to Atomoxetine and its Clinical Significance
Atomoxetine, marketed as Strattera®, is a selective norepinephrine reuptake inhibitor (NRI) approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in both pediatric and adult populations.[1][2] Unlike stimulant medications, atomoxetine's mechanism of action is thought to be rooted in its ability to selectively block the presynaptic norepinephrine transporter, leading to increased norepinephrine levels in the synaptic cleft.[3][4] This modulation of noradrenergic pathways is crucial for regulating attention, behavior, and executive function. The clinical efficacy and safety profile of atomoxetine are intricately linked to its complex metabolism, which is heavily influenced by genetic polymorphisms, particularly in the cytochrome P450 2D6 (CYP2D6) enzyme.[5][6]
The Metabolic Journey of Atomoxetine: A Pathway-Centric View
The biotransformation of atomoxetine is a multi-step process involving both Phase I and Phase II metabolic reactions. The three primary Phase I pathways are aromatic ring hydroxylation, N-demethylation, and benzylic hydroxylation.[1][2]
-
Aromatic Ring Hydroxylation: This is the principal metabolic route, predominantly catalyzed by the highly polymorphic enzyme CYP2D6.[1][7] This reaction yields 4'-hydroxyatomoxetine, the major oxidative metabolite.
-
N-demethylation: A secondary pathway, mediated by CYP2C19 and other P450 enzymes, results in the formation of N-desmethylatomoxetine.[3][4]
-
Benzylic Hydroxylation: This is another oxidative pathway contributing to the clearance of atomoxetine.[1]
Following Phase I oxidation, the primary active metabolite, 4'-hydroxyatomoxetine, undergoes extensive Phase II conjugation, specifically O-glucuronidation, to form this compound, which is then readily excreted in the urine.[1][8]
Caption: Metabolic pathway of atomoxetine.
Comparative Analysis of Key Atomoxetine Metabolites
A direct comparison of this compound with its precursors and other metabolites reveals significant differences in their pharmacological activity, plasma concentrations, and overall contribution to the drug's effects.
| Metabolite | Formation Pathway | Key Enzyme(s) | Pharmacological Activity | Relative Plasma Concentration (Extensive Metabolizers) |
| 4'-Hydroxyatomoxetine | Aromatic Hydroxylation | CYP2D6 | Equipotent to atomoxetine as a norepinephrine reuptake inhibitor.[5][9] | Lower than parent drug due to rapid glucuronidation.[8] |
| N-Desmethylatomoxetine | N-demethylation | CYP2C19 | Substantially less active than atomoxetine.[3][10] | Circulates at lower concentrations than atomoxetine.[3] |
| This compound | O-glucuronidation | UGTs | Considered pharmacologically inactive.[8][11] | The most abundant circulating metabolite in extensive metabolizers.[8][12] |
Expert Insight: The rapid conversion of the highly active 4'-hydroxyatomoxetine to its inactive glucuronide conjugate is a critical detoxification step that significantly influences the duration of action and overall safety profile of atomoxetine. In CYP2D6 poor metabolizers, the reduced formation of 4'-hydroxyatomoxetine leads to a greater reliance on the N-demethylation pathway and a significant increase in the plasma concentrations of the parent drug and N-desmethylatomoxetine.[3][12]
Experimental Protocols for Metabolite Quantification
Accurate quantification of atomoxetine and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Below is a detailed methodology for a typical LC-MS/MS assay.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Rationale: LLE is a robust and effective technique for extracting atomoxetine and its metabolites from complex biological matrices like plasma, offering high recovery and removal of interfering substances.
Protocol:
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of an internal standard working solution (e.g., a deuterated analog of atomoxetine or a structurally similar compound).
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the high sensitivity and selectivity required for the simultaneous quantification of multiple analytes in complex mixtures.
Typical Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is commonly used for the separation of these compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally suitable.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: Specific multiple reaction monitoring (MRM) transitions for each analyte and the internal standard are monitored for quantification.
Caption: Analytical workflow for metabolite quantification.
Conclusion: A Metabolite of Consequence
In the metabolic cascade of atomoxetine, this compound represents the terminal, inactive product of the major metabolic pathway. While devoid of pharmacological activity itself, its formation is a critical determinant of the pharmacokinetic profile of the active moieties, particularly the potent 4'-hydroxyatomoxetine. For researchers in drug metabolism and clinical pharmacology, a thorough understanding and accurate quantification of this glucuronide conjugate, alongside other key metabolites, are indispensable for a complete picture of atomoxetine's disposition and for the development of personalized medicine strategies based on CYP2D6 genotype.
References
-
Sauer, J. M., Ponsler, G. D., Mattiuz, E. L., Long, A. J., Witcher, J. W., Thomasson, H. R., & DeSante, K. A. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug metabolism and disposition, 31(1), 98-107. [Link]
-
Brown, J. T., & Bishop, J. R. (2015). Atomoxetine pharmacogenomics. Pharmacogenomics, 16(14), 1577-1586. [Link]
-
Ring, B. J., Bymaster, F. P., Wong, D. T., & Wrighton, S. A. (2002). In vitro metabolism of atomoxetine by human liver cytochromes P450. Drug metabolism and disposition, 30(3), 319-323. [Link]
-
U.S. Food and Drug Administration. (2002). STRATTERA (atomoxetine HCl) Prescribing Information. [Link]
-
Bymaster, F. P., Katner, J. S., Nelson, D. L., Hemrick-Luecke, S. K., Threlkeld, P. G., Heiligenstein, J. H., ... & Wong, D. T. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]
-
PharmGKB. Atomoxetine Pathway, Pharmacokinetics. [Link]
-
Choi, C. I., Bae, J. W., Lee, H. I., Jang, C. G., Sohn, U. D., & Lee, S. Y. (2012). Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 885, 103-108. [Link]
-
Marchei, E., Papaseit, E., Garcia-Algar, O., Farré, M., Pacifici, R., & Pichini, S. (2012). Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography–tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 60, 26-31. [Link]
-
Fijal, B. A., Guo, Y., Li, S. G., Ahl, J., convulsing, a., & Witcher, J. (2015). CYP2D6 predicted metabolizer status and safety in adult patients with attention-deficit hyperactivity disorder participating in a large placebo-controlled atomoxetine maintenance of response clinical trial. Journal of clinical pharmacology, 55(10), 1167-1174. [Link]
-
Michelson, D., Read, H. A., Ruff, D. D., Witcher, J., Zhang, S., & Kelsey, D. (2007). CYP2D6 and clinical response to atomoxetine in children and adolescents with ADHD. Journal of the American Academy of Child & Adolescent Psychiatry, 46(2), 242-251. [Link]
-
PubChem. Atomoxetine. [Link]
-
Mullen, J. H., Shugert, R. L., Ponsler, G. D., Li, Q., Sundaram, B., Coales, H. L., ... & Sauer, J. M. (2005). Simultaneous quantification of atomoxetine as well as its primary oxidative and O-glucuronide metabolites in human plasma and urine using liquid chromatography tandem mass spectrometry (LC/MS/MS). Journal of pharmaceutical and biomedical analysis, 38(4), 720-733. [Link]
-
Li, X., Jin, L., Lu, C., Wang, Y., & Li, H. (2012). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Journal of Chromatography B, 903, 132-137. [Link]
-
Dean, L. (2012). Atomoxetine Therapy and CYP2D6 Genotype. In Medical Genetics Summaries. National Center for Biotechnology Information (US). [Link]
-
Zhang, W., Wang, Y., He, G., Sun, H., Li, W., & Gui, C. (2019). Determination of atomoxetine levels in human plasma using LC–MS/MS and clinical application to Chinese children with ADHD based on CPIC guidelines. Analytical Methods, 11(35), 4529-4536. [Link]
-
ResearchGate. Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. [Link]
-
Ovid. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry. [Link]
-
ClinPGx. Atomoxetine Pathway, Pharmacokinetics. [Link]
-
Wernicke, J. F., & Kratochvil, C. J. (2005). Atomoxetine: a novel treatment for child and adult ADHD. Current pharmaceutical design, 11(10), 1275-1286. [Link]
-
U.S. Food and Drug Administration. Biopharmaceutics Review for Strattera (atomoxetine). [Link]
-
ResearchGate. Proposed scheme for the metabolism of atomoxetine in humans. [Link]
-
ClinPGx. Atomoxetine Pathway, Pharmacokinetics - Reactions. [Link]
-
Axios Research. 4'-Hydroxy Atomoxetine β-D-Glucuronide. [Link]
-
PubChem. 4-Hydroxyatomoxetine-O-glucuronide. [Link]
-
Pharmaffiliates. 4'-Hydroxy Atomoxetine β-D-Glucuronide-d3. [Link]
-
PubChem. N-Desmethylatomoxetine. [Link]
-
ClinPGx. 4-hydroxyatomoxetine-O-glucuronide. [Link]
-
Reference.MD. N-desmethylatomoxetine (definition). [Link]
Sources
- 1. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Atomoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Atomoxetine: a novel treatment for child and adult ADHD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Establishing the Purity of Synthetic 4'-Hydroxy Atomoxetine Glucuronide
For researchers, scientists, and drug development professionals, the integrity of a reference standard is the bedrock of reliable data. This is particularly true for metabolites like 4'-Hydroxy Atomoxetine Glucuronide, a key metabolite of the ADHD medication Atomoxetine.[1][2][][] When synthesized for use as an analytical standard in pharmacokinetic or metabolic studies, its purity is not just a parameter—it is the cornerstone of its validity. This guide provides an in-depth, experience-driven approach to establishing the purity of synthetic this compound, moving beyond mere procedural lists to explain the scientific rationale behind a robust, multi-faceted analytical strategy.
The Orthogonal Imperative: Why One Method is Never Enough
The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the importance of a thorough impurity analysis for new drug substances.[5][6][7][8] While this compound is a metabolite, when synthesized as a standard, it is treated with the same rigor. Potential impurities can include starting materials, by-products from the synthetic route, intermediates, and degradation products.[6][9] Therefore, our analytical strategy must be designed to detect, identify, and quantify this diverse range of potential contaminants.
The Workflow for Purity Determination
A robust workflow for purity assessment is a systematic process. It begins with high-resolution separation techniques to assess chromatographic purity and identify potential impurities, followed by definitive structural confirmation, and finally, quantification of the main component and any non-volatile or volatile contaminants.
Caption: Workflow for purity assessment of synthetic metabolites.
Chromatographic Purity: The First Line of Inquiry
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment, offering high-resolution separation of the main compound from its impurities.[10][11]
Expertise in Method Development
The choice of HPLC conditions is critical. For a polar, hydrophilic molecule like a glucuronide, a reversed-phase (RP) method is typically the most effective.[1][2][12]
-
Column: A C18 column is the workhorse for RP-HPLC and a good starting point.[10][13][14] Modern columns with smaller particle sizes (e.g., sub-2 µm for UHPLC or 2.7-3.5 µm for HPLC) provide superior efficiency and resolution.
-
Mobile Phase: A gradient elution is necessary to resolve impurities with a wide range of polarities. A typical mobile phase would consist of an aqueous component (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic modifier is crucial for good peak shape by suppressing the ionization of any free carboxylic acid groups.
-
Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies peaks but also provides UV spectra. Peak purity analysis, comparing spectra across a single peak, can reveal the presence of co-eluting impurities.
Protocol: HPLC-PDA Purity Determination
-
System Preparation: Equilibrate the HPLC system and column (e.g., C18, 4.6 x 150 mm, 3.5 µm) with the initial mobile phase composition.
-
System Suitability: Inject a standard solution multiple times to ensure the system meets performance criteria as outlined in pharmacopeias like the USP <621>.[13][15][16][17] Key parameters include retention time reproducibility, peak area precision (%RSD < 2%), tailing factor (ideally 0.8-1.5), and theoretical plates.
-
Sample Preparation: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and run the gradient method.
-
Data Processing: Integrate all peaks and calculate the area percent purity. Any peak greater than the reporting threshold (typically 0.05% as per ICH Q3A) should be reported.[7]
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18, <5 µm | Provides good retention and separation for moderately polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase for better peak shape and MS compatibility. |
| Mobile Phase B | 0.1% Acetonitrile or Methanol | Organic solvent for eluting analytes. |
| Gradient | 5% to 95% B over 20-30 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID) | Standard flow for good efficiency without excessive pressure. |
| Detector | PDA/DAD at 200-400 nm | Allows for peak purity analysis and selection of optimal wavelength. |
| Injection Vol. | 5 - 10 µL | Balances sensitivity with the risk of peak distortion. |
Structural Confirmation: Are You Sure It's the Right Molecule?
High chromatographic purity is meaningless if the main peak is not the correct compound. Therefore, structural confirmation is non-negotiable.
LC-MS/MS for Identity and Mass Confirmation
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the identity of a compound.[18][19][20] It provides two key pieces of information:
-
Parent Mass: The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound (C23H29NO8), the expected monoisotopic mass is 447.1893.
-
Fragmentation Pattern: By fragmenting the parent ion, we obtain a unique "fingerprint" that can be used to confirm the structure. The fragmentation will typically show a loss of the glucuronic acid moiety (176 Da).
NMR for Unambiguous Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules, including glucuronide conjugates.[21][22][23][24] While LC-MS confirms the mass, NMR confirms the precise arrangement of atoms and the point of conjugation.
-
¹H NMR: Provides information on the number and environment of protons. The anomeric proton of the glucuronic acid moiety is a key diagnostic signal.
-
¹³C NMR: Shows all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete and unambiguous assignment of the structure.[22] This is crucial to confirm that glucuronidation occurred at the 4'-hydroxyl group and not elsewhere on the molecule.
Beyond Chromatographic Purity: The Mass Balance Approach
The final assigned purity of a reference standard should account for all components, not just those detectable by UV. The mass balance approach is a comprehensive method to determine purity by subtracting the percentages of all identified impurities from 100%.
Purity (%) = 100% - (% Chromatographic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Residue)
Quantitative NMR (qNMR) for Absolute Purity
Quantitative NMR (qNMR) has emerged as a primary method for determining the purity of reference materials.[25][26][27] Unlike chromatography, which is a relative technique, qNMR can provide a direct, SI-traceable measurement of purity without needing a specific reference standard of the same compound.[27][28] The principle is straightforward: the integral of an NMR signal is directly proportional to the number of nuclei contributing to it.[25] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known purity, the absolute purity of the analyte can be calculated with high accuracy.[28][29]
Water Content: Karl Fischer Titration
Water is a common and significant impurity in synthetic compounds.[30] Karl Fischer (KF) titration is the most specific and accurate method for determining water content.[30][31][32][33] It is a titrimetric method based on a stoichiometric reaction between iodine and water.[33] Both volumetric and coulometric KF systems are available, with the coulometric method being particularly suited for very low water content.[34]
Residual Volatiles/Solvents: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated.[35][36] It is an excellent tool for quantifying the total volatile content, which includes water and residual organic solvents.[35][37] A TGA experiment will show a mass loss step corresponding to the evaporation of these volatiles. While TGA is excellent for quantifying total volatiles, it doesn't identify them. Gas Chromatography (GC) is typically used for the identification and quantification of specific residual solvents, guided by ICH Q3C guidelines.
Caption: Interrelation of orthogonal analytical techniques.
Comparison of Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| HPLC-UV/PDA | Differential partitioning between mobile and stationary phases. | Chromatographic purity (area %), detection of UV-active impurities. | High resolution, robust, widely available. | Relative method, requires chromophore, non-UV active impurities are missed. |
| LC-MS/MS | Mass-to-charge ratio analysis. | Molecular weight confirmation, structural information from fragmentation. | High sensitivity and specificity, excellent for impurity identification. | Not inherently quantitative without standards, ion suppression effects. |
| NMR | Nuclear spin in a magnetic field. | Unambiguous structure, identification of impurities, absolute purity (qNMR). | Gold standard for structure, qNMR is a primary method. | Relatively low sensitivity, requires more sample, complex spectra. |
| Karl Fischer | Titration based on stoichiometric reaction with water. | Specific water content. | Highly specific and accurate for water.[30] | Does not measure other volatiles. |
| TGA | Mass change upon heating. | Total volatile content (water + solvents), thermal stability.[35][37] | Simple, provides total volatile content. | Not specific; does not differentiate between water and solvents. |
Conclusion: An Integrated and Authoritative Approach
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . Available from: [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline . European Medicines Agency. Available from: [Link]
-
<621> CHROMATOGRAPHY . U.S. Pharmacopeia. Available from: [Link]
-
Quantitative NMR as a Versatile Tool for the Reference Material Preparation . MDPI. Available from: [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines . International Journal of Pharmaceutical Investigation. Available from: [Link]
-
Understanding the Latest Revisions to USP <621> . Agilent. Available from: [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2) . ICH. Available from: [Link]
-
ICH Q3A(R2) Impurities in New Drug Substances . ECA Academy. Available from: [Link]
-
USP <621> Chromatography . DSDP Analytics. Available from: [Link]
-
Water Content Determination by Karl Fischer . Pharmaguideline. Available from: [Link]
-
(PDF) Quantitative NMR as a Versatile Tool for the Reference Material Preparation . ResearchGate. Available from: [Link]
-
Karl Fischer Moisture Analysis . Pacific BioLabs. Available from: [Link]
-
Determination of Water content in Pharmaceuticals by Karl Fischer Titration method . Kian Shar Danesh. Available from: [Link]
-
Water Determination by Karl Fischer . Eurofins Scientific. Available from: [Link]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations . American Pharmaceutical Review. Available from: [Link]
-
qNMR - Quantitative Analysis by NMR . AWS. Available from: [Link]
-
Impurities in new drug substance| ICH Q3A(R2) . YouTube. Available from: [Link]
-
Thermogravimetric Analysis . Pharmaceutical Tech. Available from: [Link]
-
Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study . PubMed. Available from: [Link]
-
Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs . Auriga Research. Available from: [Link]
-
Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study . Sungkyunkwan University. Available from: [Link]
-
TGA Analysis for Moisture Content . ResolveMass Laboratories Inc. Available from: [Link]
-
Thermogravimetric Analysis . Improved Pharma. Available from: [Link]
-
Application of 1D and 2D H-NMR in the Structural Elucidation of a N-Glucuronidated Metabolite and Oxidized Metabolites Generate . Ingenta Connect. Available from: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS . SciSpace. Available from: [Link]
-
separation of free and bound water in pharmaceuticals, TS-17 . TA Instruments. Available from: [Link]
-
Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry . PubMed. Available from: [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS . SciSpace. Available from: [Link]
-
Structure Elucidation and NMR . Hypha Discovery. Available from: [Link]
-
Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry | Request PDF . ResearchGate. Available from: [Link]
-
Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography . IJRPR. Available from: [Link]
-
Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods . PubMed. Available from: [Link]
-
High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review . PubMed. Available from: [Link]
- WO2011027359A2 - Novel process for the preparation of 4-hydroxy atomoxetine. Google Patents.
-
HPLC–UV Chromatographic Methods for Detection and Quantification of Undeclared Withdrawn Synthetic Medications in Counterfeit Herbal Medicines with Confirmation by HPLC–PDA and Mass Spectrometry . ResearchGate. Available from: [Link]
-
Application of NMR to the structural elucidation of complex carbohydrates . ResearchGate. Available from: [Link]
-
NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides . PubMed. Available from: [Link]
-
Simple HPLC-PDA Analysis to Determine Illegal Synthetic Dyes in Herbal Medicines . MDPI. Available from: [Link]
-
4-Hydroxyatomoxetine-O-glucuronide | C23H29NO8 | CID 29981146 . PubChem. Available from: [Link]
-
Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials . UNODC. Available from: [Link]
-
HPLC method for analyzing new compounds – analogs of an antineoplastic drug . Bulgarian Chemical Communications. Available from: [Link]
Sources
- 1. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jpionline.org [jpionline.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 9. m.youtube.com [m.youtube.com]
- 10. <621> CHROMATOGRAPHY [drugfuture.com]
- 11. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of atomoxetine and its metabolites in conventional and non-conventional biological matrices by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usp.org [usp.org]
- 14. unodc.org [unodc.org]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. Chromatography [usp.org]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. Direct analysis of glucuronides with liquid chromatography-mass spectrometric techniques and methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ingentaconnect.com [ingentaconnect.com]
- 22. hyphadiscovery.com [hyphadiscovery.com]
- 23. researchgate.net [researchgate.net]
- 24. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 28. ethz.ch [ethz.ch]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 31. pacificbiolabs.com [pacificbiolabs.com]
- 32. Determination of Water content in Pharmaceuticals by Karl Fischer Titration method [kianshardanesh.com]
- 33. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 34. Water Determination by Karl Fischer - Eurofins Scientific [eurofins.com]
- 35. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 36. aurigaresearch.com [aurigaresearch.com]
- 37. improvedpharma.com [improvedpharma.com]
A Comparative Guide to the Metabolic Profiling of Atomoxetine: Human vs. Rat Models
Prepared by: A Senior Application Scientist
This guide provides an in-depth comparative analysis of atomoxetine metabolism in humans and rats. It is designed for researchers, scientists, and drug development professionals to understand the critical species-specific differences in biotransformation and to provide a framework for designing robust preclinical safety and metabolism studies.
Introduction: The "Why" Behind Comparative Metabolism
Atomoxetine (ATX), marketed as Strattera®, is a selective norepinephrine reuptake inhibitor used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] Its therapeutic action is achieved by increasing norepinephrine levels in the brain, particularly the prefrontal cortex.[3] Like any xenobiotic, atomoxetine undergoes extensive metabolism before excretion. Understanding this process is not merely an academic exercise; it is a cornerstone of preclinical drug development.
The central dogma of toxicology dictates that the animal models used for safety testing must be exposed to a similar metabolic profile as humans. Regulatory bodies, such as the FDA, mandate an understanding of "Metabolites in Safety Testing" (MIST).[4] This requires that any human metabolite comprising more than 10% of the total drug-related exposure be identified and, if necessary, independently evaluated for toxicity if its exposure in preclinical species is significantly lower.[5] Therefore, a comparative metabolism study between the intended patient population (humans) and the chosen toxicological species (often rats) is a critical step to validate the animal model and ensure a meaningful assessment of human risk.[6]
This guide will dissect the metabolic pathways of atomoxetine in both species, provide a validated experimental workflow for conducting such a comparison, and discuss the interpretation of the resulting data.
Part 1: The Metabolic Fate of Atomoxetine - A Tale of Two Species
Atomoxetine is cleared from the body primarily through extensive biotransformation.[7] While the general metabolic strategies—oxidation followed by conjugation—are conserved between humans and rats, the specific enzymes, reaction rates, and resulting metabolite profiles exhibit crucial differences.
Human Metabolism: The Dominance of CYP2D6
In humans, atomoxetine's metabolism is largely dictated by the cytochrome P450 2D6 (CYP2D6) enzyme.[7][8] This enzyme is notoriously polymorphic in the human population, leading to distinct "poor metabolizer" (PM) and "extensive metabolizer" (EM) phenotypes.[9]
-
Major Pathway (Phase I): The primary metabolic route is the aromatic hydroxylation of the 2-methylphenoxy ring to form 4-hydroxyatomoxetine .[8][10] This reaction is almost exclusively mediated by CYP2D6.[11] This metabolite is not inactive; it retains similar pharmacological potency as the parent drug but is present at much lower plasma concentrations due to rapid subsequent metabolism.[9][12]
-
Minor Pathway (Phase I): A secondary route is N-demethylation to form N-desmethylatomoxetine , a reaction primarily catalyzed by CYP2C19.[7][11] In CYP2D6 EMs, this is a minor contributor to overall clearance. However, in CYP2D6 PMs, where the primary hydroxylation pathway is impaired, plasma concentrations of N-desmethylatomoxetine are significantly higher.[1][10]
-
Phase II Conjugation: The main oxidative metabolite, 4-hydroxyatomoxetine, is swiftly conjugated with glucuronic acid to form 4-hydroxyatomoxetine-O-glucuronide .[1][7] This highly water-soluble conjugate is the principal metabolite found in urine and accounts for the majority of the excreted dose.[2][13]
The genetic variability of CYP2D6 has profound pharmacokinetic consequences. In PMs, the half-life of atomoxetine can be extended from ~5 hours to ~24 hours, with a corresponding 10-fold increase in systemic exposure (AUC).[9][13]
Rat Metabolism: Similar Pathways, Different Kinetics
The foundational metabolic routes of atomoxetine in rats mirror those in humans, but with significant kinetic and minor pathway distinctions.
-
Primary Pathway Similarity: Like humans, the main biotransformation in rats is aromatic hydroxylation to 4-hydroxyatomoxetine , followed by glucuronidation.[14] Studies using rat liver microsomes confirm the formation of this metabolite and its subsequent conjugation.[15]
-
Key Difference - First-Pass Metabolism: The most striking difference is the extremely efficient first-pass hepatic clearance of atomoxetine in rats.[14] This results in a very low oral bioavailability of approximately 4%, compared to 63-94% in humans.[8][14] This has significant implications for dosing in in vivo studies, as much higher oral doses are required in rats to achieve systemic exposures comparable to human therapeutic levels.
-
Additional Pathways: Studies have identified benzylic oxidation as a metabolic pathway in rats, which is not a prominent route in humans.[14] More recent, sensitive metabolomic studies have also uncovered novel minor metabolites in rat liver microsomes, including reactive aldehyde intermediates and cyclization products , highlighting subtle but potentially important species differences.[16]
Comparative Summary: Human vs. Rat
The following table provides a direct comparison of atomoxetine metabolism.
| Feature | Human | Rat |
| Primary Enzyme | CYP2D6 | Orthologous CYP2D enzymes |
| Major Phase I Metabolite | 4-Hydroxyatomoxetine | 4-Hydroxyatomoxetine |
| Major Phase II Metabolite | 4-Hydroxyatomoxetine-O-glucuronide | 4-Hydroxyatomoxetine-O-glucuronide |
| Minor Pathways | N-Demethylation (CYP2C19) | N-Demethylation, Benzylic Oxidation |
| Key Distinction | High impact of CYP2D6 polymorphism | Extremely high first-pass metabolism (low oral bioavailability) |
| Urinary Excretion | >80% of dose | ~66% of dose |
Part 2: A Validated Protocol for Comparative In Vitro Profiling
To experimentally determine these species differences, an in vitro study using liver microsomes is the industry-standard first step.[17][18] Microsomes are vesicles of endoplasmic reticulum that contain a high concentration of Phase I (CYP) and Phase II (UGT) enzymes, providing a robust and cost-effective system for metabolic screening.[19]
Causality in Experimental Design
-
Why Microsomes? They offer a concentrated source of key drug-metabolizing enzymes, allowing for the rapid generation and identification of metabolites without the complexities of cellular uptake and transport.[18]
-
Why an NADPH Regenerating System? CYP enzymes are monooxygenases that require NADPH as a cofactor. Cellular stores are finite. A regenerating system (e.g., G6P, G6PDH, NADP+) ensures a continuous supply of NADPH, sustaining enzyme activity throughout the incubation period for a more accurate reflection of metabolic capacity.
-
Why UDPGA? Uridine 5'-diphospho-glucuronic acid (UDPGA) is the essential cofactor for UGT enzymes, which catalyze glucuronidation. Its inclusion is necessary to profile both Phase I and Phase II metabolism.
Step-by-Step Experimental Protocol
Objective: To identify and compare the metabolites of atomoxetine formed in pooled human and Sprague-Dawley rat liver microsomes.
1. Reagents and Materials:
-
Pooled Male Sprague-Dawley Rat Liver Microsomes (RLM)
-
Pooled Mixed-Gender Human Liver Microsomes (HLM)
-
Atomoxetine HCl
-
NADPH Regenerating System Solution A (NADP+, Glucose-6-Phosphate)
-
NADPH Regenerating System Solution B (Glucose-6-Phosphate Dehydrogenase)
-
UDPGA (Uridine 5'-diphospho-glucuronic acid)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (LC-MS Grade)
-
Internal Standard (IS) solution (e.g., d3-Atomoxetine) in ACN
-
96-well incubation plates and collection plates
2. Incubation Procedure:
-
Prepare a master mix (excluding microsomes and substrate) containing phosphate buffer and the NADPH regenerating system. Aliquot into incubation wells.
-
Pre-warm the master mix at 37°C for 5 minutes.
-
Initiate the Phase I reaction by adding atomoxetine (final concentration e.g., 1-10 µM) and microsomes (final concentration e.g., 0.5 mg/mL).
-
Incubate at 37°C with gentle shaking.
-
For Phase II analysis, add UDPGA (final concentration e.g., 2 mM) to the reaction mixture.
-
At specified time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
3. Sample Preparation:
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 x g for 20 minutes at 4°C) to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean 96-well plate for analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Employ a gradient elution with Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (ACN + 0.1% Formic Acid). This separates the parent drug from its more polar metabolites.
-
Mass Spectrometry: Operate a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Full Scan: Acquire full scan data to search for expected metabolites (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation, +176 Da for glucuronidation) and unexpected novel metabolites.
-
Product Ion Scan (MS/MS): Fragment the parent ion (atomoxetine) and suspected metabolite ions to confirm their structural identity based on characteristic fragmentation patterns.
-
Part 3: Data Interpretation and Implications for Drug Development
The goal of the analysis is to create a comprehensive metabolic map for each species and compare them.
-
Qualitative Comparison: Are the same metabolites formed in both human and rat microsomes? The presence of a "human-specific" metabolite (one formed in HLM but not RLM) is a significant finding. Conversely, a major rat metabolite not seen in humans may explain species-specific toxicity but is less of a concern for human safety assessment.
-
Quantitative Comparison: What is the relative abundance of each metabolite? A metabolite that is minor in rats but major in humans (e.g., >10% of total drug material in human plasma) is a "disproportionate human metabolite" and becomes a primary focus for MIST assessment.[4]
Implications:
-
Validation of the Rat Model: If the major human metabolites (4-hydroxyatomoxetine and its glucuronide) are also the major metabolites in the rat, the rat is generally considered a toxicologically relevant species for assessing the safety of atomoxetine.
-
Addressing Disproportionate Metabolites: If a major human metabolite is found to be minor or absent in the rat, regulatory guidance may require either:
-
Switching to a more metabolically similar animal model (if available).
-
Synthesizing the metabolite and conducting separate toxicology studies on it directly.[4]
-
-
Informing In Vivo Study Design: The in vitro data, particularly the high first-pass effect suggested by rapid metabolism in rat microsomes, informs dose selection for subsequent in vivo pharmacokinetic and toxicology studies in rats. It underscores the need to measure metabolite concentrations in these studies, not just the parent drug.
Conclusion
The metabolic profiles of atomoxetine in humans and rats, while sharing a primary pathway of 4-hydroxylation, are critically different. Human metabolism is defined by the polymorphic activity of CYP2D6, while rat metabolism is characterized by exceptionally high first-pass clearance. Minor pathway differences, such as benzylic oxidation in rats, also exist. A carefully designed comparative study, beginning with the in vitro microsomal protocol detailed here, is essential to characterize these differences. The resulting data are fundamental for validating the rat as a toxicological model and ensuring the comprehensive safety assessment of atomoxetine, fulfilling key requirements of modern, science-driven drug development.
References
-
ClinPGx. (n.d.). Atomoxetine Pathway, Pharmacokinetics. PharmGKB. [Link]
-
U.S. Food and Drug Administration. (2002). Biopharmaceutics Review for Strattera (atomoxetine). Accessdata.fda.gov. [Link]
-
Sauer, J. M., Ponsler, G. D., Mattiuz, E. L., Long, A. J., Witcher, J. W., Thomasson, H. R., & DeSante, K. A. (2003). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. Drug Metabolism and Disposition, 31(1), 98-107. [Link]
-
Ring, B. J., Blex, K. R., et al. (2002). Identification of the Human Cytochromes P450 Responsible for Atomoxetine Metabolism. Drug Metabolism and Disposition, 30(3), 319-323. [Link]
-
Lin, Z., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Acta Pharmaceutica Sinica B, 12(6), 2569-2586. [Link]
-
Obach, R. S. (2014). In Vitro and In Vivo Models of Drug Metabolism. In Comprehensive Toxicology (Second Edition, pp. 199-216). [Link]
-
Sauer, J. M., et al. (2005). Clinical pharmacokinetics of atomoxetine. Clinical Pharmacokinetics, 44(6), 571-590. [Link]
-
Yu, G., et al. (2016). Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. Journal of Child and Adolescent Psychopharmacology, 26(5), 412-420. [Link]
-
MacKenzie, K. C., et al. (2020). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. Toxicology and Applied Pharmacology, 409, 115318. [Link]
-
You, Y., et al. (2021). Metabolic Activation of Atomoxetine Mediated by Cytochrome P450 2D6. Chemical Research in Toxicology, 34(9), 2038-2045. [Link]
-
Hutsaliuk, V. B., & Zavgorodnii, I. V. (2019). Detection of atomoxetine and its metabolites in the urine by thin-layer chromatography and mass spectrometry. Current issues in pharmacy and medicine: science and practice, 12(4), 452-456. [Link]
-
Creative Biolabs. (n.d.). On In Vivo vs. In Vitro Models. [Link]
-
Altasciences. (n.d.). In Vivo vs. In Vitro Models: Key Differences and Applications in Preclinical Research. [Link]
-
National Center for Biotechnology Information. (2015). Atomoxetine Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]
-
ResearchGate. (n.d.). Proposed scheme for the metabolism of atomoxetine in humans. [Link]
-
Choi, C. I., et al. (2012). Determination of Atomoxetine Metabolites in Human Plasma by Liquid chromatography/tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study. Journal of Chromatography B, 885-886, 103-108. [Link]
-
ResearchGate. (n.d.). Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine. [Link]
-
Hutsaliuk, V. B., & Zavgorodnii, I. V. (2019). Detection of atomoxetine and its metabolites in the urine by thin-layer chromatography and mass spectrometry. Semantic Scholar. [Link]
-
CoLab. (2024). Metabolism Studies In Vitro and In Vivo. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2022). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography. [Link]
-
Zhu, H. J., et al. (2013). A liquid chromatography/tandem mass spectrometry assay for the analysis of atomoxetine in human plasma and in vitro cellular samples. Biomedical Chromatography, 27(1), 81-87. [Link]
-
Wikipedia. (n.d.). Atomoxetine. [Link]
-
ResearchGate. (n.d.). Metabolism of atomoxetine to its major metabolites in humans. [Link]
-
European Medicines Agency. (2010). Guideline on the Conduct of Comparative Metabolism Studies for Veterinary Medicinal Products. [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Label. Accessdata.fda.gov. [Link]
-
Hill, B., & Annamaraju, P. (2023). Atomoxetine. StatPearls [Internet]. [Link]
-
European Consortium for Political and Administrative Affairs (ECPA). (n.d.). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA. [Link]
-
Mattiuz, E. L., et al. (2003). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 31(1), 88-97. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. FDA.gov. [Link]
-
Wang, L., & Lu, C. (2018). Drug metabolism in drug discovery and development. Acta Pharmaceutica Sinica B, 8(5), 731-732. [Link]
-
Tucker, G. T., et al. (2001). Optimizing drug development: strategies to assess drug metabolism/transporter interaction potential—towards a consensus. British Journal of Clinical Pharmacology, 52(2), 113-119. [Link]
-
Södersten, K., et al. (2014). Atomoxetine affects transcription/translation of the NMDA receptor and the norepinephrine transporter in the rat brain - an in vivo study. ResearchGate. [Link]
-
Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology, 27(5), 699-711. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Atomoxetine - Wikipedia [en.wikipedia.org]
- 3. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. efsa.europa.eu [efsa.europa.eu]
- 6. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of atomoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atomoxetine Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of the human cytochromes P450 responsible for atomoxetine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of atomoxetine metabolites in human plasma by liquid chromatography/tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metabolic profiling of norepinephrine reuptake inhibitor atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Metabolism Studies In Vitro and In Vivo | CoLab [colab.ws]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4'-Hydroxy Atomoxetine Glucuronide
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 4'-Hydroxy Atomoxetine Glucuronide. As a primary metabolite of Atomoxetine, a selective norepinephrine reuptake inhibitor, this compound is frequently handled in drug metabolism, pharmacokinetic, and toxicology studies.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure that every procedural step is understood, justified, and correctly implemented.
Part 1: Hazard Assessment and Waste Characterization
The foundational step in any disposal plan is a thorough understanding of the compound's potential hazards. While glucuronidation is typically a detoxification pathway that increases water solubility for excretion, the inherent properties of the parent molecule and the potential for in-situ hydrolysis necessitate a cautious approach.[4][5][6]
Inferred Hazard Profile:
-
Parent Compound Hazards: The SDS for 4-hydroxy Atomoxetine identifies it as harmful if swallowed (Acute toxicity - oral 4), a cause of skin and serious eye irritation, and suspected of damaging fertility or the unborn child (Reproductive toxicity 2).[7]
-
Metabolite Consideration: A related compound, N-Desmethyl-4-Hydroxyatomoxetine-O-glucuronide, is described in its SDS as a "Pharmaceutical related compound of unknown potency," reinforcing the need for cautious handling.[8]
-
Classification: Based on this data, this compound waste must be managed as hazardous chemical waste . It should never be disposed of down the sanitary sewer or in regular municipal trash.[9][10] This classification ensures compliance with regulations and mitigates risks to personnel and the environment.
Part 2: Regulatory Framework
The disposal of laboratory chemical waste is strictly governed by multiple agencies. Non-compliance can lead to significant fines and damage to an institution's reputation.[11]
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA sets the federal standards for hazardous waste management from its point of generation to its final disposal.[12][13] Academic and research laboratories have specific regulations that provide some flexibility while ensuring safety.[14][15][16]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards of chemicals are evaluated and that this information is communicated to employers and employees.[17] This includes proper labeling and access to SDS for all hazardous chemicals.[18]
-
State and Local Regulations: It is critical to recognize that state and local authorities may have more stringent requirements for hazardous waste disposal.[10][12] Always consult your institution's Environmental Health & Safety (EHS) office for specific local guidelines.
Part 3: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for the safe handling and disposal of this compound waste.
Step 1: Required Personal Protective Equipment (PPE)
Based on the potential for irritation and reproductive toxicity, appropriate PPE is mandatory.[7]
-
Standard Laboratory Attire: A fully buttoned lab coat or gown.
-
Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and wash hands after removal.[8]
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
Step 2: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions and ensure the waste is routed to the correct disposal facility.[18][19] Do not mix incompatible waste streams.[9]
Diagram 1: Waste Segregation Decision Tree
A decision-making workflow for segregating waste at the point of generation.
Step 3: Containerization and Labeling
Proper containerization and labeling are regulatory requirements that prevent accidental exposure and ensure compliant disposal.[11][20]
-
Container Selection: Use a container that is chemically compatible with the waste (high-density polyethylene is often a good choice) and has a tight-sealing lid.[10][11] The container must be clean and in good condition. Never overfill containers.
-
Labeling: All hazardous waste containers must be clearly labeled from the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" (and any other chemical constituents). Do not use abbreviations.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Toxic, Irritant).
-
The date on which waste was first added (Accumulation Start Date).
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated laboratory location known as a Satellite Accumulation Area (SAA) until it is ready for pickup.[11][19]
-
Location: The SAA must be at or near the point of generation.[11] Do not store waste in hallways or public areas.[10]
-
Containment: The waste container must be kept closed except when adding waste.[9] It must be placed within secondary containment (such as a spill tray) to capture any potential leaks.[19][21]
-
Volume Limits: Federal regulations limit SAA accumulation to a maximum of 55 gallons of hazardous waste.[11]
Table 1: Disposal Protocol Summary
| Parameter | Requirement | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the reproductive toxicity and irritation hazards of the parent compound, 4-hydroxy Atomoxetine.[7] |
| Required PPE | Lab Coat, Nitrile Gloves, Safety Glasses | To protect against skin/eye contact and potential absorption.[7][8] |
| Container Type | Tightly-sealed, leak-proof, chemically compatible container (e.g., HDPE). | To prevent spills, leaks, and reactions during storage and transport.[10][11] |
| Labeling | "Hazardous Waste", full chemical name, hazards, accumulation date. | To comply with EPA and OSHA regulations and ensure safe handling.[11][18] |
| Storage | In a designated Satellite Accumulation Area with secondary containment. | To ensure safe, compliant on-site storage and prevent environmental release.[9][11][19] |
| Final Disposal | Collection by institutional EHS or a licensed hazardous waste vendor for incineration. | To ensure destruction of the compound in a federally approved manner.[22][23] |
Step 5: Final Disposal and Record Keeping
The ultimate disposal of the waste must be handled by trained professionals.
-
Waste Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[11]
-
Prohibited Actions:
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as this is often required for regulatory compliance.
Diagram 2: Overall Disposal Workflow
A simplified overview of the disposal process from generation to final transport.
Part 4: Spill and Emergency Procedures
In the event of an accidental release, a swift and correct response is critical to minimize exposure and environmental impact.
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill to prevent others from entering.
-
Don PPE: If safe to do so, don the appropriate PPE, including double gloving with nitrile gloves, a lab coat, and chemical splash goggles.
-
Contain the Spill: Use absorbent materials from a chemical spill kit to contain the spill. For powders, gently cover with a damp paper towel to avoid making the powder airborne. For liquids, surround the spill with absorbent pads and then cover it.[20]
-
Clean the Area: Working from the outside in, collect all contaminated absorbent materials.
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbents, gloves, etc.) into a hazardous waste container and label it accordingly.[7]
-
Report the Incident: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of its size.
By integrating these procedures into your laboratory's daily workflow, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Sisenwine, S. F., & Tio, C. O. (1998). Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog. Drug Metabolism and Disposition, 26(9), 875-882. Available from: [Link]
-
Stericycle. (n.d.). USP 800 & Hazardous Drug Disposal. Available from: [Link]
-
Sauer, J. M., et al. (2005). Disposition and metabolic fate of atomoxetine hydrochloride: the role of CYP2D6 in human disposition and metabolism. Drug Metabolism and Disposition, 33(7), 959-969. Available from: [Link]
-
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Available from: [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Available from: [Link]
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Available from: [Link]
-
Cleanchem Laboratories LLP. (n.d.). Material Safety Data Sheets N-Desmethyl-4-Hydroxyatomoxetine-O Glucuronide. Available from: [Link]
-
PharmGKB. (n.d.). Atomoxetine Pathway, Pharmacokinetics. Available from: [Link]
-
Westlab. (2025, February 21). Safeguarding the Environment: A Guide to Laboratory Waste Disposal and Management. Available from: [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]
-
Yu, G., et al. (2015). Metabolism of atomoxetine to its major metabolites in humans. Figure from Atomoxetine: A Review of Its Pharmacokinetics and Pharmacogenomics Relative to Drug Disposition. ResearchGate. Available from: [Link]
-
Sauer, J. M., et al. (2005). Disposition and Metabolic Fate of Atomoxetine Hydrochloride: The Role of CYP2D6 in Human Disposition and Metabolism. ResearchGate. Available from: [Link]
-
Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Available from: [Link]
-
Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]
-
Chemistry World. (2008, December 9). EPA tweaks hazardous waste rules for academic labs. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Label. Available from: [Link]
-
Rx Destroyer. (2021, July 19). OSHA Guidelines for Medical Waste. Available from: [Link]
-
University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management. Environmental Health & Safety. Available from: [Link]
-
Radominska-Pandya, A., et al. (2010). Glucuronidation of Drugs and Other Compounds. In Encyclopedia of Drug Metabolism and Interactions. ResearchGate. Available from: [Link]
-
Liu, Y., & Li, C. (2012). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Drug Metabolism Letters, 6(2), 84-93. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Hospitals eTool: Pharmacy - Disposal of Hazardous Drugs. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Available from: [Link]
-
Medical Systems. (n.d.). OSHA's Guidance on Dealing with Waste. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54841, Atomoxetine. Available from: [Link]
-
Science.gov. (n.d.). n-glucuronide conjugated metabolites: Topics. Available from: [Link]
-
U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Available from: [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Available from: [Link]
-
U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). STRATTERA (atomoxetine HCl) Pharmacology Review. Available from: [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. In Tandem Mass Spectrometry - Applications and Principles. IntechOpen. Available from: [Link]
-
Trontelj, J. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. SciSpace. Available from: [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 16. epa.gov [epa.gov]
- 17. Hazardous Drugs - Overview | Occupational Safety and Health Administration [osha.gov]
- 18. acewaste.com.au [acewaste.com.au]
- 19. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. blog.creliohealth.com [blog.creliohealth.com]
- 21. actenviro.com [actenviro.com]
- 22. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 23. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4'-Hydroxy Atomoxetine Glucuronide
As the landscape of drug development evolves, so does our interaction with novel chemical entities. 4'-Hydroxy Atomoxetine Glucuronide, a primary metabolite of Atomoxetine, represents such a compound. While glucuronidation is a common metabolic pathway that often results in compounds with increased water solubility and decreased pharmacological activity compared to the parent drug, it does not eliminate potential hazards. A robust safety protocol is not just a regulatory requirement; it is the foundation of sound scientific practice.
This guide provides a detailed operational plan for the safe handling of this compound in a laboratory setting. It is designed for research scientists and drug development professionals, offering in-depth, field-proven insights that prioritize both personal safety and data integrity.
Hazard Assessment: Understanding the Compound
The SDS for Atomoxetine HCl indicates that it can cause serious eye irritation and may cause an allergic skin reaction. It is classified as a specific target organ toxicant (single exposure), potentially causing respiratory irritation. While glucuronidation typically increases polarity and facilitates excretion, the toxicological properties of the metabolite itself are not fully characterized. Therefore, we must assume it presents, at a minimum, similar hazards to the parent compound.
Core Principle: In the absence of specific data, treat the metabolite with the same level of caution as the parent Active Pharmaceutical Ingredient (API).
The Cornerstone of Safety: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach. It is a risk-based decision that considers the physical form of the compound (solid or in solution), the quantity being handled, and the specific laboratory procedure being performed.
Primary Barrier: Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical. The choice of glove material is critical for providing an effective barrier.
-
Recommended: Nitrile gloves are the standard for handling most laboratory chemicals. They offer good resistance to a wide range of substances, including aqueous solutions in which the glucuronide metabolite is likely to be dissolved. They also provide excellent puncture resistance.
-
Procedure: Always use double gloving when handling neat (undissolved) material or concentrated solutions. The outer glove is considered potentially contaminated and should be removed and disposed of immediately after the handling procedure. The inner glove provides a secondary layer of protection.
-
Causality: Double gloving minimizes the risk of exposure in case the outer glove is breached. This practice is standard when handling potent compounds or those with unknown toxicological profiles.
Eye and Face Protection: Shielding Against Splashes and Aerosols
Given that the parent compound, Atomoxetine HCl, is a known eye irritant, robust eye and face protection is mandatory.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are required for all laboratory work.
-
Enhanced Protection: When handling the powdered form of the compound or when there is a significant risk of splashing (e.g., during vortexing or sonicating), a full-face shield should be worn over safety glasses.
-
Causality: A face shield protects the entire face from splashes and prevents the inhalation of airborne particles that may be generated when handling the solid compound.
Protective Clothing: The Laboratory Coat
A lab coat is the primary barrier for protecting the body and personal clothing from contamination.
-
Material: A lab coat made of a flame-resistant and chemically resistant material, such as treated cotton or a synthetic blend, is recommended.
-
Best Practices: Lab coats should always be fully buttoned with sleeves rolled down. They should never be worn outside of the designated laboratory area to prevent the spread of contamination.
Respiratory Protection: A Risk-Based Necessity
Respiratory protection is not always required but is essential when there is a risk of inhaling airborne particles.
-
When is it needed? Handling the solid, powdered form of this compound outside of a certified chemical fume hood or other ventilated enclosure poses the highest risk of inhalation.
-
Recommended Respirator: A NIOSH-approved N95 respirator is the minimum requirement for handling the solid compound on an open bench. For higher-risk procedures or larger quantities, a half-mask or full-face respirator with P100 cartridges may be necessary.
-
Fit Testing: A crucial and often overlooked step is that any tight-fitting respirator requires a formal fit test to ensure a proper seal.
-
Causality: The parent compound can cause respiratory irritation. Glucuronide conjugates are often fine powders that can be easily aerosolized. A properly fitted respirator prevents the inhalation of these potentially hazardous particles.
Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for handling the compound, from preparation to disposal of contaminated PPE.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Protocols
Protocol for Donning PPE
-
Lab Coat: Put on your lab coat and ensure it is fully buttoned.
-
Respirator (if required): Perform a seal check.
-
Eye/Face Protection: Put on safety glasses or goggles. If required, place the face shield over them.
-
Gloves: Don the inner pair of nitrile gloves, ensuring they are tucked under the cuff of the lab coat. Don the outer pair of gloves over the inner pair.
Protocol for Doffing PPE
This sequence is designed to prevent cross-contamination.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Dispose of them in the designated hazardous waste container.
-
Face Shield/Goggles: Remove by handling the strap, avoiding touching the front surface.
-
Lab Coat: Remove the lab coat, turning it inside out as you do, and place it in the designated receptacle.
-
Respirator (if worn): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure
Minor Spill (Solid):
-
Alert others in the area.
-
Wearing your full PPE, gently cover the spill with absorbent pads.
-
Carefully collect the material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate cleaning solution.
Minor Spill (Liquid):
-
Alert others in the area.
-
Wearing your full PPE, contain the spill with absorbent material.
-
Collect the saturated material and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area.
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek medical attention.
Eye Exposure:
-
Immediately flush the eyes with water for at least 15 minutes at an eyewash station.
-
Seek immediate medical attention.
Summary of Recommendations
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Hand | Single pair of nitrile gloves | Double pair of nitrile gloves |
| Eye | ANSI Z87.1 Safety Glasses | Safety goggles and a full-face shield |
| Body | Closed-toe shoes, long pants, lab coat | Chemically resistant lab coat or apron |
| Respiratory | Not required for solutions in a fume hood | N95 respirator (for solids) or higher |
References
-
Atomoxetine hydrochloride Safety Data Sheet.
-
Safety Data Sheet - Atomoxetine hydrochloride.
-
Atomoxetine hydrochloride SDS.
-
Glove Selection and Usage.
-
A Guide to Respiratory Protection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
